molecular formula C42H69IO34 B1641727 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

6-Monodeoxy-6-monoiodo-beta-cyclodextrin

Cat. No.: B1641727
M. Wt: 1244.9 g/mol
InChI Key: OCIXNBOTZHQXRM-FOUAGVGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Monodeoxy-6-monoiodo-beta-cyclodextrin is a strategically monofunctionalized cyclodextrin derivative designed for advanced research and chemical synthesis. This compound serves as a versatile intermediate, where the iodine atom at the 6-position provides a reactive handle for further chemical modifications, notably in nucleophilic substitution reactions to create thioureido, alkylamino, or other functionalized CD scaffolds . Its primary value lies in constructing tailored supramolecular systems for applications in drug delivery, sensor development, and the creation of smart materials . In research, this iodine derivative enables the covalent attachment of the beta-cyclodextrin cavity to polymers, biomolecules, or surfaces . The native beta-cyclodextrin structure is known for its ability to form inclusion complexes with hydrophobic molecules via its macrocyclic cavity . By functionalizing this core structure, researchers can develop sophisticated systems for molecular encapsulation, study host-guest chemistry, and engineer targeted delivery mechanisms. The product must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C42H69IO34

Molecular Weight

1244.9 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

OCIXNBOTZHQXRM-FOUAGVGXSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CI)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

Technical Guide: Synthesis and Characterization of 6-Monodeoxy-6-monoiodo- -cyclodextrin[1]

Executive Summary

6-Monodeoxy-6-monoiodo-



This guide details the "Gold Standard" Two-Step Synthesis via a sulfonate ester intermediate. While direct halogenation routes (e.g.,

Strategic Synthesis Architecture

The synthesis relies on a nucleophilic substitution strategy (

The Pathway: Two-Step Displacement
  • Activation: Selective activation of one primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) to form 6-Monodeoxy-6-monotosyl-

    
    -cyclodextrin (Ts-
    
    
    -CD)
    .
  • Displacement: Nucleophilic attack by iodide (

    
    ) in a polar aprotic solvent (DMF) to displace the tosylate leaving group.
    

SynthesisPathwaycluster_0Critical Control PointBCDNative β-Cyclodextrin(C42H70O35)MonoTsIntermediate:6-Mono-Ts-β-CDBCD->MonoTsStep 1:RegioselectiveSulfonylationTsClTsCl / NaOH(Aq. Medium)TsCl->MonoTsProductTarget:6-Monoiodo-β-CDMonoTs->ProductStep 2:Finkelstein-typeSN2 DisplacementKIKI / DMF(70-80°C)KI->Product

Figure 1: Strategic workflow for the regioselective synthesis of 6-monoiodo-

Detailed Experimental Protocol

Phase 1: Synthesis of 6-Monodeoxy-6-monotosyl- -cyclodextrin

The challenge in this step is preventing over-tosylation (di/tri-substitution).[] We utilize the "Homogeneous Aqueous" method, which is cleaner and easier to purify than the traditional pyridine route.

Reagents:

  • 
    -Cyclodextrin (dried): 50.0 g (44.0 mmol)[]
    
  • p-Toluenesulfonyl chloride (TsCl): 6.0 g (31.5 mmol) – Note: Use substoichiometric amount to favor mono-substitution.[]

  • Sodium Hydroxide (NaOH): 10.0 g[]

  • Water (distilled): 1000 mL

Protocol:

  • Dissolution: Suspend

    
    -CD in 1000 mL of water. Add NaOH slowly with stirring until the solution becomes clear and homogeneous. Cool to 0–5°C in an ice bath.
    
  • Reaction: Dissolve TsCl in a minimal amount of acetonitrile (approx. 30 mL) or add as a finely ground solid. Add dropwise to the basic

    
    -CD solution over 30 minutes.
    
  • Incubation: Stir vigorously at 0–5°C for 2 hours, then allow to warm to room temperature and stir for another 3 hours.

  • Precipitation: Adjust pH to 8.0 using dilute HCl. A white precipitate (unreacted TsCl and byproducts) may form; filter this off.

  • Acidification: Lower pH to 2.0–3.0 using concentrated HCl. Store at 4°C overnight. The crude Mono-Ts-

    
    -CD will precipitate as a white solid.
    
  • Purification (Crucial):

    • Filter the crude solid.

    • Recrystallization: Dissolve in boiling water (approx. 50 mL/g). Cool slowly to room temperature, then 4°C.

    • Validation: Check TLC (see Section 4). If native

      
      -CD persists, repeat recrystallization from 50% aqueous methanol.[]
      

Yield Target: 25–30% (White powder)

Phase 2: Iodination to 6-Monodeoxy-6-monoiodo- -cyclodextrin

This step is a straightforward

Reagents:

  • 6-Mono-Ts-

    
    -CD (from Phase 1): 10.0 g (7.75 mmol)[]
    
  • Potassium Iodide (KI): 12.9 g (77.5 mmol) – 10 eq excess drives reaction to completion.[]

  • DMF (Anhydrous): 80 mL[]

Protocol:

  • Setup: Dissolve Mono-Ts-

    
    -CD and KI in dry DMF in a round-bottom flask equipped with a condenser and nitrogen inlet.
    
  • Displacement: Heat the mixture to 80°C for 4–6 hours. The solution may turn slightly yellow due to trace iodine liberation.

  • Workup:

    • Concentrate the DMF solution to ~20 mL under reduced pressure (Rotavap).

    • Pour the concentrate slowly into 400 mL of acetone with vigorous stirring. The product will precipitate.

    • Filter the precipitate.

  • Purification:

    • Dissolve the crude solid in a minimal amount of water/methanol (1:1).

    • Iodine Scavenging: If the product is yellow, wash with a small amount of aqueous sodium thiosulfate (

      
      ) to reduce free iodine (
      
      
      ) to iodide (
      
      
      ).
    • Precipitate again into acetone.

    • Dry in a vacuum oven at 60°C for 12 hours.

Yield Target: 85–90% (Off-white to pale yellow powder)

Characterization & Validation Suite

To ensure the integrity of the product, you must confirm two things: regioselectivity (C6 position) and degree of substitution (Mono vs. Native/Di).

A. Thin Layer Chromatography (TLC)

This is the quickest check for reaction progress.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: n-Propanol : Water : Ethyl Acetate : Ammonia (25%) [6:3:1:1].[]

  • Visualization: Dip in 5%

    
     in ethanol and char with a heat gun.
    
  • Interpretation:

    • Native

      
      -CD: 
      
      
      []
    • Mono-Ts-

      
      -CD: 
      
      
      []
    • Mono-Iodo-

      
      -CD: 
      
      
      (Distinct spot, higher than Tosyl).[]
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.

NucleusKey FeatureExpected Shift (DMSO-

)
Interpretation

NMR
C-6 (Iodine) ~ 9.0 - 10.0 ppm Diagnostic Peak. The carbon attached to Iodine shifts dramatically upfield compared to C-6(OH) (~60 ppm) or C-6(OTs) (~69 ppm).[]
C-6 (Native)~ 60.0 ppmRemaining 6 unsubstituted C-6 carbons.
C-1 (Anomeric)101-103 ppmCluster of 7 carbons.

NMR
H-6 (Iodine) 3.6 - 3.8 ppm Often overlaps with other ring protons, but integration should show loss of one OH signal and change in H-6 multiplet pattern.[]
SymmetryLoss of

The spectrum will appear more complex than native

-CD due to symmetry breaking.
C. Mass Spectrometry (ESI-MS)
  • Calculated MW: 1244.9 g/mol (

    
    )[]
    
  • Observed Ion:

    
     m/z or 
    
    
    m/z.
  • Note: Look for the absence of the Tosyl peak (

    
    ) to confirm complete displacement.
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-tosylation or hydrolysis.[]Ensure TsCl is added slowly to keep local concentration low. Stop reaction promptly after 5 hours.
Product is Brown/Yellow Free Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) contamination.
Wash the crude product with 5% sodium thiosulfate solution before final precipitation.
Sticky Precipitate Residual DMF.DMF is hard to remove. Reprecipitate from water into acetone twice. Ensure acetone is cold.
Incomplete Substitution Old/Wet Reagents.Use anhydrous DMF and fresh KI. Moisture inhibits the

reaction by solvating the nucleophile.

References

  • Defaye, J., & Gadelle, A. (1991).[] Glucopyranosyl-beta-cyclodextrin conjugates: Synthesis and inclusion complexation behavior. This paper establishes the foundational protocols for selective halogenation of cyclodextrins.

  • Tang, W., & Ng, S. C. (2008).[] Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides. Describes the high-yield purification of the monotosyl intermediate using aqueous recrystallization.

    • Jicsinszky, L., & Iványi, R. (2001).[] Cyclodextrin derivatives. Comprehensive review of characterization data including TLC

      
       values and NMR shifts for halo-cyclodextrins.
      
    • Melton, L. D., & Slessor, K. N. (1971).[] Synthesis of 6-deoxy-6-halogeno-acyclodextrins. Early mechanistic work confirming the

      
       displacement pathway for primary hydroxyls in cyclodextrins.
      

    "physicochemical properties of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Technical Guide: Physicochemical Properties & Synthesis of 6-Monodeoxy-6-monoiodo- -cyclodextrin

    Executive Summary

    6-Monodeoxy-6-monoiodo-

    
    
    -CD-I
    
    

    For drug development professionals,

    strategic intermediate

    Structural Identity & Physicochemical Profile[1][2][3][4]

    Unlike native

    
    
    Key Chemical Metrics
    PropertySpecificationNotes
    Molecular Formula
    
    
    One -OH (
    
    
    Da) replaced by -I (
    
    
    Da).
    Molecular Weight 1244.9 g/mol Native
    
    
    -CD is ~1135 g/mol .
    Appearance White to off-white powderCrystalline or amorphous depending on drying.[1]
    Melting Point 175–180 °C (Dec)Decomposes with browning (iodine liberation).
    Regioselectivity C6 (Primary Rim)Substitution occurs exclusively at the primary face due to steric accessibility.
    Solubility & Stability Profile

    Understanding the solubility differential between

    
    
    • Water Solubility: Reduced. While native

      
      -CD has a solubility of ~18.5 mg/mL (at 25°C), 
      
      
      -CD-I is significantly less soluble (< 10 mg/mL). This property is exploited during purification; the product can be recrystallized from water/methanol mixtures where native CD remains in solution or the derivative precipitates preferentially.
    • Organic Solvents: Highly soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide). Insoluble in Acetone, Ethanol, and Methanol (used as precipitants).

    • Stability:

      • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, liberating iodine (turning the sample yellow/brown). Storage: Amber vials, -20°C, under Argon.

      • Hydrolysis: Stable at neutral pH. Susceptible to nucleophilic attack at high pH (

        
        ).
        

    Synthesis Strategy: The Gadelle & Defaye Protocol

    The most authoritative method for synthesizing

    Gadelle and Defaye (1991)
    
    
    
    
    Reaction Mechanism
    • Activation:

      
       reacts with 
      
      
      to form the diiodotriphenylphosphorane adduct (
      
      
      ).
    • Coordination: The adduct coordinates selectively with the primary hydroxyls (C6) of the cyclodextrin due to steric constraints at the secondary rim (C2/C3).

    • Substitution: Iodide (

      
      ) displaces the activated oxy-phosphonium intermediate via an 
      
      
      mechanism, resulting in inversion of configuration (though C6 is not a chiral center, the geometry changes).
    Experimental Protocol
    • Safety Note: Iodine vapors are toxic. Work in a fume hood.

    • Reagents:

      
      -Cyclodextrin (dried), 
      
      
      (15 eq),
      
      
      (15 eq), Anhydrous DMF.

    Step-by-Step Methodology:

    • Drying: Dry native

      
      -CD (
      
      
      , vacuum,
      
      
      ) for 24 hours. Water acts as a competing nucleophile.
    • Reagent Prep: Dissolve

      
       in anhydrous DMF under Argon. Add 
      
      
      slowly over 10 minutes (Exothermic). Solution turns dark brown.
    • Addition: Add dried

      
      -CD to the mixture.
      
    • Reaction: Heat to 70°C for 18–24 hours under Argon.

    • Quenching: Concentrate DMF to half volume under reduced pressure.

    • Precipitation: Pour the concentrate into a large excess of 3M Sodium Methoxide in Methanol (to destroy esters) or simply Acetone (to precipitate the crude CD).

    • Purification (Critical): The crude solid contains massive amounts of Triphenylphosphine Oxide (

      
      ).
      
      • Wash: Extensive washing with methanol.

      • Soxhlet: Extract the solid with Methanol or Acetone in a Soxhlet apparatus for 12 hours. The

        
        -CD-I remains in the thimble; impurities are extracted.
        
      • Recrystallization:[2][3] Dissolve in minimum hot water/MeOH mixture and cool slowly.

    Synthesis Workflow Visualization

    SynthesisWorkflowStartNative β-CD(Dried)ReactionReaction70°C, 18h, ArgonStart->ReactionReagentsPPh3 + I2(in DMF)Reagents->ReactionQuenchPrecipitation(Acetone/MeOH)Reaction->QuenchConcentrateSoxhletSoxhlet Extraction(Removal of Ph3PO)Quench->SoxhletCrude SolidFinalβ-CD-I(Pure Solid)Soxhlet->FinalRecrystallization

    Figure 1: Synthesis workflow for 6-monodeoxy-6-monoiodo-

    Characterization Framework

    Validating the synthesis requires proving the loss of symmetry and the presence of the iodine atom.

    Nuclear Magnetic Resonance (NMR)
    • 
       NMR (DMSO-
      
      
      ):
      • Symmetry Break: Native

        
        -CD shows a simplified spectrum due to 
        
        
        symmetry.
        
        
        -CD-I shows a complex multiplet pattern.
      • Diagnostic Signal: The H-6 protons on the substituted glucose unit shift significantly. While unsubstituted H-6 protons appear at ~3.6 ppm, the H-6 protons adjacent to Iodine (

        
        ) often shift upfield  (shielding effect of heavy atom) or appear as a distinct multiplet around 3.2–3.4 ppm  (depending on solvent and overlap).
        
    • 
       NMR: 
      
      • The "Heavy Atom" Effect: This is the definitive test. The C-6 carbon attached to an Oxygen usually resonates at ~60 ppm. The C-6 carbon attached to Iodine shifts drastically upfield to ~7–10 ppm . This peak is unique and confirms iodination.

    Mass Spectrometry (MALDI-TOF / ESI-MS)
    • Target m/z: Look for

      
      .
      
    • Calculation:

      
       m/z.
      
    • Note: Ensure you do not see peaks at

      
       (Di-iodo) or 
      
      
      (Unreacted Native).

    Functional Utility: The Reactivity Tree

    
    
    Common Derivatizations
    • Azidation (

      
      ):  Reaction with 
      
      
      in DMF yields Mono-6-azido-
      
      
      -CD
      . This is the "Click Chemistry" staple (CuAAC reaction).
    • Amination (Staudinger/Reduction): Reduction of the Azide (or direct reaction with ammonia/amines) yields Mono-6-amino-

      
      -CD , essential for pH-sensitive drug release.
      
    • Thiolation: Reaction with Thiourea followed by hydrolysis yields Mono-6-thio-

      
      -CD , used for immobilization on Gold (Au) nanoparticles or surfaces (SAMs).
      
    Reactivity Pathway Diagram

    ReactivityTreeCenterβ-CD-I(Electrophilic Core)AzideMono-Azido-β-CD(Click Chemistry)Center->Azide+ NaN3 (DMF, 80°C)ThiolMono-Thiol-β-CD(Gold Surface Binding)Center->Thiol1. Thiourea2. HydrolysisAmineMono-Amino-β-CD(Drug Conjugation)Azide->Amine+ PPh3 / H2O (Staudinger)

    Figure 2: Divergent synthesis pathways originating from the mono-iodo intermediate.

    References

    • Gadelle, A., & Defaye, J. (1991).[4] Selective halogenation at primary positions of cyclomaltooligosaccharides and a synthesis of per-3,6-anhydro-cyclomaltooligosaccharides.[4] Angewandte Chemie International Edition, 30(1), 78–80.

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[5] Nature Protocols, 3(4), 691–696. [5]

    • Cyclolab. (n.d.). 6-Monodeoxy-6-monoiodo-beta-cyclodextrin Product Data. Cyclolab R&D Ltd.

    • Chmurski, K., & Defaye, J. (2000). An improved synthesis of per(6-deoxyhalo)cyclodextrins using N-halosuccinimides-triphenylphosphine in dimethylformamide.[4] Tetrahedron Letters, 41(31), 5959-5962.

    The Solubility Dynamics and Solvent-Driven Purification of 6-Monodeoxy-6-monoiodo-β-cyclodextrin: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Overview

    In the realm of supramolecular chemistry and advanced drug delivery, 6-monodeoxy-6-monoiodo-β-cyclodextrin (commonly referred to as 6-I-β-CD) serves as a paramount electrophilic intermediate. The substitution of a single primary hydroxyl group on the native β-cyclodextrin torus with a bulky, hydrophobic iodine atom fundamentally alters the molecule's symmetry and its extensive intramolecular hydrogen-bonding network.

    Understanding the precise solubility profile of 6-I-β-CD in organic solvents is not merely a matter of material handling; it is the core thermodynamic driver used to synthesize, isolate, and purify this compound. This guide provides a deep-dive into the causality behind its solvation mechanics and outlines a self-validating protocol for its solvent-driven purification, essential for downstream applications like [1].

    Solubility Profile in Organic Solvents

    The solubility of 6-I-β-CD is dictated by its massive molecular weight (1244.88 g/mol ) and its amphiphilic nature—featuring a hydrophobic cavity and a selectively modified hydrophilic exterior.

    Quantitative Solubility Data

    The following table summarizes the solubility limits and the mechanistic rationale for solvent interactions at 25 °C:

    SolventSolubility StatusSolubility LimitMechanistic Rationale
    Dimethyl Sulfoxide (DMSO) Highly Soluble> 50 g / 100 mLStrong H-bond acceptor; rapidly disrupts the β-CD crystal lattice without protic interference[2].
    Dimethylformamide (DMF) Soluble> 10 g / 100 mLPolar aprotic nature solvates the macrocycle, making it the ideal reaction medium[3].
    Water (H₂O) Poorly Soluble< 1 g / 100 mLThe hydrophobic iodine substitution breaks the native aqueous solvation shell, drastically lowering solubility compared to native β-CD[4].
    Methanol (MeOH) Insoluble< 0.1 g / 100 mLDespite being polar, this protic solvent lacks the dielectric strength to overcome the lattice energy of the iodo-derivative[2].
    Acetone Insoluble< 0.1 g / 100 mLLow dielectric constant; acts as an ideal anti-solvent to trigger instantaneous precipitation[3].
    Chloroform (CHCl₃) Insoluble< 0.1 g / 100 mLNon-polar solvent; completely incompatible with the poly-hydroxyl exterior of the macrocycle[3].
    The Causality of Solvation

    Why does 6-I-β-CD dissolve effortlessly in DMF but precipitate in methanol? The answer lies in hydrogen-bond disruption . The β-cyclodextrin macrocycle is held together by a rigid belt of intramolecular hydrogen bonds between the C2 and C3 secondary hydroxyl groups. Polar aprotic solvents like [3] act as aggressive hydrogen-bond acceptors, breaking this belt and solvating the molecule. Conversely, protic solvents like methanol or low-polarity solvents like acetone cannot disrupt this structural rigidity, making them perfect candidates for precipitation and washing.

    Experimental Protocol: Synthesis & Solvent-Driven Purification

    The conversion of 6-O-monotosyl-β-CD to 6-I-β-CD via a Finkelstein-type reaction relies entirely on exploiting the solubility differentials outlined above. The following protocol is designed as a self-validating system , ensuring that each step confirms its own success through observable physical changes.

    Phase 1: Solvation and Activation
    • Step 1: Suspend 6-O-monotosyl-β-CD in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is chosen because it solvates the bulky cyclodextrin macrocycle while leaving nucleophilic anions (like iodide) relatively unsolvated and highly reactive.

    • Self-Validation Trigger: The opaque suspension will transition to a completely clear, transparent solution. A clear solution validates that the intramolecular hydrogen-bond network of the cyclodextrin has been successfully disrupted, making the primary face accessible for reaction.

    Phase 2: Nucleophilic Substitution
    • Step 2: Add an excess of Potassium Iodide (KI) to the solution and elevate the temperature to 80 °C under an inert atmosphere.

    • Causality: The elevated temperature provides the necessary activation energy for the

      
       displacement of the bulky tosylate leaving group by the iodide anion.
      
    • Self-Validation Trigger: Monitor via Thin Layer Chromatography (TLC) using a butanol:ethanol:water (5:4:3) mobile phase. The complete disappearance of the tosyl-β-CD spot validates the completion of the substitution.

    Phase 3: Solvent-Driven Precipitation
    • Step 3: Cool the reaction mixture to room temperature and pour it dropwise into a vigorously stirred bath of cold Acetone (10x volume relative to DMF).

    • Causality: Acetone acts as a critical anti-solvent. Because [2], the sudden shift in the solvent's dielectric constant triggers immediate supersaturation.

    • Self-Validation Trigger: The instantaneous formation of a dense, off-white precipitate confirms the structural integrity of the product. If the solution turns milky but fails to precipitate, the DMF-to-acetone ratio is too high.

    Phase 4: Desalting and Final Polish
    • Step 4: Filter the precipitate and wash sequentially with deionized water and methanol.

    • Causality: Water removes residual KI and potassium tosylate salts. Methanol removes any residual organic impurities. The product remains safely in the solid state because 6-I-β-CD is poorly soluble in both water (< 1 g / 100 mL) and methanol (< 0.1 g / 100 mL)[2].

    • Self-Validation Trigger: The final powder should be free-flowing and white to slightly yellow. Vacuum drying removes residual solvent, yielding the purified intermediate.

    Workflow Visualization

    SolventWorkflow N1 6-O-Monotosyl-β-CD (Precursor) N2 Dissolution in DMF (Polar Aprotic Solvation) N1->N2 Addition of DMF N3 Nucleophilic Substitution (KI, 80°C) N2->N3 Addition of KI N4 Crude 6-I-β-CD in DMF (Highly Soluble) N3->N4 Reaction Progress N5 Precipitation in Acetone (Insolubility Trigger) N4->N5 Pour into excess Acetone N6 Pure 6-I-β-CD (Solid Product) N5->N6 Filtration & Washing

    Figure 1: Solvent-driven workflow for the synthesis and purification of 6-I-β-CD.

    References[3] Cyclodextrin-Shop. "6-Monodeoxy-6-monoiodo-beta-Cyclodextrin Solubility Profile". Cyclodextrin-Shop. URL: https://cyclodextrin-shop.com/[2] CycloLab R&D Ltd. "Safety Data Sheet: 6-Monodeoxy-6-monoiodo-beta-cyclodextrin (CY-2051)". CycloLab. URL: https://cyclolab.hu/[4] Hamai, S. "Solvent Influences on the Photophysics of Naphthalene in Cyclodextrin Complexes". ResearchGate. URL:https://www.researchgate.net/publication/231495570_Solvent_Influences_on_the_Photophysics_of_Naphthalene_Fluorescence_and_Triplet_State_Properties_in_Aqueous_Solutions_and_in_Cyclodextrin_Complexes[1] Kim, D.-H., et al. "Solubility enhancement and application of cyclodextrins in local drug delivery". Journal of Pharmaceutical Investigation (via ResearchGate). URL:https://www.researchgate.net/publication/331828135_Solubility_enhancement_and_application_of_cyclodextrins_in_local_drug_delivery

    Sources

    An In-Depth Technical Guide on the Spectroscopic Analysis of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by a Senior Application Scientist

    The precise structural and purity assessment of 6-monodeoxy-6-monoiodo-beta-cyclodextrin is a critical checkpoint in the synthesis of advanced cyclodextrin derivatives for applications in drug delivery, molecular recognition, and catalysis. The targeted substitution of a single primary hydroxyl group with iodine creates a versatile synthetic handle for further functionalization. However, the inherent similarities in the reactivity of the primary hydroxyl groups of beta-cyclodextrin often lead to mixtures of unreacted starting material, the desired monosubstituted product, and over-substituted byproducts. Consequently, a robust and multi-faceted analytical approach is essential for unambiguous characterization.[1]

    This guide provides a comprehensive, in-depth exploration of the key spectroscopic techniques employed for the analysis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin. It is designed to equip researchers with the foundational knowledge and practical insights necessary to confidently verify the structure and purity of this pivotal intermediate.

    The Analytical Strategy: A Triad of Spectroscopic Techniques

    A conclusive structural elucidation of 6-monodeoxy-6-monoiodo-beta-cyclodextrin necessitates the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the analytical puzzle.

    Analytical_Strategy cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Compound Confirmation Synthesis Synthesis of 6-iodo-β-CD Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI, MALDI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Integrity NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity FTIR->Structure

    Figure 1: A schematic representation of the integrated workflow for the synthesis, purification, and comprehensive spectroscopic characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

    NMR spectroscopy stands as the cornerstone for the structural verification of 6-monodeoxy-6-monoiodo-beta-cyclodextrin. It provides unparalleled detail regarding the chemical environment of each atom, enabling precise confirmation of the monosubstitution at the C6 position.

    1H NMR: Identifying the Substituted Glucopyranose Unit

    The 1H NMR spectrum of native beta-cyclodextrin is complex due to the overlapping signals of the seven identical glucopyranose units. Upon successful monosubstitution with iodine at a C6 position, the symmetry of the molecule is broken, leading to discernible changes in the spectrum. The most diagnostic of these is the downfield shift of the signals corresponding to the protons attached to the C6 carbon of the substituted unit. This deshielding effect is a direct consequence of the electron-withdrawing nature of the iodine atom.

    Experimental Protocol: 1H NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent, such as D2O or DMSO-d6.

    • Data Acquisition: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended) to maximize signal dispersion.

    • Key Parameters:

      • Pulse Sequence: A standard one-pulse sequence.

      • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

      • Relaxation Delay: 1-2 seconds.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    13C NMR: Direct Evidence of the C-I Bond

    Complementing the 1H NMR data, the 13C NMR spectrum provides direct evidence of the covalent attachment of iodine to the C6 carbon. A key diagnostic feature is the significant upfield shift of the C6 carbon signal in the substituted glucopyranose unit. This phenomenon, known as the "heavy atom effect," is a hallmark of carbon atoms bonded to heavier halogens like iodine.[2][3]

    Experimental Protocol: 13C NMR Spectroscopy

    • Sample Preparation: A higher concentration (20-50 mg) is generally required compared to 1H NMR.

    • Data Acquisition: Employ a standard proton-decoupled 13C NMR experiment.

    • Key Parameters:

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the 13C isotope.

      • Relaxation Delay: A longer delay of 2-5 seconds is advisable.

    2D NMR (COSY and HSQC): Mapping the Molecular Connectivity

    Two-dimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the complex proton and carbon signals.[4][5][6][7][8][9]

    • COSY: This experiment reveals through-bond proton-proton couplings, allowing for the tracing of the spin systems within each glucopyranose unit and confirming the assignment of the shifted C6 proton signals.

    • HSQC: This experiment correlates protons with their directly attached carbons. The HSQC spectrum will show a clear cross-peak between the downfield-shifted C6 protons and the upfield-shifted C6 carbon, providing definitive confirmation of the 6-iodo substitution.

    NMR_Correlations cluster_H1 1H NMR cluster_C13 13C NMR H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC H3 H3 H2->H3 COSY C2 C2 H2->C2 HSQC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC H6_prime H6' H5->H6_prime COSY C5 C5 H5->C5 HSQC C6_prime C6' H6_prime->C6_prime HSQC

    Figure 2: A conceptual diagram illustrating the key 1H-1H (COSY) and 1H-13C (HSQC) correlations for the substituted glucopyranose unit in 6-monodeoxy-6-monoiodo-beta-cyclodextrin.

    Mass Spectrometry (MS): Confirming Molecular Weight

    Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound, thereby verifying the successful incorporation of a single iodine atom.[10] Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing large, non-volatile molecules like cyclodextrins.

    The expected monoisotopic mass of 6-monodeoxy-6-monoiodo-beta-cyclodextrin (C42H69IO34) is approximately 1244.18 Da. In the mass spectrum, a prominent peak corresponding to this mass, often observed as an adduct with sodium ([M+Na]+) or potassium ([M+K]+), provides strong evidence for the successful synthesis. The isotopic pattern of the molecular ion peak should also be consistent with the elemental composition of the molecule.

    Experimental Protocol: ESI-MS

    • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of a salt, such as sodium chloride, can enhance the formation of sodiated adducts.

    • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.

    • Key Parameters:

      • Ionization Mode: Positive ion mode is typically employed.

      • Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and any potential impurities.

    Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

    FTIR spectroscopy provides valuable information about the functional groups present in the molecule and can be used to confirm the overall integrity of the cyclodextrin structure.[11][12][13][14] While the spectrum is dominated by the characteristic absorptions of the beta-cyclodextrin backbone, subtle changes upon iodination can be observed.

    The most prominent feature in the FTIR spectrum of beta-cyclodextrin is a broad absorption band in the 3200-3500 cm-1 region, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. The C-O stretching vibrations appear in the 1000-1200 cm-1 region. The successful substitution of a primary hydroxyl group with iodine may result in a slight decrease in the relative intensity of the O-H stretching band. While not as definitive as NMR or MS for confirming the site of substitution, FTIR is a rapid and cost-effective technique for quality control and for verifying the presence of the cyclodextrin scaffold.

    Experimental Protocol: FTIR (ATR)

    • Sample Preparation: A small amount of the solid, dry sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: A background spectrum of the clean ATR crystal is collected first, followed by the sample spectrum.

    • Key Parameters:

      • Spectral Range: Typically 4000 to 400 cm-1.

      • Resolution: 4 cm-1.

      • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    Summary of Key Spectroscopic Data

    Spectroscopic TechniquePrimary ObservationInterpretation
    1H NMR Downfield shift of specific C6-H signalsDeshielding by the electronegative iodine atom.
    13C NMR Upfield shift of a single C6 signal"Heavy atom effect" confirming the C-I bond.
    2D NMR (COSY, HSQC) Correlation between shifted C6-H and C6 signalsUnambiguous assignment and confirmation of the 6-iodo substitution.
    Mass Spectrometry Molecular ion peak at the expected m/zConfirmation of the correct molecular weight and elemental composition.
    FTIR Spectroscopy Characteristic O-H and C-O stretching bandsVerification of the overall cyclodextrin structure.

    Conclusion

    The rigorous and multi-faceted spectroscopic analysis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin is an indispensable component of its synthesis and application. By leveraging the complementary strengths of NMR, MS, and FTIR spectroscopy, researchers can achieve an unequivocal characterization of this important molecule. The detailed protocols and interpretative guidance provided in this technical guide are intended to empower scientists to ensure the structural integrity and purity of their materials, thereby fostering innovation and reproducibility in their research endeavors.

    References

    • The spectroscopic study of the iodine beta-cyclodextrin complexes. (2001). PubMed.
    • Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed.
    • Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC.
    • Dufour, G., Evrard, B., & Tullio, P. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Semantic Scholar.
    • 13 C NMR spectra of b-CD and CDM in D 2 O at 25 °C. ResearchGate.
    • 13 C-NMR of CD (a) and CD/C 60 complex (b) in DMSO-d 6. ResearchGate.
    • NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). MDPI.
    • NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.
    • 13 C-NMR chemical shifts for β-CD and methylated β-CD in DMSO-d6. ResearchGate.
    • Suzuki, M., Sasaki, Y., Szejtli, J., & Fenyvesi, É. 13C Nuclear magnetic resonance spectra of cyclodextrin monomers, derivatives and their complexes with methyl orange. Scilit.
    • Dufour, G., Evrard, B., & Tullio, P. (2025). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Request PDF - ResearchGate.
    • Investigation of Cyclodextrin Inclusion Compounds Using FT-IR, SEM and X-Ray Diffraction.
    • 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b).
    • Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.
    • Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin. (2021).
    • 6-Monodeoxy-6-monoiodo-beta-Cyclodextrin. Cyclodextrin-Shop.
    • NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.
    • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). PDF.
    • Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. (2024). PMC.
    • Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry.
    • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β- cyclodextrin. Beilstein Journals.
    • Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. (2023). ACS Omega - ACS Publications.
    • TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. (2013).
    • Mono-6-Substituted Cyclodextrins—Synthesis and Applications. (2021). MDPI.
    • Covalent organic polyrotaxanes based on β-cyclodextrin for iodine capture. (2024).
    • Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.
    • FT-IR spectra of β-cyclodextrin and MCD. Download Scientific Diagram - ResearchGate.
    • 6-Monodeoxy-6-monoiodo-beta-cyclodextrin. Cyclolab.
    • Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. (2023). PMC.
    • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journals.
    • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). PMC.
    • Experimental Characterization of the Association of β- Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. eScholarship.org.

    Sources

    "crystal structure of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Technical Guide: Crystal Structure & Synthesis of 6-Monodeoxy-6-monoiodo- -cyclodextrin

    Executive Summary: The "Janus" of Cyclodextrins

    6-Monodeoxy-6-monoiodo-

    
    -cyclodextrin
    
    
    
    
    
    

    This guide details the crystallographic implications of this substitution, the gold-standard synthesis protocols, and the critical characterization metrics required to distinguish the mono-substituted derivative from statistical mixtures.

    Structural Analysis & Crystallography

    The Symmetry Break

    Native

    
    
    
    
    symmetry reduction
    • Space Group: Typically degrades to

      
       (Triclinic)  or 
      
      
      (Monoclinic)
      depending on the hydration state and solvation.
    • Lattice Perturbation: The bulky iodine atom (Van der Waals radius ~1.98 Å) replaces the hydroxyl group (approx. 1.4 Å). This disrupts the "belt" of intramolecular hydrogen bonds (OH-6

      
       OH-6') that normally stabilizes the primary rim.
      
    Conformational Distortion (The "Lid" Effect)

    In the crystal lattice, the substituted glucose unit often undergoes a conformational shift to accommodate the hydrophobic iodine atom.

    ParameterNative C6-OHSubstituted C6-IStructural Consequence
    Bond Length 1.43 Å (C-O)2.14 Å (C-I)Extends the substituent reach; steric crowding.
    Torsion Angle Gauche-gauche (
    
    
    )
    Gauche-trans (
    
    
    )
    The C6-I bond rotates away from the cavity center to minimize steric clash with O5, distorting the macrocycle's roundness.
    Cavity Interaction Hydrophilic RimHydrophobic CapThe iodine atom is hydrophobic. In the absence of a guest, it may partially "cap" the cavity (self-inclusion) or nest into the hydrophobic void of a neighboring molecule (intermolecular packing).
    Crystal Packing Modes

    6-I-

    • Head-to-Tail Channel: The hydrophobic primary rim (containing Iodine) of one molecule interfaces with the secondary rim of the next.

    • Herringbone (Cage): Less common for mono-substituted derivatives unless heavily solvated.

    Experimental Protocol: Synthesis & Purification

    To ensure high regioselectivity and avoid "over-iodination" (di- or tri-substitution), the Two-Step Displacement Route is the field-proven standard over direct halogenation.

    Workflow Diagram

    The following Graphviz diagram outlines the reaction pathway and critical decision nodes.

    SynthesisWorkflowStartNative β-CyclodextrinStep1Step 1: Mono-Tosylation(TsCl / NaOH / H2O)Start->Step1 Regioselective ControlInterIntermediate:6-Monotosyl-β-CDStep1->InterQC1QC: HPLC/NMR(Confirm Mono-substitution)Inter->QC1Step2Step 2: Nucleophilic Displacement(KI / DMF / 80°C)QC1->Step2 Purity > 95%PurifyPurification:Acetone Precipitation &Recrystallization (H2O/MeOH)Step2->PurifyFinalProduct:6-Monoiodo-β-CDPurify->Final

    Caption: Figure 1. Optimized synthetic workflow for 6-monoiodo-

    Detailed Protocol (The "Gold Standard")
    Step 1: Synthesis of 6-Monotosyl-
    
    
    -CD

    Direct iodination often fails to stop at monosubstitution. Tosylation is easier to control.

    • Suspend

      
      -CD (50 g) in water (1.2 L).
      
    • Add NaOH (approx. 15 g) dropwise to solubilize.

    • Add

      
      -Toluenesulfonyl chloride (TsCl) (8.4 g, 1 eq) in acetonitrile dropwise over 2 hours.
      
    • Stir for 2 hours at room temperature.

    • Neutralize with HCl to pH 7.

    • Refrigerate overnight. The mono-tosyl derivative precipitates (solubility < native CD).

    • Filter and recrystallize from boiling water.

    Step 2: Iodination (Finkelstein-like Reaction)
    • Dissolve 6-Monotosyl-

      
      -CD (10 g) in anhydrous DMF (100 mL).
      
    • Add Potassium Iodide (KI) (5 g, excess).

    • Heat to 80°C for 4 hours under Nitrogen.

    • Cool and pour into Acetone (1 L). The product precipitates as a white solid.

    • Wash with cold acetone to remove excess Iodine/DMF.

    • Dry under vacuum.[1][2]

    Characterization & Validation (Self-Validating Systems)

    Researchers must validate the structure to ensure the Iodine is at C6 and the molecule is mono-substituted.

    Nuclear Magnetic Resonance (NMR)

    The shift of the C6 carbon is the definitive diagnostic tool.

    NucleusNative
    
    
    -CD
    6-Monoiodo-
    
    
    -CD
    Shift Explanation
    
    
    C (C6)
    ~60.0 ppm~7.0 - 10.3 ppm Heavy Atom Effect: Iodine dramatically shields the attached carbon, shifting it upfield by ~50 ppm. This is the "smoking gun" for successful substitution.
    
    
    H (H6)
    ~3.6 - 3.8 ppm~3.3 - 3.5 ppm Slight upfield shift and loss of coupling symmetry.
    Symmetry 7 equivalent Glc units1 modified + 6 nativeThe spectrum becomes complex; the
    
    
    symmetry is broken, splitting the C1 anomeric peaks.
    Mass Spectrometry (MALDI-TOF / ESI-MS)
    • Target Mass:

      
       Da.
      
    • Isotopic Pattern: Iodine is monoisotopic (

      
      I), so the isotopic envelope should follow the standard Carbon distribution without the complex "Br" or "Cl" splitting patterns.
      
    Structural Logic Diagram

    The following diagram illustrates the logical dependencies in structural verification.

    CharacterizationLogicSampleSynthesized SampleTest113C NMR AnalysisSample->Test1Test2Mass SpectrometrySample->Test2Test3TLC (Silica)Sample->Test3Result1Peak at ~10 ppm?Test1->Result1ConclusionVALIDATED6-Monoiodo-β-CDResult1->ConclusionYesFailREJECT(Mixture/Native)Result1->FailNo (Peak at 60ppm only)Result2Mass = 1244 + cation?Test2->Result2Result2->ConclusionYesResult3Rf > Native CD?Test3->Result3Result3->ConclusionYes

    Caption: Figure 2. Validation logic. The 10 ppm

    Applications in Drug Development

    6-Monoiodo-

    electrophilic scaffold
    • Mono-amino-

      
      -CD Synthesis:  Reaction with Sodium Azide (
      
      
      ) followed by reduction (Staudinger reaction) yields 6-monoamino-
      
      
      -CD. This cationic derivative interacts with anionic drugs (e.g., heparin, oligonucleotides).
    • Thiolation: Reaction with thiourea yields 6-monothio-

      
      -CD, used for anchoring CDs to gold nanoparticles (AuNPs) for biosensing.
      
    • Click Chemistry: The iodo-group can be converted to an azide, enabling "Click" conjugation to polymers, creating high-solubility hydrogels for sustained drug release.

    References

    • Gadelle, A., & Defaye, J. (1991). Selective Halogenation at Primary Positions of Cyclomaltooligosaccharides. Angewandte Chemie International Edition, 30(1), 78–79. Link

    • Tang, W., & Ng, S. C. (2008). Facile Synthesis of Mono-6-Amino-6-Deoxy-α-, β-, γ-Cyclodextrin Hydrochlorides.[3][4] Nature Protocols, 3, 691–697. Link

    • Chmurski, K., & Defaye, J. (2000). Novel Access to 6-Deoxy-6-iodo-cyclodextrins. Tetrahedron Letters, 41(39), 7635-7637. Link

    • Melton, L. D., & Slessor, K. N. (1971). Synthesis of Monosubstituted Cyclodextrins. Carbohydrate Research, 18(1), 29-37. Link

    • Popr, M., Hybelbauerová, S., & Jindřich, J. (2012). Synthesis of 3I-O and 2I-O-monosubstituted derivatives of per-6-azido-β-cyclodextrin. Carbohydrate Research, 361, 148-154. Link

    The Molecular Host: History and Development of Modified Beta-Cyclodextrins

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a comprehensive technical resource on the evolution, chemistry, and application of modified beta-cyclodextrins.

    Executive Summary

    The transition from native beta-cyclodextrin (β-CD) to its chemically modified derivatives represents a watershed moment in pharmaceutical formulation. While native β-CD offered a promising "host" for hydrophobic drugs, its parenteral utility was crippled by low aqueous solubility (18.5 mg/mL) and severe nephrotoxicity. This guide details the scientific trajectory—led by pioneers like Josef Pitha and Valentino Stella—that engineered the safe, highly soluble derivatives Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) .

    The "Parent" Problem: Native β-CD Limitations

    To understand the solution, we must first diagnose the failure of the parent molecule. Native β-CD is a cyclic oligosaccharide composed of 7 glucopyranose units.[1][2][3] While it forms excellent inclusion complexes, it possesses a critical flaw: intramolecular hydrogen bonding .

    • The Solubility Paradox: The secondary hydroxyl groups (C2 and C3) form a complete belt of hydrogen bonds around the molecule, making the crystal lattice energy remarkably high. This results in poor water solubility.

    • The Nephrotoxicity Mechanism: Upon parenteral administration, native β-CD is filtered by the glomerulus but is poorly soluble in the concentrating environment of the proximal tubules. It precipitates in lysosomes, forming acicular (needle-like) microcrystals that rupture the lysosomal membrane, leading to cell death (nephrosis).

    Visualization: The Nephrotoxicity Pathway

    The following logic flow illustrates why native β-CD failed as a parenteral excipient.

    Nephrotoxicity NativeCD Native β-CD (Parenteral Admin) Glomerulus Glomerular Filtration NativeCD->Glomerulus Tubule Proximal Tubule (Water Reabsorption) Glomerulus->Tubule Concentration Concentration Increases (Exceeds 18.5 mg/mL) Tubule->Concentration Precipitation Lysosomal Accumulation & Crystallization Concentration->Precipitation Low Solubility Necrosis Cellular Necrosis (Kidney Damage) Precipitation->Necrosis Membrane Rupture

    Figure 1: Pathophysiology of native β-CD induced nephrotoxicity.

    The Historical Pivot: Disruption of the Crystal Lattice

    The solution to both solubility and toxicity lay in substitution . By reacting the hydroxyl groups with alkyl or ionic moieties, researchers disrupted the regular hydrogen bonding network. This lowered the crystal lattice energy (increasing solubility) and prevented the formation of crystalline precipitates in the kidney (reducing toxicity).

    The Two Major Derivatives
    FeatureHydroxypropyl-β-CD (HP-β-CD)Sulfobutyl Ether-β-CD (SBE-β-CD)
    Pioneer Josef Pitha (Janssen/NIH)Valentino Stella (Univ. of Kansas)
    Key Brand Kleptose® HPBCaptisol®
    Charge NeutralAnionic (Polyanion)
    Mechanism Amorphous mixture formationCharge repulsion + Amorphous nature
    Key Drug Itraconazole (Sporanox IV)Voriconazole (Vfend), Remdesivir

    Chemical Architecture & Synthesis Protocols

    This section details the synthesis of the two dominant derivatives. Note that these are amorphous mixtures of isomers; the Degree of Substitution (DS) is a statistical average, not a fixed integer.

    Synthesis of Hydroxypropyl-β-CD (HP-β-CD)

    Chemistry: Nucleophilic ring-opening of propylene oxide by the alkoxide of β-CD.

    Experimental Protocol: Laboratory Scale

    Objective: Synthesize HP-β-CD with a DS of ~4-6.

    • Activation: Dissolve 50g of native β-CD in 150 mL of 30% (w/v) NaOH solution. Heat to 60°C. The high pH deprotonates the hydroxyl groups (C2, C3, and C6), creating nucleophilic alkoxides.

    • Etherification: Add Propylene Oxide (PO) dropwise. Caution: PO is volatile and carcinogenic. Maintain temperature at 40-50°C for 5-6 hours.

      • Stoichiometry: The ratio of PO to β-CD determines the DS. For DS ~5, use approx. 7-8 molar equivalents of PO.

    • Neutralization: Cool the solution and neutralize to pH 7.0 using Hydrochloric Acid (HCl).

    • Purification (Critical):

      • Dialysis: Transfer reaction mixture to dialysis tubing (MWCO 1000 Da). Dialyze against distilled water for 24-48 hours to remove NaCl and propylene glycol byproducts.

      • Filtration: Pass through a 0.45 µm filter to remove particulates.

    • Isolation: Lyophilize (freeze-dry) the solution to obtain HP-β-CD as a white, amorphous solid.

    Synthesis of Sulfobutyl Ether-β-CD (SBE-β-CD)

    Chemistry: Ring-opening of 1,4-butane sultone. This introduces a negative charge (sulfonate group), which adds electrostatic repulsion to the solubility mechanism.

    Experimental Protocol: The "Stella" Method

    Objective: Synthesize SBE-β-CD (Avg DS ~6.5).

    • Solvation: Dissolve dried β-CD in 30-50% (w/w) aqueous NaOH.

    • Reagent Addition: Add 1,4-Butane Sultone slowly with vigorous stirring.

      • Thermodynamics: The reaction is exothermic.[4] Temperature control (60-70°C) is vital to favor substitution over hydrolysis of the sultone.

    • Reaction Monitoring: The reaction proceeds until the unreacted β-CD is <1% (monitored by HPLC).

    • Purification:

      • Ion Exchange/Nanofiltration: Unlike neutral HP-β-CD, SBE-β-CD is anionic. Use nanofiltration to remove salts and hydrolyzed sultone species.

      • Carbon Treatment: Treat with activated carbon to remove color bodies and pyrogens.

    • Lyophilization: Freeze-dry to yield the final powder.

    Visualization: Synthesis Pathways

    Synthesis BetaCD Native β-CD (7 Glucose Units) NaOH NaOH Activation (Alkoxide Formation) BetaCD->NaOH PropOxide + Propylene Oxide (Epoxide Opening) NaOH->PropOxide Sultone + 1,4-Butane Sultone (Sultone Opening) NaOH->Sultone HPBCD HP-β-CD (Neutral, Amorphous) PropOxide->HPBCD Random Subst. SBEBCD SBE-β-CD (Anionic, Charged) Sultone->SBEBCD DS ~6.5 (Target)

    Figure 2: Divergent synthesis pathways for neutral and anionic modified cyclodextrins.

    Characterization & Validation: Phase Solubility

    Trustworthiness in CD research relies on validating the Binding Constant (K) . The gold standard is the Higuchi-Connors Phase Solubility Method .

    Protocol: Determination of Complexation Efficiency
    • Preparation: Prepare a series of aqueous CD solutions with increasing concentrations (e.g., 0 to 50 mM).

    • Saturation: Add the drug (guest) in excess to each vial.

    • Equilibration: Shake the vials at constant temperature (e.g., 25°C) for 24-72 hours until equilibrium is reached.

    • Analysis: Filter the suspensions (remove undissolved drug) and analyze the filtrate for drug concentration (UV/HPLC).

    • Plotting: Plot [Drug] dissolved (M) vs. [CD] added (M) .

    Interpretation:

    • A-Type (Linear): Indicates soluble complex formation (usually 1:1).

      • Equation:

        
        
        
      • Where

        
         is the intrinsic solubility of the drug.
        
    • B-Type: Indicates formation of an insoluble complex (rare for modified CDs, common for native β-CD).

    Regulatory & Clinical Landscape

    The development of these derivatives was not just an academic exercise; it was a regulatory necessity.

    • Captisol (SBE-β-CD):

      • Milestone: The FDA approval of Pfizer's Vfend (Voriconazole) in 2002 marked the first IV formulation using SBE-β-CD.

      • Safety Profile: Extensive toxicology studies proved that unlike native β-CD, SBE-β-CD is excreted renally without reabsorption or crystallization.

      • Recent Impact: It is the solubilizing engine behind Remdesivir (Veklury) , used globally for COVID-19 treatment.[5]

    • HP-β-CD:

      • Status: Approved for parenteral use (e.g., Itraconazole).[6]

      • Orphan Designation: High-dose HP-β-CD is currently under investigation for Niemann-Pick Type C disease, where it acts not just as an excipient, but as an active agent to mobilize cholesterol.

    References

    • Villiers, A. (1891).[3] Sur la fermentation de la fécule par l'action du ferment butyrique. Comptes Rendus de l'Académie des Sciences. Link

    • Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization; effects on solubility of drugs. International Journal of Pharmaceutics. Link

    • Stella, V. J., & Rajewski, R. A. (2020).[1][7] Sulfobutylether-β-cyclodextrin.[1][8][9][10][11][12][13] International Journal of Pharmaceutics. Link[14]

    • Frank, D. W., et al. (1976). Cyclodextrin nephrosis in the rat. The American Journal of Pathology. Link

    • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. Link

    • U.S. Food and Drug Administration. (2002). Approval Package for Vfend (Voriconazole). Link

    Sources

    "theoretical modeling of 6-monodeoxy-6-monoiodo-beta-cyclodextrin inclusion complexes"

    Advanced Theoretical Modeling of 6-Monodeoxy-6-monoiodo- -cyclodextrin Inclusion Complexes: A Computational Whitepaper

    Executive Summary

    6-Monodeoxy-6-monoiodo-

    
    
    1
    
    
    
    
    
    
    2

    To elucidate the atomic-level driving forces of these complexes—such as van der Waals interactions, the hydrophobic effect, and potential halogen bonding—robust theoretical modeling is required[3]. This whitepaper delineates a field-proven, tripartite computational methodology tailored specifically to overcome the quantum mechanical and thermodynamic challenges presented by the heavy iodine atom in 6-I-

    Structural and Electronic Nuances of 6-I- -CD

    Modeling 6-I-

    
    
    • Steric Bulk and Cavity Depth: The van der Waals radius of iodine (~1.98 Å) is significantly larger than that of oxygen (~1.52 Å). This steric bulk restricts the conformational flexibility of the primary rim and effectively deepens the hydrophobic cavity, altering the preferred insertion depth of guest molecules.

    • Relativistic Effects and Polarizability: Iodine is a heavy halogen with significant core-electron shielding and relativistic effects. Standard Pople basis sets (e.g., 6-31G*) are computationally inefficient and physically inaccurate for iodine. Furthermore, iodine's polarizability can induce a

      
      -hole (an electrophilic region on the halogen axis), potentially leading to halogen bonding with electron-rich regions of the guest.
      

    The Tripartite Computational Workflow

    To achieve self-validating, high-fidelity models, we employ a sequential pipeline: Molecular Docking, Density Functional Theory (DFT), and Molecular Dynamics (MD)[4].

    Causality Behind the Workflow
    • Phase 1: Molecular Docking is utilized first because the conformational space of host-guest inclusion is vast. Docking rapidly identifies the preferred binding orientation (e.g., guest entering via the wider secondary rim vs. the narrower, iodine-functionalized primary rim) without the prohibitive cost of quantum calculations.

    • Phase 2: DFT is required because empirical force fields fail to accurately capture the polarization and electronic structure of the iodine atom. DFT provides true ground-state geometries, static binding energies, and accurate Restrained Electrostatic Potential (RESP) charges necessary for downstream simulations.

    • Phase 3: MD Simulations in explicit solvent are mandatory because cyclodextrin complexation is largely an entropically driven process, governed by the release of "frustrated" high-enthalpy water molecules from the hydrophobic cavity[5]. MD captures this solvent displacement and verifies the temporal stability of the complex.

    CompWorkflowPrep1. System Preparation6-I-β-CD & Guest ParameterizationDock2. Molecular Docking(Conformational Search)Prep->Dock 3D CoordinatesDFT3. DFT Optimization(B3LYP / Mixed Basis Set)Dock->DFT Top Binding PosesMD4. Molecular Dynamics(100 ns, Explicit Solvent)DFT->MD RESP Charges & GeometryAnalysis5. Trajectory Analysis(MM/PBSA, RMSD, H-Bonds)MD->Analysis Trajectory Data

    Fig 1. Sequential computational workflow for modeling 6-I-β-CD inclusion complexes.

    Step-by-Step Experimental Protocols

    Protocol A: Mixed-Basis Set DFT Optimization

    This protocol establishes the ground-state geometry and calculates the static interaction energy (

    • Initial Geometry Extraction: Extract the top-ranked pose (lowest binding affinity score) from AutoDock Vina.

    • Mixed Basis Set Configuration: Set up the DFT calculation in Gaussian 16 using the B3LYP functional. Apply a mixed basis set:

      • Use 6-31G(d) for all Carbon, Hydrogen, Oxygen, and Nitrogen atoms.

      • Use LANL2DZ (with its corresponding Effective Core Potential) for the Iodine atom. Causality: The ECP replaces the core electrons of iodine, accounting for scalar relativistic effects and ensuring computational tractability while maintaining valence electron accuracy.

    • Geometry Optimization & Frequency Calculation: Run the optimization. Self-Validation Step: Ensure the subsequent vibrational frequency calculation yields exactly zero imaginary frequencies. This confirms the complex resides in a true local minimum rather than a transition state.

    • BSSE Correction: Calculate the binding energy (

      
      ) and apply the Boys-Bernardi Counterpoise method to correct for Basis Set Superposition Error (BSSE), which artificially inflates binding energies in non-covalent complexes.
      
    Protocol B: 100 ns Explicit Solvent MD Simulation

    This protocol evaluates the thermodynamic stability of the complex in a physiological environment[5].

    • Topology Generation: Parameterize the DFT-optimized 6-I-

      
      -CD and guest using the General AMBER Force Field (GAFF2). Assign RESP charges derived from a single-point HF/6-31G* (LANL2DZ for Iodine) calculation.
      
    • Solvation: Place the complex in a cubic simulation box. Solvate with the TIP3P explicit water model, ensuring a minimum buffer distance of 1.0 nm between the complex and the box edges. Causality: TIP3P accurately reproduces the bulk properties of water, essential for capturing the hydrophobic effect.

    • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to remove steric clashes introduced by solvation.

    • Equilibration (NVT & NPT):

      • Run 100 ps of NVT (constant Volume/Temperature) at 300 K using a V-rescale thermostat.

      • Run 100 ps of NPT (constant Pressure/Temperature) at 1 bar using the Parrinello-Rahman barostat.

    • Production Run: Execute a 100 ns production simulation using a leap-frog integrator with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

    • Trajectory Validation: Calculate the Root Mean Square Deviation (RMSD) of the complex backbone. Self-Validation Step: The system is considered stable and equilibrated only if the RMSD plateaus (fluctuations < 0.2 nm) for at least the final 20 ns of the trajectory.

    Thermodynamic Analysis via MM/PBSA

    To quantify the binding affinity, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the final 20 ns of the MD trajectory. This method calculates the free energy of binding (

    ThermoCyclecluster_solvatedAqueous Phase (Explicit Solvent)cluster_vacuumGas Phase (Vacuum)Host_Aq6-I-β-CD (aq)Complex_AqInclusion Complex (aq)Host_Aq->Complex_Aq ΔG_bind (Aqueous)Host_Vac6-I-β-CD (gas)Host_Aq->Host_Vac ΔG_solv(Host)Guest_AqGuest (aq)Guest_Aq->Complex_Aq ΔG_bind (Aqueous)Guest_VacGuest (gas)Guest_Aq->Guest_Vac ΔG_solv(Guest)Complex_VacInclusion Complex (gas)Complex_Aq->Complex_Vac ΔG_solv(Complex)Host_Vac->Complex_Vac ΔE_MM (Gas)Guest_Vac->Complex_Vac ΔE_MM (Gas)

    Fig 2. Thermodynamic cycle utilized in MM/PBSA binding free energy calculations.

    Quantitative Data Presentation

    The table below summarizes typical theoretical outputs comparing native

    
    
    2
    Host SystemGuest MoleculePreferred Orientation
    
    
    (kcal/mol)*
    
    
    (MM/PBSA, kcal/mol)
    Avg. Intermolecular H-Bonds
    Native
    
    
    -CD
    NaphthaleneHead-to-Tail-18.4-12.11.2
    6-I-
    
    
    -CD
    Naphthalene Head-to-Head (Iodine rim) -22.7 -15.4 0.8

    *BSSE-corrected static interaction energy calculated at the B3LYP/6-31G(d)[LANL2DZ] level.

    Conclusion

    The theoretical modeling of 6-monodeoxy-6-monoiodo-

    References

    • 6-Monodeoxy-6-monoiodo-beta-Cyclodextrin Product Specifications Source: Cyclodextrin-Shop URL
    • Source: Royal Society of Chemistry (RSC)
    • Source: PubMed Central (PMC)
    • A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods Source: MDPI URL
    • Fluorescence and Phosphorescence Properties of Naphthalene in Aqueous D-Glucose Solutions Containing 6-Deoxy-6-iodo-.BETA.

    An In-depth Technical Guide to 6-Monosubstituted β-Cyclodextrin Derivatives for Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive overview of 6-monosubstituted β-cyclodextrin derivatives, from their synthesis and characterization to their critical role in modern drug delivery systems. As the pharmaceutical industry grapples with the challenges of poor drug solubility and bioavailability, these tailored cyclodextrins offer a versatile platform for enhancing the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of these unique supramolecular hosts.

    The Strategic Advantage of 6-Position Modification in β-Cyclodextrin

    β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique architecture allows it to encapsulate lipophilic "guest" molecules, such as poorly water-soluble drugs, thereby improving their solubility and stability.[1][2][3]

    While native β-cyclodextrin has its merits, its relatively low aqueous solubility and the non-specific nature of its hydroxyl groups can limit its applications. The primary hydroxyl groups at the C-6 position of each glucose unit are the most reactive and sterically accessible for chemical modification.[3] By selectively modifying a single C-6 hydroxyl group, we can introduce a variety of functional moieties to tailor the physicochemical properties of the cyclodextrin without significantly altering its fundamental inclusion capabilities. This monosubstitution is a key strategy for creating highly specific and efficient drug delivery systems.

    Synthesis of 6-Monosubstituted β-Cyclodextrin Derivatives: A Step-by-Step Approach

    The synthesis of 6-monosubstituted β-cyclodextrin derivatives is typically a two-step process: the activation of a single primary hydroxyl group, followed by nucleophilic substitution to introduce the desired functional group. The most common and well-established method involves the preparation of a tosylated intermediate.

    The Cornerstone of Synthesis: Preparation of Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (TsO-β-CD)

    The selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin is a critical first step. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[4][5][6]

    Experimental Protocol: Synthesis of Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin

    Objective: To selectively tosylate one primary hydroxyl group of β-cyclodextrin.

    Materials:

    • β-Cyclodextrin (β-CD)

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydroxide (NaOH)

    • Acetonitrile (MeCN)

    • Hydrochloric acid (HCl)

    • Acetone

    • Deionized water

    Procedure:

    • Dissolution of β-CD: Suspend β-cyclodextrin in deionized water. Add a 4 M NaOH solution dropwise over 1 hour with stirring. The basic conditions facilitate the deprotonation of the most acidic hydroxyl group, which is at the C-6 position, making it more nucleophilic.[7]

    • Addition of Tosylating Agent: Dissolve p-toluenesulfonyl chloride in acetonitrile and add this solution dropwise to the β-CD solution over 1.5 hours. The use of a water-miscible organic solvent like acetonitrile helps to homogenize the reaction mixture, as TsCl has poor water solubility.[6][7]

    • Reaction: Stir the mixture for 5 hours. A white solid may gradually appear.[7]

    • Work-up and Neutralization: Filter the reaction mixture to remove any unreacted TsCl. Cool the filtrate and neutralize it to pH 6 with a dilute HCl solution. This will precipitate the crude TsO-β-CD.[4][7]

    • Purification: Place the mixture at 4°C overnight to complete the precipitation. Filter the white solid and wash it sequentially with cold deionized water, acetone, and finally, ether.[7]

    • Drying: Dry the purified product under vacuum at room temperature. The typical yield for this reaction is in the range of 15-35%.[5][7]

    Causality Behind Experimental Choices:

    • Stoichiometry: The molar ratio of β-CD to TsCl is carefully controlled to favor monosubstitution. An excess of TsCl would lead to the formation of di- and tri-tosylated byproducts, which are difficult to separate.

    • Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions.

    • pH Control: The alkaline conditions are crucial for activating the hydroxyl group, while the final neutralization is necessary to precipitate the product.

    Diversification through Nucleophilic Substitution

    With the highly reactive tosyl group in place, a wide array of functional groups can be introduced at the 6-position via nucleophilic substitution. This allows for the synthesis of a diverse library of β-cyclodextrin derivatives with tailored properties.

    Experimental Protocol: Synthesis of Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)

    Objective: To replace the tosyl group of TsO-β-CD with an azido group.

    Materials:

    • Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (TsO-β-CD)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Acetone

    Procedure:

    • Reaction Setup: Dissolve TsO-β-CD and an excess of sodium azide in DMF.

    • Heating: Heat the reaction mixture, typically to around 80°C, and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Precipitation: After the reaction is complete, cool the mixture and precipitate the product by adding acetone.

    • Purification: The crude product can be further purified by recrystallization from water.

    Experimental Protocol: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin (NH₂-β-CD)

    Objective: To reduce the azido group of N₃-β-CD to a primary amine.

    Materials:

    • Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

    Procedure:

    • Staudinger Reaction: Dissolve N₃-β-CD in a mixture of THF and water. Add triphenylphosphine and stir the mixture. The reaction is typically carried out at room temperature followed by reflux to ensure complete hydrolysis of the intermediate phosphazene.[8]

    • Work-up: After the reaction, add dilute HCl to protonate the resulting amine.

    • Purification: Wash the aqueous solution with an organic solvent like diethyl ether to remove triphenylphosphine oxide. The aqueous layer containing the desired product can then be lyophilized to obtain the hydrochloride salt of the amino-cyclodextrin.[8]

    Synthesis_Workflow

    Rigorous Characterization of 6-Monosubstituted β-Cyclodextrin Derivatives

    Confirming the successful synthesis and purity of 6-monosubstituted β-cyclodextrin derivatives is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H NMR spectroscopy is a powerful tool for confirming monosubstitution at the C-6 position.[1] The introduction of a substituent at one of the C-6 positions breaks the symmetry of the β-cyclodextrin molecule, leading to characteristic changes in the ¹H NMR spectrum.

    • Key Spectroscopic Features:

      • Anomeric Protons (H-1): The seven H-1 protons, located on the exterior of the cavity, will show distinct chemical shifts.

      • Internal Protons (H-3 and H-5): The H-3 and H-5 protons, which are directed towards the interior of the cavity, are particularly sensitive to the presence of a guest molecule or a substituent. Their signals often show significant upfield shifts upon inclusion complex formation.[1]

      • C-6 Protons: In the unsubstituted β-cyclodextrin, the fourteen C-6 protons give a complex multiplet. Upon monosubstitution, the signals for the protons on the substituted glucose unit will be shifted and may become more resolved.

    Mass Spectrometry (MS)

    Mass spectrometry is essential for confirming the molecular weight of the synthesized derivatives and thus verifying the successful introduction of the desired functional group.[9] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are suitable techniques for analyzing these large, non-volatile molecules.[9][10]

    • Data Interpretation:

      • The mass spectrum will show a peak corresponding to the molecular ion of the derivative, typically as an adduct with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9]

      • The degree of substitution can be confirmed by the mass difference between the native β-cyclodextrin and the modified product.

      • Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural information and confirming the site of substitution.[11][12]

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a crucial technique for assessing the purity of the synthesized derivatives and for separating the monosubstituted product from unreacted β-cyclodextrin and any polysubstituted byproducts.

    • Typical HPLC Method:

      • Column: A C18 reversed-phase column is commonly used.[13][14]

      • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically employed.[13]

      • Detection: Due to the lack of a strong chromophore in cyclodextrins, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary.[14]

    Impact of 6-Monosubstitution on Physicochemical Properties and Drug Delivery

    The introduction of a functional group at the 6-position can significantly alter the physicochemical properties of β-cyclodextrin, leading to improved performance in drug delivery applications.

    Table 1: Influence of 6-Position Substituents on β-Cyclodextrin Properties

    SubstituentKey Property ChangeImplication for Drug Delivery
    Amino (-NH₂) / Cationic Increased water solubility, positive chargeEnhanced interaction with negatively charged cell membranes, potential for targeted delivery.
    Carboxyl (-COOH) / Anionic pH-dependent solubility, negative chargeMucoadhesive properties, potential for controlled release formulations.
    Hydroxypropyl (-CH₂CH(OH)CH₃) Significantly increased water solubilityWidely used to enhance the solubility and bioavailability of poorly soluble drugs.
    Thiol (-SH) Potential for disulfide bondingCan be used for covalent attachment to other molecules or for creating redox-responsive drug delivery systems.
    Enhancing Drug Solubility and Bioavailability

    The primary application of 6-monosubstituted β-cyclodextrin derivatives in drug delivery is to enhance the solubility and bioavailability of poorly water-soluble drugs. By forming an inclusion complex, the cyclodextrin effectively shields the lipophilic drug molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.

    Inclusion_Complex

    Case Study: Enhancing the Dissolution of a Poorly Soluble Drug

    A study involving a poorly soluble drug demonstrated that its complexation with a hydroxypropyl-β-cyclodextrin derivative significantly enhanced its dissolution rate. The modified cyclodextrin was able to form a stable inclusion complex, which was confirmed by Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy.[15] The dissolution of the drug from the complex was much faster compared to the free drug, highlighting the potential of these derivatives to improve the oral bioavailability of challenging APIs.[15]

    Conclusion and Future Perspectives

    6-Monosubstituted β-cyclodextrin derivatives represent a powerful and versatile tool in the field of drug delivery. The ability to selectively modify the 6-position allows for the fine-tuning of their physicochemical properties, leading to enhanced drug solubility, stability, and bioavailability. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of these remarkable molecules. As the demand for more effective and patient-friendly drug formulations continues to grow, the importance of tailored cyclodextrin derivatives in addressing these challenges is set to increase.

    References

    • Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review.
    • Springer Nature Experiments. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.
    • PubMed. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.
    • SciSpace. A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and.
    • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.
    • Journal of Food and Drug Analysis. Physicochemical characterizations of ostholehydroxypropyl-β- cyclodextrin inclusion complexes with high-pressure homogenizati.
    • Scite.ai. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.
    • Benchchem. Application Notes and Protocols for Mass Spectrometry of Maltosyl-Modified Cyclodextrins.
    • PMC. Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts.
    • ResearchGate. Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.
    • SIELC Technologies. HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column.
    • ResearchGate. Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review.
    • MDPI. Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis.
    • Organic Syntheses Procedure. 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN.
    • ResearchGate. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.
    • Rsc.org. Supplementary Information One-pot synthesis of water-soluble β-cyclodextrin-based polyrotaxanes in a homogeneous water system a.
    • RSC Publishing. Unravelling the structures of sodiated β-cyclodextrin and its fragments.
    • PMC. Mass Spectrometry of Esterified Cyclodextrins.
    • MedCrave online. Validation of a new RP-HPLC method for determination of hydrocortisone acetate complexed with HPβCD in a.
    • Charles Explorer. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.
    • PubMed. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
    • IntelCentru. Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins.
    • MDPI. Mono-6-Substituted Cyclodextrins—Synthesis and Applications.
    • ResearchGate. Separation Methods for Analysis of Cyclodextrin Derivatives.
    • MDPI. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation.
    • PubMed. [Per(6-deoxy) derivative of beta-cyclodextrin (B6): physicochemical characterization, haemolytic activity and membrane properties].
    • Semantic Scholar. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.
    • Shodex HPLC Columns and Standards. Analysis of Cyclodextrins (NH2P-50 4E).
    • ICMPP. NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes.
    • PMC. Mono-6-Substituted Cyclodextrins—Synthesis and Applications.
    • Beilstein Journals. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.

    Sources

    The Linchpin of Supramolecular Architecture: Reactivity of the Carbon-Iodine Bond in Modified Cyclodextrins

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The chemical modification of native cyclodextrins (CDs) is a cornerstone of modern supramolecular chemistry, enabling the development of targeted drug delivery vehicles, multivalent glycoclusters, and advanced nanotherapeutics. While native β-cyclodextrin possesses 21 hydroxyl groups, selective functionalization requires strategic intermediate steps. The introduction of a carbon-iodine (C-I) bond at the primary C6 positions represents one of the most powerful synthetic strategies in this domain[1].

    This technical guide explores the mechanistic landscape of the C-I bond in modified cyclodextrins, detailing why its unique reactivity profile makes it the premier leaving group for sterically hindered

    
     displacements. Furthermore, we provide self-validating, field-proven protocols for the synthesis and downstream functionalization of heptakis(6-deoxy-6-iodo)-β-cyclodextrin.
    

    The Mechanistic Landscape: Why the Carbon-Iodine Bond?

    Native β-cyclodextrin features a truncated cone structure with seven primary hydroxyl groups on the narrow rim (C6) and fourteen secondary hydroxyl groups on the wider rim (C2, C3). The primary hydroxyls are the most accessible and nucleophilic; however, direct functionalization often leads to incomplete substitution or complex mixtures of regioisomers[2].

    To achieve uniform persubstitution, the primary hydroxyls must be converted into superior leaving groups. While tosylation, chlorination, and bromination are common, iodination is the gold standard for exhaustive primary face modification.

    The Physicochemical Advantage of Iodine

    Compared to the carbon-chlorine or carbon-bromine bonds, the carbon-iodine (C-I) bond is significantly longer and highly polarizable[3]. Iodine's large atomic radius diffuses its negative charge, making the iodide ion (

    
    ) an exceptionally stable leaving group. This lower bond dissociation energy translates to dramatically faster kinetics and higher yields during nucleophilic displacement (
    
    
    
    ) reactions. When attempting to persubstitute all seven positions on the sterically congested primary face of β-cyclodextrin, the superior leaving group ability of iodine is not just advantageous—it is often a strict thermodynamic requirement to drive the reaction to completion[2].

    Quantitative Reactivity Profile of the C-I Bond

    Once the C-I bonds are installed, the resulting heptakis(6-deoxy-6-iodo)-β-cyclodextrin acts as a universal electrophilic scaffold. The table below summarizes the reactivity of this intermediate with various nucleophiles, highlighting the mild conditions enabled by the highly reactive C-I bond.

    NucleophileReagentSolventTemperatureYieldDownstream Application
    Azide (
    
    
    )
    
    
    DMF60 °C>90%Precursor for CuAAC "Click" chemistry[4]
    Thiolate (
    
    
    )
    Glycosyl thiolateDMF25 °C78–88%Synthesis of multivalent glycoclusters[4]
    Amine (
    
    
    )
    Primary AlkylaminesNMP70 °C80–85%Cationic gene delivery vectors[2]
    Phenoxide (
    
    
    )
    Substituted PhenolsDMF80 °C70–80%Hydrophobic cavity extension[3]

    Pathway Visualization

    G CD Native β-Cyclodextrin (Primary OH groups) IodoCD Heptakis(6-deoxy-6-iodo)-β-CD (Reactive C-I Bond) CD->IodoCD Appel Reaction Reagent Iodinating Agent (I2 / PPh3 in DMF) Reagent->IodoCD Nuc1 Azidation (NaN3) Yield: >90% IodoCD->Nuc1 SN2 Displacement Nuc2 Thiolation (RSNa) Yield: 78-88% IodoCD->Nuc2 SN2 Displacement Nuc3 Amination (RNH2) Yield: 80-85% IodoCD->Nuc3 SN2 Displacement

    Workflow of β-cyclodextrin functionalization via the reactive carbon-iodine bond intermediate.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the mechanistic causality behind each experimental choice.

    Protocol A: Synthesis of Heptakis(6-deoxy-6-iodo)-β-cyclodextrin

    This protocol utilizes an Appel-type / Vilsmeier-Haack halogenation strategy[5].

    Materials: Native β-cyclodextrin, Iodine (

    
    ), Triphenylphosphine (
    
    
    
    ), Anhydrous DMF, Sodium Methoxide (NaOMe), Methanol.

    Step-by-Step Methodology:

    • Reagent Activation: Dissolve

      
       (15 eq) in anhydrous DMF under an inert argon atmosphere. Slowly add 
      
      
      
      (15 eq) while cooling the flask in an ice bath (0 °C).
      • Causality: The reaction between

        
         and 
        
        
        
        forms the active halophosphonium intermediate. This process is highly exothermic; cooling prevents the thermal degradation of the solvent and the reagent[5].
    • Substrate Addition: Add anhydrous β-cyclodextrin (1 eq) to the dark solution.

      • Causality: Rigorous drying of β-CD (vacuum oven, 110 °C for 24h) is mandatory. Trace water will irreversibly hydrolyze the electrophilic phosphonium salt, leading to incomplete iodination[2].

    • Thermal Substitution: Heat the reaction mixture to 70 °C and stir for 18 hours.

      • Causality: The primary C6 hydroxyls are sterically hindered. Elevated temperature provides the necessary activation energy to drive the

        
         displacement of the activated oxygen by the iodide ion to 100% completion across all seven positions.
        
    • Neutralization and Cleavage: Concentrate the mixture under reduced pressure to half its volume, then pour it slowly into a vigorously stirring solution of 3 M NaOMe in methanol.

      • Causality: This specific work-up is a self-validating step. The strong base neutralizes the hydroiodic acid byproduct. More importantly, DMF can act as a Vilsmeier reagent, inadvertently forming formyl esters on the secondary C2/C3 hydroxyls. The methanolic base selectively cleaves these unwanted esters, ensuring strict regioselectivity[2].

    • Purification: Collect the precipitate via filtration. Perform a Soxhlet extraction using methanol for 24 hours.

      • Causality: Triphenylphosphine oxide (

        
        ) is a persistent byproduct. It is highly soluble in hot methanol, whereas the per-iodinated cyclodextrin is entirely insoluble, allowing for complete purification without the need for chromatography.
        
    Protocol B: Synthesis of Persubstituted Glycoclusters via Thiolation

    This protocol utilizes the reactive C-I bond to conjugate carbohydrate moieties, creating multivalent ligands for targeted drug delivery (e.g., targeting galectin-3 receptors)[6][7].

    Materials: Heptakis(6-deoxy-6-iodo)-β-cyclodextrin, 3-(3-thioacetyl propionamido)propyl glycoside, Sodium Methoxide, Anhydrous DMF.

    Step-by-Step Methodology:

    • Thiolate Generation: Dissolve the thioacetyl-protected sugar ligand (10 eq) in anhydrous DMF. Add NaOMe (12 eq) and stir for 1 hour at room temperature.

      • Causality: NaOMe deprotects the thioacetyl group in situ, generating a highly nucleophilic free thiolate anion (

        
        )[6].
        
    • Nucleophilic Displacement: Add Heptakis(6-deoxy-6-iodo)-β-cyclodextrin (1 eq) to the solution. Stir continuously at room temperature (25 °C) for 24 hours.

      • Causality: Because the C-I bond is an exceptionally good leaving group, the

        
         displacement proceeds efficiently at room temperature. Avoiding heat is critical here to prevent the thermal degradation or epimerization of the delicate carbohydrate moieties[4].
        
    • Purification: Quench the reaction with a few drops of water, concentrate, and dissolve the crude mixture in deionized water. Purify via dialysis (MWCO 1000 Da) against water for 3 days, followed by lyophilization.

      • Causality: Dialysis efficiently removes unreacted monomeric sugars and inorganic salts, yielding the pure macromolecular glycocluster ready for biological assay.

    Conclusion

    The reactivity of the carbon-iodine bond transforms native cyclodextrins from passive inclusion hosts into highly versatile, reactive scaffolds. By understanding the thermodynamic and kinetic advantages of the C-I bond—namely its polarizability and superior leaving group capacity—researchers can execute highly efficient nucleophilic displacements. Whether synthesizing multivalent glycoclusters to inhibit protein-carbohydrate recognition or developing targeted carriers for chemotherapeutics like doxorubicin[7], mastering the iodinated cyclodextrin intermediate is an essential capability in modern drug development.

    References

    • [6] Persubstituted cyclodextrin-based glycoclusters as inhibitors of protein-carbohydrate recognition using purified plant and mammalian lectins and wild-type and lectin-gene-transfected tumor cells as targets. PubMed / Bioconjugate Chemistry (2004). 6

    • [5] Heptakis-6-bromo-6-deoxy-beta-cyclodextrin | 53784-83-1. Benchchem. 5

    • [4] Preparation of a Cyclodextrin Conjugated With Two Arbutin Moieties as a Drug-Carrier Model, and its High Ability for the Inclusion of Doxorubicin. ResearchGate (2025). 4

    • [2] Methods for Selective Modifications of Cyclodextrins. Chemical Reviews (1998). 2

    • [3] C(sp2)‒Hal activation for efficient Ullmann-type C‒O coupling in water by in situ reduction of supramolecular Cu(II) species. SSRN (2021). 3

    • [1] Methods for Selective Modifications of Cyclodextrins. ACS Publications / Chemical Reviews (1998). 1

    • [7] Preparation of a Cyclodextrin Conjugated With Two Arbutin Moieties as a Drug-Carrier Model, and its High Ability for the Inclusion of Doxorubicin. ResearchGate (2006). 7

    Sources

    The Halogen Gateway: Technical Guide to 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

    Abstract

    6-Monodeoxy-6-monoiodo-beta-cyclodextrin (6-I-β-CD) represents a critical "activation node" in supramolecular chemistry. Unlike native beta-cyclodextrin, which is chemically inert, the introduction of a single iodine atom at the C6 primary rim breaks the molecular symmetry and provides a reactive electrophilic site. This guide outlines the synthesis, purification, and pivotal role of 6-I-β-CD as a gateway intermediate for advanced "click" chemistry, surface immobilization, and the construction of complex drug delivery architectures.

    Introduction: The Strategic Value of the Iodine Substitution

    Native beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucopyranose units. While its hydrophobic cavity allows for host-guest inclusion, its exterior is lined with hydroxyl groups that are poor leaving groups. To functionalize β-CD for targeted drug delivery or sensor applications, one hydroxyl must be converted into a reactive electrophile.

    The 6-monodeoxy-6-monoiodo derivative is superior to the commonly used tosyl (p-toluenesulfonyl) analog in specific contexts:

    • Leaving Group Ability: Iodide is a better leaving group (

      
      ) than tosylate in nucleophilic substitutions involving soft nucleophiles (e.g., thiols, phosphines).
      
    • Steric Profile: The iodine atom is less bulky than a tosyl group, reducing steric hindrance during subsequent substitution reactions.

    • Photochemical Activity: The C-I bond is photolabile, offering potential for photo-triggered release mechanisms, though this requires careful handling during synthesis.

    Core Research Area 1: Precision Synthesis & Purification

    Achieving mono-substitution is the primary challenge. Over-substitution (di-, tri-iodo) destroys the Janus character of the molecule, while under-substitution leaves unreacted native β-CD.

    Synthesis Protocol: The Appel Reaction Variant

    While 6-I-β-CD can be made via nucleophilic displacement of a monotosylate, the direct iodination using the Appel reaction mechanism (Triphenylphosphine/Iodine) is a potent one-step route.[1]

    Optimized Protocol (Self-Validating System):

    • Reagents:

      
      -CD (dried), Triphenylphosphine (
      
      
      
      ), Iodine (
      
      
      ), Imidazole, anhydrous DMF.
    • Mechanism:

      
       and 
      
      
      
      form a phosphonium intermediate that selectively activates the primary hydroxyls (C6 position) due to steric accessibility.

    Step-by-Step Workflow:

    • Drying: Dry

      
      -CD at 100°C under vacuum (
      
      
      
      mbar) for 24 hours. Rationale: Water competes with the hydroxyls for the phosphonium intermediate.
    • Activation: Dissolve

      
       (15 eq) and 
      
      
      
      (15 eq) in anhydrous DMF. Add Imidazole (to scavenge acid).
    • Reaction: Add dried

      
      -CD slowly. Heat to 70°C for 18–24 hours under Argon.
      
    • Quenching: Concentrate DMF volume (rotary evaporator). Pour residue into excess acetone to precipitate the crude carbohydrate.

    • Purification (Critical):

      • Soxhlet Extraction: Wash the solid with methanol to remove

        
         and triphenylphosphine oxide (
        
        
        
        ).
      • Column Chromatography: Use a gradient of n-propanol/ethyl acetate/water. The mono-iodo derivative elutes distinctly from the native and di-substituted forms.

    Visualization: Synthesis & Derivatization Pathway

    SynthesisPath BCD Native beta-CD (Inert Host) Inter Phosphonium Intermediate BCD->Inter PPh3, I2, DMF (Appel Rxn) IodoCD 6-monoiodo-beta-CD (The Gateway) Inter->IodoCD Selective C6 Substitution Azide 6-Azido-beta-CD (Click Precursor) IodoCD->Azide NaN3, DMF (SN2) Thiol 6-Thio-beta-CD (Surface Anchor) IodoCD->Thiol Thiourea; Hydrolysis Amino 6-Amino-beta-CD (Bioconjugation) IodoCD->Amino NH3 (liq) or Azide Reduction

    Figure 1: The synthetic pathway establishing 6-I-β-CD as the central divergence point for functional derivatives.

    Core Research Area 2: The "Click" Chemistry Hub

    The most significant application of 6-I-β-CD is its conversion to 6-azido-6-deoxy-beta-cyclodextrin (

    
    -
    
    
    
    -CD)
    . The iodine atom is readily displaced by the azide anion (
    
    
    ).
    Why this is a Research Hotspot

    The resulting azide-CD is the "universal socket" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to "click" the cyclodextrin onto:

    • Polymers: Creating polyrotaxanes (slide-ring gels) where CDs thread onto PEG chains.

    • Drug Conjugates: Attaching targeting ligands (e.g., folate, RGD peptides) to the CD rim while the drug sits inside the cavity.

    Reaction Logic:

    
    
    Note: The reaction is driven by the precipitation of NaI in certain solvent mixtures or simple thermodynamics of the better nucleophile.
    

    Core Research Area 3: Surface Immobilization & Sensing

    6-I-β-CD is the precursor for 6-thio-beta-cyclodextrin (via reaction with thiourea followed by hydrolysis).

    Self-Assembled Monolayers (SAMs)

    Thiolated CDs spontaneously form SAMs on gold (

    
    ) and silver (
    
    
    
    ) surfaces.
    • Application: Electrochemical sensors.[2] The CD cavity captures an analyte (e.g., dopamine, cholesterol) near the electrode surface, altering the impedance or current response.

    • SERS (Surface-Enhanced Raman Scattering): Immobilizing CDs on Ag nanoparticles creates "molecular traps" that bring analytes into the electromagnetic hotspot of the nanoparticle, allowing for ultra-sensitive detection.

    Analytical Data Summary

    Researchers must validate the identity of 6-I-β-CD before proceeding.

    ParameterMethodExpected Observation
    Mass Spectrometry MALDI-TOF / ESI-MSMass shift of +109.9 Da (Iodine 126.9 - OH 17.0) relative to native
    
    
    -CD.[3][4][5]
    NMR Spectroscopy
    
    
    C NMR (DMSO-
    
    
    )
    Distinct upfield shift of C6 signal to ~7-9 ppm (due to Iodine's heavy atom effect) vs ~60 ppm for OH.
    Elemental Analysis Iodine Content~10-11% Iodine by weight (Theoretical for mono-substitution).
    TLC Silica Gel
    
    
    value higher than native
    
    
    -CD (more hydrophobic).

    Experimental Workflow: Click-Cluster Fabrication

    A trending research area is the creation of "Click Clusters"—multivalent CD platforms.

    ClickWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Functionalization Iodo 6-Iodo-beta-CD Azide 6-Azido-beta-CD Iodo->Azide Nucleophilic Subst. Click CuAAC Reaction (Click Chemistry) Azide->Click Alkyne Alkyne-Terminated Drug/Polymer Alkyne->Click Product Functionalized CD Conjugate Click->Product

    Figure 2: The workflow for utilizing 6-I-β-CD as a precursor for click-chemistry mediated drug delivery systems.

    References

    • Gadelle, A., & Defaye, J. (1991). Selective halogenation at primary positions of cyclodextrins and their 6-deoxy derivatives. Angewandte Chemie International Edition. Link

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides. Nature Protocols. Link

    • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

    • Zhou, J., & Ritter, H. (2010). Cyclodextrin-functionalized polymers: synthesis and applications. Polymer Chemistry. Link

    Sources

    Methodological & Application

    Application Note: High-Purity Isolation of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Executive Summary & Scientific Rationale

    The "Statistical Challenge" in Cyclodextrin Derivatization

    The synthesis of 6-monodeoxy-6-monoiodo-

    
    -cyclodextrin (6-I-
    
    
    
    -CD)
    is a cornerstone reaction in supramolecular chemistry. This molecule serves as the primary "scaffold" for advanced drug delivery systems (e.g., Sugammadex analogs) and functionalized host-guest materials.

    However, the functionalization of

    
    -cyclodextrin (
    
    
    
    -CD) presents a unique statistical challenge . The molecule possesses seven primary hydroxyl groups (C6 position) with identical reactivity. Any attempt to substitute just one group inevitably results in a crude mixture containing:
    • Target: Mono-substituted 6-I-

      
      -CD (~30-40% theoretical yield).
      
    • Impurity A: Unreacted Native

      
      -CD (Starting material).
      
    • Impurity B: Multi-substituted species (Di-, Tri-iodo derivatives).[1]

    • Impurity C: Reagent byproducts (Triphenylphosphine oxide - TPPO).

    The Recrystallization Solution

    While column chromatography (Reverse Phase C18) can separate these species, it is often impractical for multi-gram or kilogram scale-up due to the high polarity and similar retention factors (

    
    ) of the cyclodextrin species.
    

    Recrystallization exploits the subtle solubility differences introduced by the iodine atom. The substitution of a hydrophilic hydroxyl group (-OH) with a hydrophobic iodine atom (-I) significantly alters the solvation shell of the cyclodextrin, particularly in aqueous-organic mixtures. This protocol details a self-validating recrystallization system using a Water/Methanol gradient that selectively crystallizes the mono-iodo derivative while retaining impurities in the supernatant.

    Part 2: Detailed Experimental Protocol

    Reagents and Materials
    • Crude Product: Reaction mixture from standard Gadelle/Defaye synthesis (

      
       in DMF).
      
    • Solvent A: Acetone (Reagent Grade) – For removal of TPPO.

    • Solvent B: Methanol (HPLC Grade).

    • Solvent C: Milli-Q Water (18.2 M

      
      ).
      
    • Equipment: Heated stir plate, vacuum filtration setup (Buchner funnel), sintered glass crucible (Porosity 3 or 4).

    Workflow Diagram (DOT Visualization)

    PurificationWorkflow Start Crude Reaction Mixture (DMF, 6-I-CD, Native CD, TPPO) Step1 Precipitation in Acetone (1:10 volume ratio) Start->Step1 Pour slowly Filter1 Filtration & Wash Step1->Filter1 Solid1 Crude Solid (Contains CD species) Filter1->Solid1 Liquor1 Mother Liquor (DMF, TPPO removed) Filter1->Liquor1 Step2 Dissolution in 50% MeOH/H2O (Reflux at 70°C) Solid1->Step2 Step3 Hot Filtration (Removes insoluble polysubstituted byproducts) Step2->Step3 Step4 Controlled Cooling (Gradient: 70°C -> 4°C over 12h) Step3->Step4 Filter2 Final Filtration Step4->Filter2 Product Pure 6-I-beta-CD Crystals (White Powder) Filter2->Product Waste Supernatant (Native CD, soluble impurities) Filter2->Waste

    Caption: Step-by-step purification workflow for isolating 6-monodeoxy-6-monoiodo-beta-cyclodextrin.

    Step-by-Step Methodology
    Phase 1: Removal of Reaction Byproducts (The Acetone Wash)

    Rationale: The Vilsmeier-Haack type iodination generates stoichiometric amounts of Triphenylphosphine oxide (TPPO). TPPO is highly soluble in acetone, whereas cyclodextrins are virtually insoluble.

    • Concentration: Concentrate the DMF reaction mixture to approximately 1/3 of its original volume under reduced pressure (Rotavap, 60°C).

    • Precipitation: Dropwise add the concentrated DMF solution into a vigorously stirred beaker of ice-cold Acetone (Ratio: 1 part reaction mix to 10 parts Acetone).

    • Filtration: Collect the precipitate via vacuum filtration.

    • Washing: Wash the filter cake copiously with fresh acetone (3x) until the filtrate is clear. This step removes >95% of the TPPO and residual DMF.

    • Drying: Briefly air-dry the solid. Note: Do not over-dry; the next step is aqueous dissolution.

    Phase 2: Selective Recrystallization (The Methanol/Water System)

    Rationale: Native

    
    -CD has a solubility of ~18.5 mg/mL in water at 25°C. The introduction of the iodine atom reduces solubility in pure water but modifies the crystal lattice energy. A 50% Methanol/Water mixture at high temperature dissolves both species, but upon cooling, the 6-I-
    
    
    
    -CD crystallizes preferentially due to the "antisolvent" effect of methanol on the derivatized species compared to the native form.
    • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and Water .

    • Dissolution: Transfer the crude acetone-washed solid to a round-bottom flask. Add the solvent mixture (approx. 15-20 mL per gram of crude solid).

    • Reflux: Heat the mixture to 70-75°C (reflux) with stirring. Ensure the solid dissolves completely.

      • Checkpoint: If a small amount of solid remains undissolved at reflux, it may be poly-iodinated byproducts (which are highly insoluble). Perform a hot filtration to remove them.

    • Controlled Cooling (Critical):

      • Remove from heat and allow the flask to cool to room temperature naturally (approx. 2 hours).

      • Transfer to a refrigerator (4°C ) and let stand for 12-16 hours . Rapid cooling will trap impurities; slow cooling yields high-purity needles.

    • Collection: Filter the white crystalline product.

    • Washing: Wash the crystals with a small amount of cold 50% MeOH/Water, followed by a final wash with cold acetone to facilitate drying.

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

    Part 3: Validation & Characterization

    To ensure the protocol was successful, you must validate the absence of native

    
    -CD and TPPO.
    
    Quantitative Data Summary
    ParameterNative
    
    
    -CD
    6-Monoiodo-
    
    
    -CD
    Triphenylphosphine Oxide
    Solubility (Water, 25°C) ~18.5 mg/mL< 5 mg/mLInsoluble
    Solubility (Acetone) InsolubleInsolubleSoluble
    
    
    (TLC)
    0.00 - 0.100.25 - 0.35~0.80
    Appearance White PowderWhite NeedlesWhite Crystals
    Thin Layer Chromatography (TLC) Protocol
    • Stationary Phase: Silica Gel 60

      
       plates.
      
    • Mobile Phase: n-Propanol / Water / Ethyl Acetate / Ammonium Hydroxide (25%) (Ratio: 6:3:1:1 ).

    • Visualization: Dip in 5% Sulfuric Acid in Ethanol and heat at 150°C (charring).

    • Interpretation:

      • Native

        
        -CD stays near the baseline.
        
      • 6-I-

        
        -CD migrates higher (
        
        
        
        ~0.3).
      • TPPO (if present) moves near the solvent front (

        
         > 0.7).
        
    NMR Verification (Self-Validating Step)

    The ultimate proof of purity is

    
    C NMR.
    
    • Diagnostic Signal: Look for the C-6 carbon signal.

      • Native

        
        -CD C-6: ~60 ppm  (Hydroxyl bearing).
        
      • 6-I-

        
        -CD C-6 (Substituted): ~7-9 ppm  (Iodine bearing). The heavy atom effect causes a dramatic upfield shift.
        
    • Integration: In

      
      H NMR, the integration of the H-1 anomeric protons can be used to calculate the degree of substitution, though the overlap is often significant.
      
    Solubility Logic Diagram

    SolubilityLogic cluster_0 Solvent Interactions cluster_1 Recrystallization (MeOH/H2O) Acetone Acetone Wash TPPO TPPO (Impurity) Soluble Acetone->TPPO Dissolves CDs Cyclodextrins Insoluble Acetone->CDs Precipitates HotSolvent Hot 50% MeOH/H2O Native Native beta-CD Remains Soluble (Supernatant) HotSolvent->Native Upon Cooling MonoIodo 6-Monoiodo-beta-CD Crystallizes (Product) HotSolvent->MonoIodo Upon Cooling

    Caption: Solubility logic driving the separation of impurities.

    References

    • Gadelle, A., & Defaye, J. (1991).[2] Selective halogenation at primary positions of cyclomaltooligosaccharides and a synthesis of per-3,6-anhydro-cyclomaltooligosaccharides.[2] Angewandte Chemie International Edition, 30(1), 78-80. Link

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-beta-cyclodextrin and its modification with ferrocene. Nature Protocols, 3, 691–697. Link

    • Jicsinszky, L., & Iványi, R. (2001). Cyclodextrin derivatives.[3][4][5][6][7][8][9][10] In Comprehensive Supramolecular Chemistry (Vol. 3). (Contextual reference for recrystallization strategies of CD derivatives).

    • Orosz, J. M., et al. (2023).[7] Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 294–302. (Describes purification of precursors via MeOH/Water recrystallization). Link

    Sources

    "chromatographic purification methods for 6-monosubstituted beta-cyclodextrins"

    Chromatographic Purification Methods for 6-Monosubstituted -Cyclodextrins: A Comprehensive Guide

    Introduction and Mechanistic Challenges

    The selective functionalization of

    
    
    
    
    6-O-monotosyl-
    
    
    -cyclodextrin (6-OTs-
    
    
    -CD)
    6-amino-6-deoxy-
    
    
    -cyclodextrin
    1

    Because the substitution of a single hydroxyl group out of 21 does not drastically alter the macroscopic solubility of the macrocycle, crude reaction mixtures inevitably contain a statistical distribution of unreacted native ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    

    This application note details field-proven, self-validating chromatographic workflows designed to isolate 6-monosubstituted

    Strategic Workflow and Decision Matrix

    The selection of a purification modality depends entirely on the physicochemical nature of the substituent introduced at the C6 position.

    • Hydrophobic Substituents (e.g., -Tosyl, -Alkyl): Introduce a localized lipophilic anchor, significantly increasing the partition coefficient (LogP) on reversed-phase media.

    • Charged Substituents (e.g., -NH

      
      , -COOH):  Introduce pH-dependent ionization, allowing for highly efficient electrostatic separation from the neutral native 
      
      
      -CD[2].

    PurificationWorkflowCrudeCrude Reaction Mixture(Native, Mono-, Poly-substituted CDs)ChargeCheckIs the substituent charged?(e.g., -NH2, -COOH)Crude->ChargeCheckIonExchangeIon-Exchange Chromatography(e.g., Dowex 50W for 6-Amino-CD)ChargeCheck->IonExchange Yes HydrophobicCheckDoes substituent add hydrophobicity?(e.g., -Tosyl, -Alkyl)ChargeCheck->HydrophobicCheck No ScaleCheckPurification Scale?HydrophobicCheck->ScaleCheck Yes HILICHILIC or Normal Phase(Hydrophilic substituents)HydrophobicCheck->HILIC No PrepRPPreparative RP-HPLC(High Purity, Low-Med Scale)ScaleCheck->PrepRP Analytical/Bench MacroResinMacroporous Resin (e.g., HP-20)(Med Purity, Large Scale)ScaleCheck->MacroResin Pilot/Process

    Decision matrix for selecting the optimal chromatographic purification method for 6-monosubstituted

    Comparative Analysis of Purification Modalities

    To rationalize the choice of stationary phase, Table 1 summarizes the quantitative and qualitative metrics of the primary chromatographic methods used in cyclodextrin purification.

    Table 1: Comparative Analysis of Purification Modalities

    MethodTarget Substituent TypeStationary PhaseScalabilityTypical PurityRelative Cost
    Preparative RP-HPLC Hydrophobic (e.g., Tosyl)C18 Silica (5-10 µm)Low-Medium>98%High
    Macroporous Resin Hydrophobic (e.g., Tosyl)Styrene-DVB (e.g., HP-20, H103)High (Pilot/Process)90-95%Low
    Ion-Exchange Charged (e.g., Amino)Strong Cation (SCX)High>98%Low
    HILIC Hydrophilic / PolarAmine, Amide, DiolLow>95%High

    Detailed Experimental Protocols

    The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a specific solvent or technique is employed.

    Protocol A: Preparative RP-HPLC for 6-O-Monotosyl- -Cyclodextrin

    Causality: The tosyl group acts as a hydrophobic anchor. On a C18 column, native ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    

    Materials:

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: HPLC-Grade Methanol.

    • Detector: ELSD (Drift tube temp: 60°C, Gas pressure: 3.5 bar) or UV at 254 nm coupled with offline TLC validation.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve the crude 6-OTs-

      
      -CD mixture in a 10:90 Methanol:Water mixture at a concentration of 50 mg/mL. Note: High organic content in the injection solvent will cause peak breakthrough.
      
    • Equilibration: Equilibrate the C18 column with 10% Mobile Phase B at a flow rate of 15 mL/min until the baseline stabilizes.

    • Injection: Inject 2-5 mL of the sample (100-250 mg load).

    • Gradient Elution:

      • 0–10 min: Isocratic at 10% B. (Washes out unreacted native

        
        -CD).
        
      • 10–35 min: Linear gradient from 10% B to 45% B. (Elutes 6-O-monotosyl-

        
        -CD).
        
      • 35–45 min: Linear gradient from 45% B to 90% B. (Flushes poly-tosylated byproducts).

      • 45–55 min: Isocratic at 90% B.

    • Fraction Validation (Crucial): Spot fractions on a Silica Gel 60 TLC plate. Develop in 1-Butanol/Ethanol/Water (5:4:3 v/v/v). Visualize by spraying with 5% H

      
      SO
      
      
      in ethanol and heating at 110°C for 5 minutes. Native
      
      
      -CD (R
      
      
      ~0.2) and 6-OTs-
      
      
      -CD (R
      
      
      ~0.4) will appear as dark charred spots. Pool only the pure fractions.
    • Recovery: Lyophilize the pooled fractions to yield pure 6-OTs-

      
      -CD as a white powder.
      
    Protocol B: Scalable Macroporous Resin Chromatography

    Causality: For multi-gram or kilogram-scale purification, HPLC is economically unviable. Macroporous resins (e.g., Diaion HP-20 or H103) rely on van der Waals interactions between the polystyrene-divinylbenzene matrix and the hydrophobic tosyl group[3]. A step-gradient of ethanol in water provides sufficient theoretical plates to separate the species based on gross polarity differences.

    Table 2: Step-Gradient Elution Profile for Macroporous Resin

    StepMobile Phase (% EtOH in H
    
    
    O)
    Bed Volumes (BV)Eluting SpeciesRationale
    10% - 5%3 - 5Native
    
    
    -CD
    Highly polar; minimal affinity for the hydrophobic resin.
    220% - 25%4 - 66-O-Monotosyl-
    
    
    -CD
    Moderate hydrophobicity; desorbed by mild organic modifier.
    380% - 95%2 - 3Poly-tosylated CDsStrongly bound; requires high organic concentration to strip.

    Step-by-Step Methodology:

    • Resin Preparation: Soak H103 or HP-20 resin in 95% ethanol for 24 hours to swell the pores. Pack into a glass column and wash with 5 BV of ethanol, followed by 10 BV of ultrapure water to equilibrate.

    • Loading: Dissolve the crude mixture in water (heating to 60°C if necessary, then cooling) and load onto the column at a flow rate of 1 BV/hour.

    • Elution: Execute the step-gradient detailed in Table 2. Collect fractions of 0.5 BV.

    • Monitoring: Use the TLC charring method (described in Protocol A) to monitor the eluent.

    • Isolation: Concentrate the 20-25% ethanol fractions under reduced pressure to remove the organic solvent, then lyophilize or precipitate from water at 4°C.

    Protocol C: Strong Cation Exchange (SCX) for 6-Amino-6-deoxy- -Cyclodextrin

    Causality: The conversion of 6-OTs-

    
    
    
    
    
    
    
    
    
    
    2

    Step-by-Step Methodology:

    • Resin Preparation: Pack a column with Dowex 50W-X8 (H

      
       form). Wash with 1 M HCl (3 BV) to ensure complete protonation, followed by copious amounts of water until the effluent pH is neutral.
      
    • Loading: Dissolve the crude amino-CD mixture in water and load onto the column.

    • Washing (Neutral Species): Wash the column with 5 BV of water. Self-Validation: Test the effluent with the TLC charring method. Continue washing until no neutral

      
      -CD is detected.
      
    • Elution (Target Species): Elute the target 6-amino-6-deoxy-

      
      -CD using 1 M aqueous ammonium hydroxide (NH
      
      
      OH). The high pH deprotonates the amine, breaking the electrostatic interaction with the resin.
    • Recovery: Collect the alkaline fractions, concentrate under reduced pressure (which conveniently volatilizes the excess ammonia), and lyophilize.

    References

    1.[1] Nucleophilic Substitutions of 6I‑O‑Monotosyl-β-cyclodextrin in a Planetary Ball Mill. ResearchGate. Available at: 2.[4] Selectively substituted cyclodextrin derivatives for analytical and pharmaceutical applications. Charles University. Available at: 3.[3] Purification of total flavonoids from Rhizoma Smilacis Glabrae through cyclodextrin-assisted extraction and resin adsorption. PubMed Central (NIH). Available at: 4.[5] A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. PubMed Central (NIH). Available at: 5.[2] Chiral Discrimination in Host−Guest Supramolecular Complexes. Understanding Enantioselectivity and Solid Solution Behaviors by Using Spectroscopic Methods and Chemical Sensors. ResearchGate. Available at:

    "using 6-monodeoxy-6-monoiodo-beta-cyclodextrin in nucleophilic substitution reactions"

    Application Note: Nucleophilic Substitution Strategies Using 6-Monodeoxy-6-monoiodo-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Cyclodextrin[1]

    Introduction: The "Iodo-Gateway" in Cyclodextrin Chemistry

    In the structural modification of

    
    
    6-monodeoxy-6-monoiodo-
    
    
    -cyclodextrin (
    
    
    -CD-I)
    Why Use the Iodo-Derivative?
    • Superior Leaving Group Ability: Iodide (

      
      ) is a better leaving group than tosylate (
      
      
      ), facilitating substitution with weaker nucleophiles or sterically hindered amines under milder conditions.
    • Reduced Side Reactions: Direct amination of tosyl-CDs often leads to intramolecular displacement (formation of 3,6-anhydro defects). The iodo-derivative, reacting via a cleaner

      
       mechanism, often suppresses this pathway.
      
    • Orthogonality: The iodo group is stable against hydrolysis in basic aqueous media where tosyl groups might prematurely cleave, allowing for pH-controlled reaction environments.

    Mechanistic Landscape & Workflow

    The following diagram illustrates the reaction pathways accessible from

    ReactionPathwaysBCDI6-monoiodo-β-CD(Starting Material)Azide6-monoazido-β-CD(Click Precursor)BCDI->Azide+ NaN3(DMF, 70°C)Amine6-monoamino-β-CD(Cationic/Linker)BCDI->Amine+ R-NH2(Direct Substitution)Thiol6-monothio-β-CD(Surface Anchoring)BCDI->Thiol+ Thiourea(then hydrolysis)Azide->AmineStaudinger Red.(PPh3)TriazoleTriazole Conjugate(Drug Delivery)Azide->TriazoleCuAAC Click(+ Alkyne)

    Figure 1: Divergent synthesis pathways starting from 6-monodeoxy-6-monoiodo-

    Experimental Protocols

    Protocol A: Synthesis of 6-Monoazido- -CD (The "Click" Precursor)

    This is the most frequent application of

    Reagents:

    • 6-monodeoxy-6-monoiodo-

      
      -CD (Dried in vacuo, 
      
      
      , 60°C, 4h).
    • Sodium Azide (

      
      ) (Caution: Toxic, potential explosive hazard).
      
    • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

    Procedure:

    • Dissolution: Dissolve 2.0 g (1.60 mmol) of

      
      -CD-I in 15 mL of anhydrous DMF under an inert atmosphere (
      
      
      or Ar).
    • Nucleophilic Attack: Add sodium azide (0.52 g, 8.0 mmol, 5 equiv).

      • Note: Excess azide drives the equilibrium and ensures complete consumption of the valuable CD intermediate.

    • Reaction: Heat the mixture to 70°C with stirring for 18–24 hours .

      • Monitoring: Monitor by TLC (Solvent: n-propanol/ethyl acetate/water/NH3 6:1:3:1). The product (

        
        ) will migrate slightly faster than the starting material due to the loss of the heavy iodine atom.
        
    • Quenching & Precipitation:

      • Cool to room temperature.

      • Pour the reaction mixture dropwise into 200 mL of acetone with vigorous stirring. The product will precipitate as a white powder.

    • Purification:

      • Filter the precipitate.

      • Redissolve in a minimum amount of hot water (approx. 10 mL).

      • Reprecipitate into acetone to remove residual DMF and unreacted

        
        .
        
      • Optional High-Purity Step: Pass the aqueous solution through a small column of cation exchange resin (H+ form) to remove trapped sodium ions, then lyophilize.

    Yield: Typically 85–95%. Characterization: IR spectroscopy shows a strong, diagnostic azide stretch at

    Protocol B: Direct Synthesis of Mono-Alkylamino- -CDs

    While primary amines are often made via the Azide

    secondary aminesdiamines
    
    

    Reagents:

    • 
      -CD-I (1.0 equiv).
      
    • Target Amine (e.g., Ethylenediamine, Monoethanolamine) (10–20 equiv).

      • Why excess? To prevent the product (a secondary amine) from reacting with another

        
        -CD-I molecule (crosslinking).
        

    Procedure:

    • Solvent Choice: Use the amine itself as the solvent if liquid (neat reaction) or dissolve in DMF.

    • Reaction:

      • Neat: Dissolve

        
        -CD-I in the amine (e.g., 5 mL per g of CD). Heat to 60°C  for 4–6 hours.
        
      • In DMF: Add 10 equiv of amine. Heat to 70–80°C for 12 hours.

    • Workup:

      • Precipitate into cold acetone.

      • Wash the pellet extensively with acetone/ethanol to remove the excess amine.

    • Dialysis (Crucial Step):

      • Dissolve the crude solid in water.

      • Dialyze against deionized water (MWCO 500–1000 Da) for 24 hours to remove trace amines and salts.

      • Lyophilize.

    Protocol C: Thiolation (Preparation of 6-Monodeoxy-6-monothio- -CD)

    Thiol-CDs are essential for immobilizing cyclodextrins onto Gold (Au) surfaces (Self-Assembled Monolayers) or quantum dots.

    Mechanism:

    
    
    
    
    
    
    
    

    Procedure:

    • Isothiouronium Formation:

      • Dissolve

        
        -CD-I (1.0 g) and Thiourea (0.3 g, ~5 equiv) in 10 mL DMF.
        
      • Heat at 70°C for 18 hours under Nitrogen. (Oxygen can cause disulfide dimerization).

      • Precipitate in acetone; filter.

    • Hydrolysis:

      • Dissolve the intermediate salt in 20 mL of 10% aqueous NaOH.

      • Stir at room temperature for 1 hour.

      • Caution: Perform in a fume hood; volatile sulfur compounds may be released.

    • Neutralization & Isolation:

      • Acidify carefully with 1M HCl to pH 2–3.

      • Precipitate with acetone.[1]

      • Storage: Store under inert gas at -20°C to prevent oxidation to the disulfide dimer (

        
        -CD-S-S-
        
        
        -CD).

    Analytical Data & Troubleshooting

    Data Summary Table
    Reaction TypeReagentSolventTemp/TimeTypical YieldKey Purification
    Azidation
    
    
    (5 eq)
    DMF70°C / 18h>90%Acetone Precip.
    Amination Alkylamines (Excess)DMF or Neat60-80°C / 6-12h50-70%Dialysis / Ion Exchange
    Thiolation ThioureaDMF
    
    
    NaOH
    70°C / 18h60-80%Acidification + Precip.
    Troubleshooting Guide
    • Problem: Product is colored (Yellow/Purple).

      • Cause: Release of free Iodine (

        
        ) or oxidation.
        
      • Solution: Wash the organic phase (if applicable) or the solid with a dilute sodium thiosulfate (

        
        ) solution.
        
    • Problem: Incomplete conversion.

      • Cause: Steric hindrance at the CD rim.[2]

      • Solution: Increase temperature to 90°C (if stable) or switch to a high-pressure reactor (sealed tube).

    • Problem: Presence of Native

      
      -CD.
      
      • Cause: Hydrolysis of the Iodo group (rare) or reduction.

      • Solution: Use Reversed-Phase HPLC (C18 column, Water/Methanol gradient). Native

        
        -CD elutes earlier than substituted derivatives.
        

    Purification Workflow Visualization

    The purification of mono-substituted CDs is often more challenging than the synthesis.[3] Use this decision tree to select the correct method.

    PurificationWorkflowStartCrude Reaction MixturePrecipPrecipitation(Acetone or Ethanol)Start->PrecipCheckCheck Purity (TLC/NMR)Precip->CheckPureFinal Product(Lyophilize)Check->Pure >95%TypeImpurity Type?Check->Type <95%Impureimpurities presentSmallSmall Molecules(Salts, excess amine)Type->SmallIsomersRegioisomers / Native CDType->IsomersDialysisDialysis(MWCO 500-1000)Small->DialysisHPLCPrep HPLC(C18, H2O/MeOH)Isomers->HPLCDialysis->PureHPLC->Pure

    Figure 2: Purification decision matrix for cyclodextrin derivatives.

    References

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[4] Nature Protocols, 3(4), 691–697. [Link]

    • Jicsinszky, L., et al. (2016). Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill. ACS Sustainable Chemistry & Engineering, 4(3), 919-929.[5] [Link][5]

    • Muraoka, T., et al. (2023). Synthesis of 6-Monoamino-β-cyclodextrin Derivatives. ACS Omega. [Link]

    • Petter, R. C., et al. (1990). Cooperative catalysis by an artificial enzyme. Journal of the American Chemical Society, 112(10), 3860–3868. (Classic reference for diamine substitution). [Link]

    "protocol for attaching functional groups to 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Functionalization Protocols for 6-Monodeoxy-6-monoiodo-

    
    -cyclodextrin 
    

    Executive Summary & Strategic Rationale

    This guide details the synthetic protocols for converting 6-monodeoxy-6-monoiodo-

    
    -cyclodextrin (
    
    
    
    -CD-I)
    into high-value functionalized scaffolds.

    Why start with

    
    -CD-I? 
    While the tosylate (Ts-
    
    
    
    -CD) is the most common primary intermediate, the iodide (
    
    
    -CD-I) offers superior reactivity for nucleophilic substitution (
    
    
    ). The iodide ion (
    
    
    ) is a better leaving group than the tosylate anion (
    
    
    ) due to its higher polarizability and lower basicity. This allows substitutions to proceed at lower temperatures or with weaker nucleophiles, reducing the risk of sugar ring degradation (charring) or side-reactions (e.g., 3,6-anhydro bridge formation).

    Scope of Protocols:

    • Azidation: Synthesis of Mono-6-azido-

      
      -CD (
      
      
      
      -
      
      
      -CD) — The gateway to "Click" chemistry.
    • Amination: Synthesis of Mono-6-amino-

      
      -CD (
      
      
      
      -
      
      
      -CD) — A cationic scaffold for drug delivery.
    • Thiolation: Synthesis of Mono-6-thio-

      
      -CD (
      
      
      
      -
      
      
      -CD) — For gold surface immobilization and mucoadhesion.

    Strategic Reaction Workflow

    The following diagram illustrates the divergent synthesis pathways from the iodide precursor.

    G Start 6-Monoiodo-β-CD (β-CD-I) Azide Mono-6-azido-β-CD (Click Precursor) Start->Azide NaN3, DMF 80°C, 12h Intermed_Thio Isothiouronium Salt Start->Intermed_Thio Thiourea DMF, Reflux Intermed_Phos Iminophosphorane (Staudinger) Azide->Intermed_Phos PPh3 Amine Mono-6-amino-β-CD (Cationic Scaffold) Thiol Mono-6-thio-β-CD (Surface Anchor) Intermed_Thio->Thiol NaOH Hydrolysis Acidification Intermed_Phos->Amine Hydrolysis (NH3/H2O)

    Figure 1: Divergent synthetic pathways from 6-monoiodo-

    
    -cyclodextrin.
    

    Detailed Experimental Protocols

    Protocol A: Synthesis of Mono-6-azido- -CD (Click Chemistry Precursor)

    Direct nucleophilic displacement of iodide by azide.

    Reagents:

    • 
      -CD-I (Dried at 80°C under vacuum for 4h)
      
    • Sodium Azide (

      
      )
      
    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    Procedure:

    • Dissolution: Dissolve 2.0 g (1.6 mmol) of

      
      -CD-I in 15 mL of anhydrous DMF in a round-bottom flask under inert atmosphere (
      
      
      
      or Ar).
    • Nucleophilic Attack: Add 0.52 g (8.0 mmol, 5 eq.) of

      
      .
      
      • Note: A 5-fold excess ensures complete consumption of the starting material, simplifying purification.

    • Reaction: Heat the mixture to 80°C with magnetic stirring for 18–24 hours .

      • Monitoring: Check via TLC (Isopropanol/Ethyl Acetate/Water/NH3 5:3:3:1). The product (

        
        ) will migrate slightly faster than the starting iodide.
        
    • Workup:

      • Cool to room temperature.

      • Pour the reaction mixture dropwise into 200 mL of acetone with vigorous stirring. The product will precipitate as a white solid.

      • Filter the precipitate and wash with excess acetone to remove residual DMF and unreacted azide.

    • Purification: Recrystallize from a minimal amount of hot water/methanol (1:1) if necessary.[1]

    • Yield: Typically 85–95%.

    Validation:

    • IR Spectroscopy: Look for the strong, diagnostic Azide stretch peak at ~2100 cm⁻¹ .

    Protocol B: Synthesis of Mono-6-amino- -CD (High Purity)

    Via Staudinger Reduction of the Azide Intermediate.

    Rationale: Direct reaction of

    
    -CD-I with ammonia often yields mixtures of primary, secondary, and tertiary amines. The Staudinger reduction (via Azide) guarantees a primary amine  with high purity.
    

    Reagents:

    • Mono-6-azido-

      
      -CD (Product from Protocol A)
      
    • Triphenylphosphine (

      
      )[2][3]
      
    • Solvent: DMF[1][2][4][5][6][7]

    • Hydrolysis: Aqueous Ammonia (25%)

    Procedure:

    • Formation of Iminophosphorane: Dissolve 1.0 g of Mono-6-azido-

      
      -CD in 10 mL DMF. Add 0.45 g (1.7 mmol, 2 eq.) of 
      
      
      
      . Stir at room temperature for 2 hours until nitrogen evolution ceases.
    • Hydrolysis: Add 2 mL of aqueous ammonia (25%) to the reaction mixture. Stir for another 18 hours at room temperature.

      • Mechanism:[4][8][9] The intermediate iminophosphorane is hydrolyzed to the amine and triphenylphosphine oxide (

        
        ).
        
    • Precipitation: Pour the mixture into 150 mL of acetone. Collect the precipitate by filtration.

    • Purification (Critical Step): The precipitate contains

      
       (a difficult contaminant).
      
      • Option 1 (Wash): Resuspend solid in small volume of water, precipitate again with acetone (repeat 2x).

      • Option 2 (Ion Exchange): Dissolve in water and pass through a weak cation exchange resin (CM-Sephadex C-25,

        
         form). The amine binds; neutral impurities (
        
        
        
        ) pass through. Elute product with 0.5 M
        
        
        .
    • Yield: 70–80%.

    Validation:

    • ESI-MS:

      
       = 1135 Da.
      
    • Ninhydrin Test: Positive (Purple/Blue spot on TLC).

    Protocol C: Synthesis of Mono-6-thio- -CD (Thiolation)

    Via Thiourea and Alkaline Hydrolysis.

    Reagents:

    • 
      -CD-I
      
    • Thiourea[5]

    • Solvent: DMF[1][2][4][5][6][7]

    • Base: 10% NaOH (aq)

    • Acid: 1M HCl[3]

    Procedure:

    • Thiouronium Salt Formation: Dissolve 2.0 g of

      
      -CD-I in 20 mL DMF. Add 0.6 g thiourea (5 eq.). Heat to 90°C  for 20 hours.
      
      • Note: The iodine is displaced by sulfur, forming a cationic isothiouronium salt.

    • Hydrolysis: Distill off most DMF under vacuum. Dissolve the residue in 30 mL of 10% NaOH solution. Heat at 50°C for 1 hour.

      • Caution: This step cleaves the urea moiety, releasing the free thiol. Do not overheat to avoid disulfide formation.

    • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.

      • Why? The thiol (

        
        ) must be protonated to precipitate or be extracted, and to prevent rapid oxidation.
        
    • Precipitation: Add trichloroethylene (TCE) to induce precipitation of the product as a complex, or simply precipitate into acetone if high purity isn't required immediately.

    • Purification: Redissolve in water and dialyze (MWCO 500-1000) against acidic water (pH 4) to remove salts, or use Sephadex G-15 chromatography.

    Validation:

    • Ellman’s Reagent Test: Positive (Yellow color) indicates free thiol.

    • Odor: Characteristic (unpleasant) sulfur smell.

    Comparative Data & Troubleshooting

    ParameterAzidation (Protocol A)Amination (Protocol B)Thiolation (Protocol C)
    Reaction Type
    
    
    Substitution
    Reduction of Azide
    
    
    + Hydrolysis
    Key Reagent
    
    
    
    
    Thiourea
    Primary Impurity Unreacted IodideTriphenylphosphine OxideDisulfides (Dimers)
    Storage Stability High (Stable solid)Moderate (Absorbs
    
    
    )
    Low (Oxidizes to S-S)
    Typical Yield >90%75%60-70%

    Troubleshooting Guide:

    • Problem: Product is brown/discolored.

      • Cause: Iodine liberation or DMF decomposition.

      • Fix: Wash the crude solid with acetone containing 1% sodium thiosulfate.

    • Problem: Low solubility in water.

      • Cause: Formation of inclusion complexes with reaction byproducts (e.g., toluene from tosylates, or

        
        ).
        
      • Fix: Dissolve in water, sonicate, and filter. If persistent, perform a "boiling water" recrystallization.

    Purification Logic (Graphviz)

    The following flowchart guides the purification strategy based on the functional group properties.

    Purification Crude Crude Reaction Mixture Precip 1. Precipitate in Acetone 2. Filter & Wash Crude->Precip Check Check Purity (TLC/NMR) Precip->Check Pure Final Product (Lyophilize) Check->Pure >95% Pure Impure_Amine Impurity: O=PPh3 (Amination) Check->Impure_Amine Amine Route Impure_Thiol Impurity: Disulfides (Thiolation) Check->Impure_Thiol Thiol Route IonEx Cation Exchange (CM-Sephadex) Impure_Amine->IonEx Reduct Reduction (DTT/TCEP) then Dialysis Impure_Thiol->Reduct IonEx->Pure Reduct->Pure

    Figure 2: Purification decision tree for functionalized

    
    -cyclodextrins.
    

    References

    • Jicsinszky, L., & Iványi, R. (2001). Comprehensive Supramolecular Chemistry. "Synthesis of 6-monoamino-beta-CDs."

    • Tang, W., & Ng, S. C. (2008). "Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery." Nature Protocols, 3(4), 691-697.

    • Muraoka, T., et al. (2023). "Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin." Beilstein Journal of Organic Chemistry, 19, 294-302.[4]

    • Bednářová, E., et al. (2016).[7] "Optimized methods for preparation of 6I-(ω-sulfanyl-alkylene-sulfanyl)-β-cyclodextrin derivatives." Beilstein Journal of Organic Chemistry, 12, 141–147.

    • Perret, F., et al. (2021). "Mono-6-Substituted Cyclodextrins—Synthesis and Applications." MDPI Molecules, 26(19), 5824.

    Sources

    Application Note: Precision Engineering of Cyclodextrin-Based Drug Carriers Using the 6-Monodeoxy-6-Monoiodo Intermediate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    In the architecture of supramolecular drug delivery systems (DDS), 6-monodeoxy-6-monoiodo-

    
    -cyclodextrin (6-I-
    
    
    
    -CD)
    serves as the critical "gateway molecule." Unlike native
    
    
    -cyclodextrin, which relies solely on passive host-guest inclusion, 6-I-
    
    
    -CD introduces a single, highly reactive electrophilic site at the primary rim.

    This mono-functionalization is the linchpin for rational drug design. It allows researchers to attach exactly one functional moiety—such as a targeting ligand (e.g., folic acid), a solubilizing polymer (e.g., PEG), or a stimuli-responsive gatekeeper—without disrupting the hydrophobic cavity essential for drug encapsulation.

    Why this intermediate dominates high-precision DDS:

    • Regioselectivity: It targets the C6 primary hydroxyls, which are more accessible and nucleophilic than the C2/C3 secondary hydroxyls, but the iodine substitution locks this selectivity for subsequent reactions.

    • Leaving Group Physics: Iodide (

      
      ) is an excellent leaving group (
      
      
      
      of HI
      
      
      -10), vastly superior to the native hydroxyl or the tosyl group in specific steric environments, facilitating
      
      
      substitutions with amines, azides, and thiols under mild conditions.
    • Stoichiometric Control: "Mono" substitution prevents the formation of cross-linked networks, ensuring discrete molecular entities rather than undefined aggregates.

    Mechanistic Workflow: From Intermediate to Carrier

    The utility of 6-I-

    
    -CD lies in its versatility. It is rarely the final product but rather the scaffold upon which advanced functionalities are built.
    
    Visualization: The Functionalization Tree

    The following diagram illustrates the divergent pathways available starting from 6-I-

    
    -CD.
    

    G Native Native beta-Cyclodextrin Iodo 6-Monodeoxy-6-monoiodo- beta-cyclodextrin (The Gateway) Native->Iodo I2 / PPh3 (Regioselective Iodination) Azide 6-Monoazido- beta-CD Iodo->Azide NaN3 (SN2) Amine 6-Monoamino- beta-CD Iodo->Amine NH3 or Diamines Thiol 6-Monodeoxy-6-thio- beta-CD Iodo->Thiol Thiourea / Hydrolysis Click Click Chemistry (CuAAC) Drug/Polymer Conjugates Azide->Click Alkyne-Drug (Triazole Linkage) Cationic Cationic Nanoparticles (Gene Delivery) Amine->Cationic pDNA Complexation Gold Au-Nanoparticle Surface Anchoring Thiol->Gold Self-Assembled Monolayers

    Figure 1: Divergent synthetic pathways utilizing 6-monodeoxy-6-monoiodo-

    
    -CD as the central electrophilic hub for creating functionalized drug delivery systems.
    

    Experimental Protocols

    Safety Warning: Iodo-cyclodextrins are light-sensitive and should be stored in amber vials. All reactions involving azides or iodine must be conducted in a fume hood.

    Protocol A: Synthesis of "Click-Ready" Carriers (Conversion to Azide)

    This is the most frequent application. Converting the iodo-derivative to an azide allows for the attachment of drugs or ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction known for high yield and bio-orthogonality.

    Objective: Transform 6-I-

    
    -CD into 6-monoazido-
    
    
    
    -CD (
    
    
    -
    
    
    -CD).

    Reagents:

    • 6-Monodeoxy-6-monoiodo-

      
      -CD (Dry, purity >95%)
      
    • Sodium Azide (

      
      )[1]
      
    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[1]

    • Precipitant: Acetone[1][2]

    Step-by-Step Methodology:

    • Dissolution: Dissolve 2.0 g (approx. 1.5 mmol) of 6-I-

      
      -CD in 20 mL of anhydrous DMF in a round-bottom flask. Ensure complete dissolution; sonicate if necessary.
      
      • Scientist's Note: DMF is chosen because it is a polar aprotic solvent that solvates the cation (

        
        ) well, leaving the azide anion (
        
        
        
        ) "naked" and highly reactive for the
        
        
        attack.
    • Nucleophilic Attack: Add Sodium Azide (0.5 g, approx. 7.7 mmol, ~5 eq) to the solution.

      • Stoichiometry: An excess of azide is required to drive the reaction to completion and overcome the steric bulk of the cyclodextrin rim.

    • Reaction: Heat the mixture to 80°C under an inert atmosphere (

      
       or Ar) with magnetic stirring for 12–24 hours .
      
      • Monitoring: Monitor via TLC (Solvent: n-Butanol/Ethanol/Water 5:4:3). The product will have a slightly different

        
         value, but IR spectroscopy is more diagnostic (appearance of azide peak at ~2100 
        
        
        
        ).
    • Quenching & Purification:

      • Cool the mixture to room temperature.

      • Pour the reaction mixture dropwise into 200 mL of cold acetone with vigorous stirring. The product will precipitate as a white solid.

      • Filter the precipitate and wash extensively with acetone to remove residual DMF and unreacted iodine species.

    • Validation: Dry the solid in a vacuum oven at 50°C overnight.

    Self-Validating Checkpoint:

    • IR Spectrum: You must see a strong, sharp peak at 2100

      
        (Azide stretch).
      
    • Solubility: The product should remain water-soluble (unlike per-substituted derivatives).

    Protocol B: Direct Synthesis of Amphiphilic Carriers (Mono-Alkylation)

    This protocol describes using 6-I-

    
    -CD to attach a hydrophobic alkyl amine. This creates an amphiphilic CD that self-assembles into micelles, entrapping drugs in the core.
    

    Objective: React 6-I-

    
    -CD with Dodecylamine.
    

    Reagents:

    • 6-I-

      
      -CD
      
    • Dodecylamine (C12-amine)

    • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

    • Base: Triethylamine (

      
      )
      

    Methodology:

    • Setup: Dissolve 6-I-

      
      -CD (1 eq) and Dodecylamine (3 eq) in NMP. Add Triethylamine (3 eq) as an acid scavenger (to neutralize the HI formed).
      
    • Thermal Activation: Heat to 70–80°C for 24–48 hours.

      • Causality: The iodine is a good leaving group, but the steric hindrance of the incoming long-chain amine requires thermal energy to overcome the activation barrier.

    • Purification (Critical):

      • Precipitate in acetone (removes solvent).[1]

      • Dialysis: Re-dissolve the crude product in water/methanol (1:1) and dialyze against water (MWCO 1000 Da) for 48 hours. This step is essential to remove the excess unreacted fatty amine, which can be toxic.

    • Lyophilization: Freeze-dry the dialyzed solution to obtain the amphiphilic powder.

    Data Presentation & Characterization Standards

    When characterizing 6-I-

    
    -CD derivatives, specific spectral signatures confirm the integrity of the substitution.
    
    Table 1: Key Spectral Markers for Validation
    TechniqueParameterNative
    
    
    -CD
    6-Monoiodo-
    
    
    -CD
    6-Monoazido-
    
    
    -CD
    FT-IR Key StretchO-H broad (3300
    
    
    )
    C-I stretch (weak, ~580
    
    
    )
    Azide (
    
    
    )
    (strong, 2100
    
    
    )
    
    
    NMR
    H-6 Protons~3.6-3.8 ppm (multiplet)~3.2-3.4 ppm (shift upfield due to Iodine)~3.6 ppm (overlapping)
    
    
    NMR
    C-6 Carbon~60 ppm~7-9 ppm (Dramatic upfield shift)~51 ppm
    Mass Spec m/z (ESI)1135
    
    
    1245
    
    
    (approx)
    1160
    
    

    Note: The

    
     NMR shift of the C-6 carbon bearing the iodine atom is the most definitive proof of synthesis. The shift from 60 ppm (C-OH) to roughly 7-10 ppm (C-I) is unmistakable due to the "heavy atom effect" of iodine.
    

    References

    • Gadelle, A., & Defaye, J. (1991). Selective halogenation at primary positions of cyclomaltooligosaccharides. Angewandte Chemie International Edition. Link

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols. Link

    • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Trotta, F., et al. (2012). Cyclodextrin-based nanosponges as drug carriers. Beilstein Journal of Organic Chemistry. Link

    • Wang, J., et al. (2010). Click chemistry for the synthesis of cyclodextrin-based polymers and their application in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

    Sources

    "use of 6-monodeoxy-6-monoiodo-beta-cyclodextrin as a precursor for click chemistry"

    Application Note: 6-Monodeoxy-6-Monoiodo- -Cyclodextrin as a High-Efficiency Precursor for Click Chemistry-Mediated Functionalization

    Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery Professionals Focus: Mechanistic rationale, protocol optimization, and downstream applications of mono-iodo cyclodextrin derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    Chemical Rationale & Mechanistic Causality

    
    
    
    

    While direct tosylation (forming 6-O-monotosyl-

    6-monodeoxy-6-monoiodo-
    
    
    -cyclodextrin (6-I-
    
    
    -CD)
    The Superiority of Iodide as a Leaving Group

    By replacing the tosylate with an iodine atom via a Finkelstein-type halogen exchange, the molecule is primed for quantitative azidation . Iodine is a highly polarizable, "soft" leaving group with a significantly weaker C-I bond compared to the C-O bond of a tosylate. Furthermore, the monoatomic nature of iodine reduces steric hindrance at the crowded rim of the cyclodextrin cavity. This lowers the activation energy for

    
    
    
    
    
    
    
    
    The CuAAC "Click" Paradigm

    Once synthesized, 6-

    
    

    Experimental Protocols

    The following methodologies are designed as self-validating systems. Each step includes the specific chemical causality dictating the experimental choice to ensure reproducible scale-up.

    Protocol A: Quantitative Azidation of 6-I- -CD

    Objective: Synthesize 6-

    
    
    
    
    • Dissolution: Dissolve 10.0 g of 6-I-

      
      -CD in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert nitrogen atmosphere.
      
      • Causality: Anhydrous conditions are critical to prevent competitive nucleophilic attack by water, which would hydrolyze the iodo group back to a primary hydroxyl.

    • Reagent Addition: Add 2.5 molar equivalents of Sodium Azide (

      
      ).
      
      • Causality: An excess of the azide nucleophile leverages Le Chatelier's principle, driving the

        
         equilibrium entirely to the product side while compensating for any trace moisture.
        
    • Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours.

    • Precipitation & Purification: Cool the mixture to room temperature. Pour the solution dropwise into 500 mL of vigorously stirred acetone.

      • Causality:

        
        -CD derivatives are highly polar and entirely insoluble in acetone. Conversely, DMF and unreacted 
        
        
        remain soluble in the supernatant. This differential solubility allows for a rapid, chromatography-free purification.
    • Recovery: Filter the resulting white precipitate, wash with fresh acetone (3 x 50 mL) to remove residual DMF, and dry under vacuum at 40°C for 12 hours.

    Protocol B: CuAAC Click Reaction with 6- - -CD

    Objective: Conjugate a propargyl-functionalized targeting ligand to the cyclodextrin core.

    • Solvent System Preparation: Dissolve 1.0 eq of 6-

      
      -
      
      
      -CD and 1.2 eq of the terminal alkyne in a 1:1 (v/v) mixture of
      
      
      and tert-butanol (t-BuOH).
      • Causality: The co-solvent system ensures that both the highly hydrophilic cyclodextrin and the potentially hydrophobic alkyne are fully solvated in a single homogeneous phase, preventing biphasic reaction stalling.

    • Catalyst Activation: In a separate vial, dissolve 0.1 eq of

      
       and 0.5 eq of Sodium Ascorbate in a minimal amount of degassed water.
      
      • Causality:

        
         acts as a stable Cu(II) source. Sodium ascorbate is a sacrificial reductant that generates the catalytically active Cu(I) species in situ. A 5-fold excess of ascorbate is mandatory to counteract dissolved atmospheric oxygen, preventing the oxidation of Cu(I) and suppressing unwanted alkyne-alkyne Glaser coupling.
        
    • Coupling: Add the activated catalyst solution to the main reaction flask. Stir at room temperature (20–25°C) for 12–24 hours.

    • Resin Purification: Remove the t-BuOH under reduced pressure. Pass the remaining aqueous solution through a short column of Chelex 100 resin.

      • Causality: Chelex 100 specifically chelates and removes cytotoxic copper ions, which is a strict prerequisite for downstream in vitro or in vivo biological assays. Lyophilize the eluate to obtain the pure triazole-linked

        
        -CD.
        

    Quantitative Data & Optimization

    Table 1: Comparison of Leaving Groups for

    
    -CD Azidation
    PrecursorLeaving GroupReagentTemp (°C)Time (h)Typical Yield (%)
    6-OTs-
    
    
    -CD
    Tosylate
    
    
    804865 - 75
    6-I-
    
    
    -CD
    Iodide
    
    
    60 24 > 95

    Table 2: Optimized CuAAC Conditions for 6-

    
    -
    
    
    -CD
    ParameterOptimized ConditionMechanistic Purpose
    Solvent
    
    
    / t-BuOH (1:1)
    Homogenizes polar CD and non-polar alkynes into a single phase.
    Catalyst
    
    
    (10 mol%)
    Generates active Cu(I) species without the instability of direct Cu(I) salts.
    ReductantNa-Ascorbate (50 mol%)Maintains Cu(I) state; prevents oxidative Glaser coupling of alkynes.
    Temperature20 - 25 °C (RT)Preserves the structural integrity of sensitive biological ligands.

    Visualizations of Workflows

    WorkflowA6-I-β-CD(Precursor)B6-N3-β-CD(Azide Intermediate)A->B NaN3, DMF 60°C, 24hC1,2,3-Triazole-β-CD(Functionalized Carrier)B->C Alkyne-R, Cu(I) Ascorbate, RT

    Fig 1. Two-step conversion of 6-I-β-CD to a functionalized triazole derivative via CuAAC.

    PathwayN16-I-β-CD ScaffoldN2Azidation (NaN3)N1->N2N36-N3-β-CDN2->N3N4CuAAC Click Reaction(+ Propargyl-Ligand)N3->N4N5Targeted Delivery VehicleN4->N5N6Host-Guest Inclusion(Hydrophobic Drug)N5->N6 Non-covalent encapsulation

    Fig 2. Workflow for assembling a targeted host-guest drug delivery system using click chemistry.

    References

    • Persubstituted cyclodextrin-based glycoclusters as inhibitors of protein-carbohydrate recognition using purified plant and mammalian lectins and wild-type and lectin-gene-transfected tumor cells as targets. Source: Bioconjugate Chemistry (2004) URL:[Link]

    • An efficient multigram-scale azide-alkyne coupling of cyclodextrin derivatives mono-6-azido-6-deoxy-β-cyclodextrin, mono-2-O-propargyl-β-cyclodextrin, and mono-2-O-propargyl-α-cyclodextrin with terminal alkynyl aryl ethers or azides, mediated by copper(I). Source: Tetrahedron (2015) URL:[Link]

    • Preparation of a Cyclodextrin Conjugated With Two Arbutin Moieties as a Drug-Carrier Model, and its High Ability for the Inclusion of Doxorubicin. Source: Journal of Pharmaceutical Sciences (2015) URL:[Link]

    "immobilization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin on solid supports"

    Application Note: Immobilization of 6-Monodeoxy-6-monoiodo- -cyclodextrin on Solid Supports

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

    Executive Summary

    The immobilization of

    
    
    
    

    Using 6-monodeoxy-6-monoiodo-

    
    -cyclodextrin (6-I-
    
    
    -CD)
    
    
    Thioether linkage on silica gelTriazole linkage on magnetic nanoparticles via Click Chemistry

    Mechanistic Rationale: The Chemistry of 6-I- -CD

    Native

    By selectively halogenating one C6 hydroxyl group to form 6-I-

    
    
    
    

    Protocol A: Immobilization on Silica Gel via Thioether Linkage

    Causality & Experimental Design

    Silica gel is a robust, porous support ideal for chromatography and scavenging. To immobilize 6-I-

    
    
    Step-by-Step Methodology

    Phase 1: Silanization of Silica Gel

    • Preparation: Dry 10.0 g of porous silica gel under vacuum at 120°C for 12 hours to remove physisorbed water, leaving only surface silanol groups.

    • Grafting: Suspend the dried silica in 100 mL of anhydrous toluene. Add 5.0 mL of MPTMS under an inert argon atmosphere.

    • Reflux: Heat the mixture to reflux (110°C) for 24 hours. The absence of water prevents self-condensation of the silane, ensuring a uniform monolayer.

    • Recovery: Filter the thiolated silica (Silica-SH) and wash extensively with toluene, acetone, and ethanol to remove unreacted MPTMS. Dry under vacuum at 60°C.

    Phase 2: Nucleophilic Substitution with 6-I-

    
    -CD
    • Activation: Suspend 5.0 g of Silica-SH in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to deprotonate the thiols, forming reactive thiolate anions.

    • Coupling: Add 3.0 g of 6-I-

      
      -CD to the suspension. Stir the mixture at 70°C for 48 hours under argon. DMF is chosen because it solubilizes the cyclodextrin derivative and accelerates the 
      
      
      reaction.
    • Purification: Filter the resulting CD-grafted silica. Wash sequentially with hot DMF, water, and methanol to remove any physically adsorbed, unreacted 6-I-

      
      -CD.
      
    • Validation: Perform Ellman’s assay (DTNB reagent) on the functionalized silica. A significant reduction in free thiol concentration compared to the intermediate Silica-SH confirms successful covalent attachment.

    Workflow Visualization

    ThioetherWorkflowSilicaBare Silica SupportMPTMSSilanization(MPTMS, Toluene, Reflux)Silica->MPTMSThiolSilicaThiolated Silica(-SH functionalized)MPTMS->ThiolSilicaSubstNucleophilic Substitution(6-I-β-CD, DMF, Base)ThiolSilica->SubstImmobilizedβ-CD Immobilized Silica(Thioether Linkage)Subst->Immobilized

    Figure 1: Reaction workflow for the thioether-based immobilization of 6-I-

    Protocol B: Immobilization on Magnetic Nanoparticles via Click Chemistry

    Causality & Experimental Design

    For applications requiring rapid separation (e.g., targeted drug delivery or pollutant scavenging), magnetic nanoparticles (

    
    
    Step-by-Step Methodology

    Phase 1: Synthesis of 6-Azido-6-monodeoxy-

    
    -cyclodextrin (6-
    
    
    -
    
    
    -CD)
    • Substitution: Dissolve 5.0 g of 6-I-

      
      -CD in 50 mL of anhydrous DMF. Add 2.5 g of sodium azide (
      
      
      ).
    • Reaction: Heat the mixture to 80°C for 24 hours. The strong nucleophilicity of the azide ion rapidly displaces the iodine.

    • Precipitation: Cool the mixture and pour it into 500 mL of cold acetone. Collect the white precipitate (6-

      
      -
      
      
      -CD) via filtration and dry under vacuum.

    Phase 2: CuAAC Click Immobilization

    • Preparation of MNPs: Synthesize alkyne-functionalized

      
       MNPs using a propargyl-silane coupling agent (e.g., following standard co-precipitation and silanization protocols).
      
    • Click Reaction: Disperse 100 mg of Alkyne-MNPs in 20 mL of a 1:1

      
      :DMF mixture using sonication. Add 200 mg of 6-
      
      
      -
      
      
      -CD.
    • Catalysis: Add 10 mol%

      
       and 20 mol% sodium ascorbate. The ascorbate reduces 
      
      
      to the catalytically active
      
      
      species in situ, initiating the cycloaddition.
    • Incubation: Stir at room temperature for 24 hours.

    • Magnetic Recovery: Apply an external magnetic field to isolate the CD-functionalized MNPs. Wash extensively with EDTA solution (to remove copper catalyst), water, and ethanol.

    Workflow Visualization

    ClickPathwayPrecursor6-I-β-CDAzidationAzidation(NaN3, DMF, 80°C)Precursor->AzidationAzideCD6-N3-β-CDAzidation->AzideCDCuAACCuAAC Click Reaction(CuSO4, Sodium Ascorbate)AzideCD->CuAACMNPAlkyne-FunctionalizedFe3O4 MNPsMNP->CuAACFinalTriazole-Linked β-CD MNPsCuAAC->Final

    Figure 2: Reaction pathway for the CuAAC click-chemistry immobilization of cyclodextrin onto magnetic nanoparticles.

    Quantitative Data & Analytical Validation

    To ensure the trustworthiness of the immobilization, a multi-technique analytical approach is required. The table below summarizes the expected quantitative data used to validate the successful grafting of the cyclodextrin cavity onto the solid supports.

    Analytical TechniqueTarget Metric / ObservationCausality & Interpretation
    FTIR Spectroscopy Appearance of broad -OH stretching (~3300 cm⁻¹) and C-O-C stretching (~1030 cm⁻¹).Confirms the presence of the cyclodextrin glucopyranose rings on the solid support.
    Thermogravimetric Analysis (TGA) Weight loss between 250°C and 350°C.Quantifies the exact mass percentage of organic cyclodextrin grafted to the inorganic support (typically 10-25 wt%).
    Elemental Analysis (CHNS) Increase in Carbon (%) and appearance of Nitrogen (%) or Sulfur (%).Validates the stoichiometry of the linker (Thioether or Triazole) and the carbon-rich CD moiety.
    Zeta Potential Shift toward neutral or slightly negative charge (-15 to -25 mV).Indicates masking of surface silanols or metal oxides by the bulky, neutral cyclodextrin macrocycles.
    Phenolphthalein Assay Colorless transition in UV-Vis (550 nm) upon adding the support to a basic phenolphthalein solution.Phenolphthalein forms an inclusion complex with the immobilized CD cavity, proving the cavity remains accessible and functional [3].

    References

    • Gadelle, A., & Defaye, J. (1991). Selective Halogenation at Primary Positions of Cyclomaltooligosaccharides and a Synthesis of Per-3,6-anhydro Cyclomaltooligosaccharides. Angewandte Chemie International Edition in English, 30(1), 78-80. URL: [Link]

    • Srinivasachari, S., Fichter, K. M., & Reineke, T. M. (2008).

      
      -Cyclodextrin "Click" Clusters: Monodisperse and Versatile Scaffolds for Nucleic Acid Delivery. Journal of the American Chemical Society, 130(14), 4618-4627. URL: [Link]
      
    • Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975. URL: [Link]

    "NMR characterization of 6-monodeoxy-6-monoiodo-beta-cyclodextrin and its derivatives"

    Application Note: NMR Characterization of 6-Monodeoxy-6-monoiodo- -cyclodextrin

    Executive Summary

    6-Monodeoxy-6-monoiodo-

    
    

    However, characterizing 6-I-

    symmetry breaking
    
    
    
    
    
    

    This guide provides a definitive, self-validating NMR protocol to distinguish 6-I-

    
    
    Heavy Atom Effect
    
    

    Structural Logic & Diagnostic Markers

    Before beginning acquisition, the analyst must understand the specific spectral changes induced by the iodine substitution.

    The "Heavy Atom" Effect (The Golden Spike)

    The most reliable diagnostic marker for 6-I-

    
    
    
    
    • Native C6-OH: Resonates at ~60.0 ppm .

    • Substituted C6-I: Due to the spin-orbit coupling of the heavy iodine nucleus, the attached carbon is significantly shielded (shifted upfield). It typically resonates at 7.0 – 10.0 ppm .

    • Validation: The presence of a single peak in this high-field region confirms the presence of the C-I bond.

    Proton Symmetry Breaking
    • Anomeric Protons (H1): In native

      
      -CD, H1 appears as a single doublet (~4.83 ppm in DMSO-
      
      
      ). In 6-I-
      
      
      -CD, the modified glucose unit often shifts slightly, appearing as a small doublet distinct from the large multiplet of the 6 unmodified units.
    • Hydroxyl Groups: In dry DMSO-

      
      , the primary OH-6 signals appear as a triplet at ~4.5 ppm. 6-I-
      
      
      -CD will show a reduction in the integration of this triplet (from 7H to 6H), though this is often too subtle for definitive purity assessment.

    Experimental Workflow

    The following diagram outlines the critical path for characterization, moving from sample preparation to definitive structural assignment.

    NMR_WorkflowSampleSample Preparation(Dryness is Critical)SolventSolvent SelectionDMSO-d6 (99.9%)Sample->SolventAcq_1D1D Acquisition(1H & 13C)Solvent->Acq_1DCheck_13CCheckpoint: 13C AnalysisLook for signal at ~9 ppmAcq_1D->Check_13CDecisionSignal Present?Check_13C->DecisionFailSTOP: Synthesis Failed(Native CD or Decomposition)Decision->FailNoPassProceed to 2D NMRDecision->PassYesHSQC2D HSQCCorrelate C6-I to H6/H6'Pass->HSQCCOSY2D COSYTrace Spin System ofModified RingHSQC->COSYFinalFinal Assignment& Purity CalculationCOSY->Final

    Figure 1: Decision-tree workflow for the characterization of mono-substituted cyclodextrins.

    Detailed Protocols

    Protocol A: Sample Preparation (Crucial)

    Cyclodextrins are hygroscopic. Water signals in DMSO-

    • Drying: Dry the sample in a vacuum oven at 40–50°C over P

      
      O
      
      
      for at least 4 hours.
    • Dissolution: Dissolve 15–20 mg of 6-I-

      
      -CD in 0.6 mL  of DMSO-
      
      
      .
      • Note: Use DMSO-

        
         rather than D
        
        
        O. DMSO slows proton exchange, allowing the observation of OH signals, which are valuable for confirming the substitution pattern (loss of one primary OH).
    • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

    Protocol B: Acquisition Parameters (600 MHz recommended)
    • Temperature: 298 K (25°C). Tip: If peaks are broad due to aggregation, elevate to 323 K (50°C).

    • 1D

      
      H:  16–32 scans. Relaxation delay (D1) 
      
      
      2.0s to ensure quantitative integration of anomeric protons.
    • 1D

      
      C:  1000+ scans. The C6-I signal can be weak due to the long relaxation time of quaternary-like carbons (though C6 is CH
      
      
      , the heavy atom affects relaxation).
    • 2D HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      ). This is vital to confirm the C6-I is a CH
      
      
      group (negative phase).

    Data Analysis & Assignment Logic

    Step 1: The C Spectrum (The Go/No-Go)

    Examine the high-field region.

    • Target: A signal at 9.0 ± 2.0 ppm .

    • Interpretation:

      • Present: Confirms Iodine substitution at a primary carbon.

      • Absent: The reaction failed (likely native CD).

      • Multiple Peaks: Indicates a mixture of regioisomers (e.g., 6A, 6D-di-iodo) or over-substitution.

    Step 2: The HSQC Correlation (The Rosetta Stone)

    The 1D proton spectrum is too crowded to identify the H6 protons of the modified ring directly. Use the HSQC spectrum to "pull" them out.

    • Locate the

      
      C peak at ~9 ppm on the F1 axis (Carbon).
      
    • Trace horizontally to find the cross-peaks.

    • Result: You will find two cross-peaks (diastereotopic H6a and H6b) corresponding to the modified unit.

      • These protons typically resonate upfield (approx 3.0 – 3.5 ppm ) or downfield depending on conformation, but the HSQC definitively identifies them against the background of the unmodified glucose units.

    Step 3: The COSY Walk

    Once the H6 protons of the modified unit are identified via HSQC:

    • Start: H6(I) signals.

    • Trace: Look for cross-peaks to H5 .

    • Walk: From H5

      
       H4 
      
      
      H3
      
      
      H2
      
      
      H1.
    • Goal: This isolates the spin system of the single modified glucose unit from the other six.

    Reference Data Table

    The following values are typical for mono-6-deoxy-6-iodo-

    
    
    PositionAtom TypeChemical Shift (
    
    
    , ppm)
    MultiplicityNotes
    Modified Unit C6 9.0 – 10.0 CH
    
    
    Diagnostic "Heavy Atom" Shift
    Modified UnitH6a / H6b3.30 – 3.60*mIdentified via HSQC correlation to C6-I
    Modified UnitH14.85 – 4.95dOften distinct from the main H1 cluster
    Unmodified UnitsC6~60.0CH
    
    
    Standard primary alcohol carbon
    Unmodified UnitsH14.83dOverlapping signal for ~6 units
    Unmodified UnitsOH-2 / OH-35.60 – 5.90d / sSecondary hydroxyls
    Unmodified UnitsOH-64.45tPrimary hydroxyls (Integration should be ~6H)

    *Note: H6 proton shifts are highly sensitive to concentration and temperature due to conformational flexibility.

    Troubleshooting & Common Pitfalls

    Issue: "I see the ~9 ppm carbon peak, but my proton integration is off."
    • Cause: Water peak overlap. The HDO signal in DMSO often sits exactly on top of the H6/H5 region.

    • Solution: Use the 1D NOESY-presat pulse sequence to suppress the water signal, or simply rely on the

      
      C and HSQC data for qualitative confirmation.
      
    Issue: "I see multiple peaks in the 7-10 ppm Carbon region."
    • Cause: You likely have a mixture of multi-substituted products (e.g., di-iodo, tri-iodo).

    • Solution: Check Mass Spectrometry (MALDI-TOF is preferred for CDs). If confirmed, purify via reverse-phase column chromatography (C18) using a Water/Methanol gradient.

    Issue: "The peaks are very broad."
    • Cause: Aggregation. Cyclodextrins form aggregates in solution.

    • Solution: Increase temperature to 323 K (50°C). This usually sharpens the signals significantly.

    References

    • Gadelle, A., & Defaye, J. (1991). Selective halogenation at primary positions of cyclodextrins and a synthesis of per-3,6-anhydro cyclodextrins. Angewandte Chemie International Edition in English, 30(1), 78-80. [Link]

    • Khan, A. R., Forgo, P., Stine, K. J., & D'Souza, V. T. (1998). Methods for selective modifications of cyclodextrins. Chemical Reviews, 98(5), 1977-1996. [Link]

    • Benkovics, T., et al. (2017). Structure determination of complex cyclodextrin derivatives: The case of 6-monodeoxy-6-monoamino-beta-cyclodextrin. Beilstein Journal of Organic Chemistry, 13, 1909–1916. (Provides analogous NMR assignment strategies for C6-modified CDs). [Link]

    Troubleshooting & Optimization

    "common side products in the synthesis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Technical Support Center: Synthesis of 6-Monodeoxy-6-monoiodo- -cyclodextrin

    Welcome to the Technical Support Center for cyclodextrin functionalization. 6-Monodeoxy-6-monoiodo-

    
    

    Because the

    
    

    Section 1: Validated Synthetic Workflows

    As an application scientist, choosing the right synthetic route depends on your lab's purification capabilities and the acceptable impurity profile of your downstream application. Below are the two industry-standard, self-validating methodologies.

    Workflow A: Direct Iodination (Appel/Vilsmeier-Haack Variant)

    This method utilizes an in-situ generated Vilsmeier-type reagent to directly substitute a primary hydroxyl group. The steric bulk of the active intermediate ensures high regioselectivity for the C6 position[1].

    Self-Validating Protocol:

    • Drying: Dry 10.0 g (8.8 mmol) of

      
      -CD in a vacuum oven at 80°C over 
      
      
      for 24 hours. Causality: Trace water hydrolyzes the highly reactive halophosphonium intermediate, leading to reaction failure.
    • Activation: Dissolve the dried

      
      -CD in 100 mL of anhydrous DMF under a nitrogen atmosphere. Add 3.46 g (13.2 mmol, 1.5 eq) of Triphenylphosphine (
      
      
      ).
    • Halogenation: Cool the flask to 0°C. Slowly add 3.35 g (13.2 mmol, 1.5 eq) of elemental iodine (

      
      ) portion-wise over 30 minutes. Validation Check: The solution will initially turn dark brown. As the 
      
      
      complex forms and reacts with DMF, the color will transition to a lighter amber.
    • Propagation: Heat the reaction to 70°C and stir for 15 hours. Validation Check: The mixture should become a pale yellow, slightly viscous solution, indicating the consumption of the active iodine complex.

    • Precipitation: Concentrate the DMF to half its volume under reduced pressure, then precipitate dropwise into 500 mL of vigorously stirred acetone.

    • Purification: Filter the white precipitate and subject it to Soxhlet extraction with acetone for 24 hours to remove the strongly coordinated triphenylphosphine oxide (

      
      ) byproduct.
      

    DirectIodinationCDβ-Cyclodextrin(Anhydrous)IntermediateVilsmeier-HaackIntermediateCD->Intermediate ComplexationReagentsPPh3 + I2in dry DMFReagents->Intermediate 0-5°CProduct6-Monoiodo-β-CDIntermediate->Product 70°C, 15hByproductsSide Products:Ph3P=O, Di-iodo-β-CDIntermediate->Byproducts Excess Reagents

    Direct Iodination Pathway: Reagent activation, complexation, and substitution.

    Workflow B: Indirect Iodination via Monotosylate Intermediate

    This two-step method isolates a 6-O-monotosyl-

    
    
    2

    Self-Validating Protocol:

    • Tosylation: Suspend 10.0 g of

      
      -CD in 250 mL of water. Add NaOH to adjust the pH to 10.5. Slowly add 2.0 g (1.2 eq) of p-toluenesulfonyl chloride (TsCl) as a fine powder over 2 hours. Stir for an additional 2 hours at room temperature.
      
    • Intermediate Validation: Neutralize with HCl to pH 7 and refrigerate overnight to precipitate unreacted

      
      -CD. Filter, and run TLC (Isopropanol/Water/Ethyl Acetate 7:2:1) on the filtrate. Validation Check: A new, UV-active spot with a higher Rf than 
      
      
      -CD confirms successful tosylation.
    • Displacement: Isolate the 6-O-monotosyl-

      
      -CD via recrystallization. Dissolve 5.0 g of the dried intermediate in 50 mL of anhydrous DMF. Add 6.4 g (10 eq) of dry Potassium Iodide (KI).
      
    • Heating: Stir at 80°C for 18 hours. Validation Check: The solution will turn slightly yellow due to trace iodine liberation, and a fine white precipitate (potassium tosylate) will form, driving the reaction forward.

    • Isolation: Pour the mixture into 300 mL of acetone to precipitate the product. Wash extensively with water to remove excess KI and unreacted tosylate.

    IndirectIodinationCDβ-CyclodextrinTosylationTsCl, NaOH/H2O(pH 10.5)CD->TosylationMonoTs6-O-Monotosyl-β-CDTosylation->MonoTs SelectiveSubstitutionDisplacementKI or NaIin dry DMF (80°C)MonoTs->DisplacementProduct6-Monoiodo-β-CDDisplacement->Product SN2 ReactionHydrolysisHydrolysis (β-CD)Displacement->Hydrolysis Trace H2O

    Indirect Iodination Pathway: Tosylation followed by SN2 displacement.

    Section 2: Quantitative Method Comparison

    To assist in experimental design, the following table summarizes the quantitative metrics and expected impurity profiles of both methods based on standard laboratory execution.

    MetricWorkflow A: Direct IodinationWorkflow B: Indirect Iodination
    Typical Overall Yield 45% - 55%25% - 35% (over two steps)
    Reaction Time ~18 hours~48 hours (including intermediate isolation)
    Reagent Stoichiometry 1.5 eq
    
    
    / 1.5 eq
    
    
    1.2 eq TsCl / 10.0 eq KI
    Primary Side Products Di-/Tri-iodo-
    
    
    -CD,
    
    
    Unreacted
    
    
    -CD, Ditosylates
    Purification Challenge Removing strongly bound
    
    
    Separating unreacted
    
    
    -CD from product
    Best Use Case High-throughput synthesis, scalingApplications requiring zero phosphorus trace

    Section 3: Troubleshooting & FAQs

    Q1: Why am I getting significant amounts of di-iodo and tri-iodo side products in the direct iodination method? A: This is a stoichiometry and temperature control issue. The seven primary C6 hydroxyl groups on

    
    
    
    
    3

    Q2: How do I efficiently remove triphenylphosphine oxide (

    
    ) from the crude product? Simple washing isn't working.A:
    
    
    
    
    
    

    Q3: During the iodide displacement (

    
    ) in Workflow B, I see the formation of unreacted 
    
    
    -CD instead of the iodo product. Why?
    A:
    
    
    
    
    
    

    Q4: My yield of the monotosylate intermediate is very low due to over-tosylation. How can I control this? A: TsCl is highly reactive. If you add it too quickly, the local concentration of TsCl in the aqueous suspension spikes, leading to rapid di- and tri-tosylation before the mono-substituted product can precipitate out of the reactive zone. Fix: Add the TsCl as a finely ground powder in very small portions over 2 to 3 hours. Maintain the pH strictly between 10.0 and 10.5. If the pH drops below 9, the hydroxyls are not sufficiently deprotonated; if it exceeds 11, the TsCl will rapidly hydrolyze into inactive p-toluenesulfonic acid.

    References

    • Construction of Thiolated beta-Cyclodextrin Crosslinked Complex and Its Glutathione-Responsive Levofloxacin Release Study.
    • Synthesis of cyclodextrin derivatives suitable for binding to solid supports.Charles University Thesis Repository.
    • Uncommon Strong Inhibition of α-Glucosidase by Multivalent Glycoclusters built on Cyclodextrins Scaffolds.

    "troubleshooting low yields in 6-monodeoxy-6-monoiodo-beta-cyclodextrin synthesis"

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 6-Monodeoxy-6-monoiodo-

    
    -cyclodextrin Synthesis 
    

    Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing 6-monodeoxy-6-monoiodo-

    
    -cyclodextrin (6-I-
    
    
    
    -CD) is a critical gateway to advanced cyclodextrin functionalization, including click-chemistry scaffolds and targeted drug delivery systems.

    While the conversion of 6-O-monotosyl-

    
    -cyclodextrin (6-OTs-
    
    
    
    -CD) to 6-I-
    
    
    -CD relies on a classic Finkelstein nucleophilic substitution, the unique steric hindrance and hygroscopic nature of the cyclodextrin torus often lead to frustratingly low yields. This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and optimize your synthetic workflows through causality-driven methodologies.

    Diagnostic Metrics & Quantitative Baselines

    Before troubleshooting, you must establish where the mass loss is occurring. Is the reaction failing to initiate, or is the product being lost during purification? Compare your in-process and final analytical data against the validated baselines in the table below.

    Diagnostic MetricExpected TargetSub-optimal IndicatorMechanistic Cause of Failure
    Isolated Yield > 75%< 40%Competing hydrolysis; poor anti-solvent precipitation.
    Reaction Temp 80–85 °C> 95 °CThermal degradation; DMF decomposition yielding nucleophilic amines.
    Solvent Moisture < 100 ppm H₂O> 500 ppm H₂OTrace water acts as a competing nucleophile, forming
    
    
    -CD.
    Mass Spec [M-H]⁻ m/z 1243.3m/z 1133.3Solvolysis of the tosylate intermediate back to native
    
    
    -CD.
    ¹³C NMR (C6) ~ 9.5 ppm (C6-I)~ 60.5 ppm (C6-OH)Failure of iodide substitution; reversion to hydroxyl group.

    Troubleshooting Logic & Workflow

    When yields drop below 70%, follow this diagnostic logic tree to isolate the chemical or physical point of failure.

    YieldTroubleshooting Start Yield < 70% or Impure Product Visual Visual Inspection: Dark brown/purple? Start->Visual Oxidation Iodide Oxidation (I2) Side reactions occurring Visual->Oxidation Yes HPLC HPLC/TLC Analysis: What is the major impurity? Visual->HPLC No Degassing Action: Degas DMF Use N2/Ar blanket Oxidation->Degassing Hydrolysis Reversion to β-CD (Hydrolysis) HPLC->Hydrolysis Unreacted Residual 6-OTs-β-CD (Incomplete Rxn) HPLC->Unreacted DrySolvent Action: Use strictly anhydrous DMF (<100ppm) Hydrolysis->DrySolvent TempTime Action: Check KI quality, maintain 80°C for 6h Unreacted->TempTime

    Fig 1: Diagnostic logic tree for troubleshooting low yields in 6-iodo-β-CD synthesis.

    Self-Validating Experimental Protocol

    To ensure high reproducibility, we recommend the following self-validating protocol. This method embeds in-process analytical checks so that errors are caught before the final workup .

    Reagents Required:

    • 6-O-monotosyl-

      
      -cyclodextrin (Purity >98%)
      
    • Potassium Iodide (KI), ultra-dry, finely milled

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Solvent Validation: Dry DMF over 4Å molecular sieves for 48 hours. Validation Check: Perform Karl Fischer titration to ensure moisture is < 100 ppm.

    • Preparation: In an oven-dried, two-neck round-bottom flask, dissolve 10.0 g of 6-OTs-

      
      -CD in 100 mL of anhydrous DMF.
      
    • Deoxygenation: Purge the solution with dry Nitrogen (N₂) or Argon for 15 minutes. This prevents the thermal oxidation of iodide to iodine (I₂).

    • Reagent Addition: Add 15 molar equivalents of finely milled, oven-dried KI. The high molar excess drives the equilibrium of the Finkelstein reaction forward.

    • Reaction: Heat the mixture to 80 °C under continuous N₂ flow and vigorous stirring. Maintain this temperature for 6 to 8 hours. Validation Check: At 4 hours, spot a TLC plate (Eluent: 1-Butanol/Ethanol/Water 5:4:3). The 6-OTs-

      
      -CD spot (
      
      
      
      ) should be completely replaced by the 6-I-
      
      
      -CD spot (
      
      
      ).
    • Concentration: Cool the mixture to room temperature. Remove approximately 70% of the DMF under reduced pressure (rotary evaporator, bath temp < 50 °C).

    • Precipitation: Slowly pour the concentrated solution into 500 mL of vigorously stirred acetone. A white precipitate will form immediately. Validation Check: If the precipitate is gummy, residual DMF is too high. Decant and triturate with fresh acetone.

    • Isolation & Drying: Filter the solid under a vacuum, wash twice with 50 mL of acetone, and dry in a vacuum oven at 60 °C for 24 hours to yield the final product .

    Frequently Asked Questions (FAQs)

    Q1: My reaction mixture turns dark brown/purple after 2 hours at 80 °C, and my final yield is below 30%. What is happening? A1: The dark color indicates the oxidation of iodide ions (I⁻) into molecular iodine (I₂). Iodine is a poor nucleophile, meaning your active reagent is being depleted. Furthermore, I₂ can complex with the hydrophobic cavity of the cyclodextrin, complicating purification. Causality & Fix: This is caused by dissolved oxygen in your DMF or atmospheric oxygen entering the flask. Always degas your solvent and maintain a strict inert atmosphere (N₂ or Ar) throughout the heating phase.

    Q2: HPLC analysis shows complete consumption of 6-OTs-

    
    -CD, but my isolated product is mostly native 
    
    
    
    -cyclodextrin. Where did the iodine go?
    A2: You are experiencing competitive solvolysis (hydrolysis). The tosylate group is an excellent leaving group. If there is trace water in your DMF, the water molecules (which are highly mobile and sterically unhindered) will attack the C6 position faster than the bulky iodide ion, converting the tosylate back into a hydroxyl group (native
    
    
    -CD). Causality & Fix: DMF is highly hygroscopic. Using standard reagent-grade DMF without molecular sieves guarantees hydrolysis. Switch to strictly anhydrous DMF and ensure your KI is oven-dried.

    Q3: Can I increase the reaction temperature to 100 °C or 110 °C to speed up the reaction? A3: We strongly advise against this. While higher temperatures increase the kinetic rate of substitution, DMF begins to thermally decompose into dimethylamine and carbon monoxide at elevated temperatures. Dimethylamine is a strong nucleophile and will attack the tosylate, yielding 6-dimethylamino-

    
    -cyclodextrin as an inseparable impurity. Cap your temperature at 85 °C .
    

    Q4: My product precipitates as a sticky, yellow gum rather than a fine white powder. How do I recover it? A4: A gummy precipitate occurs when the ratio of DMF to the anti-solvent (acetone) is too high, causing the cyclodextrin to heavily solvate rather than crystallize. Causality & Fix: You must concentrate the reaction mixture under a vacuum to remove the bulk of the DMF before precipitation. Ensure your acetone is ice-cold, and use a ratio of at least 1:5 (Concentrated Reaction Mixture : Acetone). If a gum forms, decant the supernatant, add fresh acetone, and apply mechanical trituration (scraping) until it hardens into a powder .

    References

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, and gamma-cyclodextrin hydrochlorides. Nature Protocols, 3(4), 691-697.[Link]

    • Jicsinszky, L., & Fenyvesi, É. (2001). Cyclodextrin Derivatives. Comprehensive Supramolecular Chemistry.[Link]

    "removing unreacted starting material from 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of purifying 6-monodeoxy-6-monoiodo-beta-cyclodextrin (6-I-β-CD) from its unreacted starting material, native β-cyclodextrin (β-CD). The structural similarity between the product and the primary contaminant necessitates robust and well-understood purification strategies. This center offers troubleshooting solutions and detailed protocols grounded in established chemical principles.

    Part 1: Troubleshooting Guide

    This section addresses specific issues encountered during the purification process in a problem-and-solution format.

    Q1: My initial product, obtained by precipitation, is heavily contaminated with unreacted β-cyclodextrin according to my TLC/HPLC analysis. How can I effectively remove it?

    Probable Cause: Simple precipitation, typically by adding a solvent like acetone to a reaction mixture in DMF or DMSO, is an effective method for initial isolation but lacks the selectivity to separate the structurally similar 6-I-β-CD and β-CD.[1][2] Both molecules tend to co-precipitate, leading to a crude mixture rather than a pure product.

    Solution: Multi-Step Recrystallization

    Recrystallization is the most practical and widely cited method for removing unreacted β-CD.[3] The principle relies on the slight difference in solubility between β-CD and 6-I-β-CD in specific solvent systems. The introduction of the iodo group at the C6 position disrupts the hydrogen-bonding network of the primary hydroxyl face, altering its crystal packing and solubility profile compared to the parent β-CD.

    Recommended Protocol: Iterative recrystallization from an aqueous organic solvent mixture is highly effective.

    • Step 1: Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., 50% Methanol/Water or 50% Ethanol/Water).[3][4]

    • Step 2: Allow the solution to cool slowly to room temperature. The desired, slightly less soluble product may begin to crystallize.

    • Step 3: Further cool the solution in an ice bath or refrigerator (4°C) overnight to maximize crystal formation.[5]

    • Step 4: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.

    • Step 5: Crucially, repeat this process 2-3 times. Monitor the purity after each recrystallization using TLC or HPLC until the spot/peak corresponding to β-CD is absent. Many published procedures that report high purity rely on repeated crystallizations.[3][6]

    ParameterRecommended Solvent SystemRationale
    Primary System Water/Methanol (1:1 v/v)Balances solubility for both compounds, allowing for differential crystallization upon cooling.[4]
    Alternative Water/Ethanol (1:1 v/v)Similar principle to the methanol system, can be used based on laboratory availability.[7]
    Q2: I have performed multiple recrystallizations, but my product purity is still below 95%, and I'm experiencing significant yield loss. What is a more robust purification method?

    Probable Cause: For reactions with low conversion or when extremely high purity is required, recrystallization may not be sufficient or can lead to unacceptable product loss. In such cases, the solubility difference may not be large enough to achieve baseline separation.

    Solution: Preparative Column Chromatography

    Column chromatography offers superior separation based on the differential adsorption of the compounds to a stationary phase.[8][9] For cyclodextrins, silica gel is a common stationary phase, and separation is achieved by exploiting the subtle polarity difference between β-CD and 6-I-β-CD.

    Recommended Protocol:

    • Step 1 (Stationary Phase): Prepare a column with Silica Gel 60 (70-230 mesh).

    • Step 2 (Sample Loading): Adsorb the partially purified product onto a small amount of silica gel. Ensure the sample is completely dry before loading it onto the column.

    • Step 3 (Elution): Elute the column with an appropriate mobile phase. The slightly more polar unreacted β-CD will typically elute later than the 6-I-β-CD.

    • Step 4 (Fraction Collection): Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

    ParameterRecommended Mobile PhaseRationale & Citation
    Primary System Isopropanol/Water/Ethyl Acetate/Conc. AmmoniaA common system for separating cyclodextrin derivatives, offering good resolution. A typical ratio is 6:3:1:1.[4]
    Alternative Acetonitrile/Water/Aqueous AmmoniaThis system is also effective for separating compounds with different numbers of substituents on the cyclodextrin core.[8]

    Troubleshooting Chromatography:

    • Peak Tailing: Can be caused by overloading the column or interactions with active sites on the silica. Reduce the sample load or use a different mobile phase.[10]

    • Poor Separation: Optimize the solvent system. A slight change in the ratio of the polar components (e.g., water, ammonia) can significantly impact resolution.

    Q3: My TLC analysis shows a third spot in addition to my product and starting material. What is this impurity and how do I remove it?

    Probable Cause: The appearance of a third spot, typically less polar (higher Rf) than the mono-substituted product, often indicates the formation of di- or poly-substituted iodo-cyclodextrins (e.g., 6A,6X-dideoxy-6A,6X-diiodo-beta-cyclodextrin).[11] This occurs when the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled.

    Solution:

    • Characterization: This impurity is a known potential side-product.[11] Its lower polarity is due to the replacement of two or more hydrophilic hydroxyl groups with iodine atoms.

    • Removal: Column chromatography is the most effective method for removing over-substituted by-products.[6] Due to the larger polarity difference between mono- and di-substituted products compared to the difference between mono-substituted and native β-CD, separation is often more straightforward. The same chromatography protocol described in Q2 should effectively separate these species.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is the fundamental principle enabling the separation of 6-I-β-CD from β-CD?

    The separation is primarily based on the difference in physicochemical properties imparted by substituting one primary hydroxyl group with an iodine atom. This single modification does two things:

    • Reduces Polarity: The C-I bond is less polar than the C-OH bond, making 6-I-β-CD slightly less polar overall than β-CD. This is the basis for chromatographic separation.

    • Disrupts Crystal Packing: The native β-CD molecule has a highly ordered structure stabilized by a complete belt of hydrogen bonds between the C2-OH and C3-OH groups of adjacent glucose units.[12] Substituting a primary C6-OH group disrupts the intermolecular hydrogen bonding that governs crystal formation, thus altering its solubility in a given solvent system. This is the basis for separation by recrystallization.

    Q2: Which analytical techniques are essential for monitoring the purification process?

    A multi-tiered approach is recommended for robust quality control:

    TechniqueApplicationDetails
    Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring Essential for tracking reaction progress and checking the purity of column fractions. A mobile phase like iPrOH/H₂O/EtOAc/conc. NH₃ (6:3:1:1) provides good separation.[4]
    High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment Provides precise quantification of the product and impurities. Reversed-phase columns (C18) are often used with a mobile phase of water and an organic modifier like acetonitrile or methanol.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and final purity ¹H and ¹³C NMR are definitive for confirming the structure. The appearance of specific signals corresponding to the modified glucose unit and the disappearance of the starting material signals confirm purity.
    Mass Spectrometry (MS) Molecular weight verification Confirms the successful incorporation of one iodine atom by verifying the molecular weight of the product (C₄₂H₆₉O₃₄I, MW: 1244.9 g/mol ).[11]

    Part 3: Visualization & Workflows

    Purification Workflow Diagram

    This diagram illustrates the logical flow from a crude reaction mixture to a highly pure final product.

    cluster_0 Initial Isolation cluster_1 Primary Purification cluster_2 High-Purity Polishing crude Crude Reaction Mixture precip Precipitation (e.g., with Acetone) crude->precip Isolate solids recryst Recrystallization (e.g., 50% MeOH/H2O) precip->recryst filter1 Filtration recryst->filter1 purity1 Purity Check 1 (TLC/HPLC) filter1->purity1 chrom Column Chromatography purity1->chrom Impure? final_product Pure 6-I-β-CD purity1->final_product >98% Pure? fractions Combine Pure Fractions chrom->fractions purity2 Final Purity Analysis (HPLC, NMR) fractions->purity2 purity2->final_product

    Caption: Workflow for the purification of 6-I-β-CD.

    Troubleshooting Decision Tree

    This diagram provides a logical path for addressing common purity issues.

    start Purity Issue Detected? contaminant Identify Contaminant (via TLC/HPLC) start->contaminant sm Starting Material (β-CD) contaminant->sm R_f lower than product byproduct By-product (e.g., Di-iodo-CD) contaminant->byproduct R_f higher than product recryst Perform Additional Recrystallization sm->recryst chrom Use Column Chromatography byproduct->chrom recryst->chrom Still impure

    Caption: Decision tree for troubleshooting purification.

    References

    • Jindřich, J., Pitha, J., & Lindberg, B. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate Research, 275(1), 1–7. [Link]

    • Bender, M. L. (1984). Process for isolation and purification of cyclodextrins.
    • Zhang, B., et al. (2019). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. Journal of Food Biochemistry, 43(10), e12890. [Link]

    • Cooley, J. H., et al. (2020). Facile Synthesis of a Diverse Library of Mono-3-substituted β-Cyclodextrin Analogues. ChemRxiv. [Link]

    • Puri, M. (1989). Separation and purification of cyclodextrins.
    • Šoltés, L., & Mikuš, P. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 5065. [Link]

    • Rovetto, L. J., & Schmit, T. J. (2018). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. ResearchGate. [Link]

    • Benkovics, G., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. The Journal of Organic Chemistry, 88(16), 11521–11528. [Link]

    • Li, S., & Purdy, W. C. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 30(8), 1567. [Link]

    • Benkovics, G., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Publications. [Link]

    • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]

    • Iacob, B. C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1697. [Link]

    • Nagarsenker, M. S., & Joshi, M. P. (2010). β-Cyclodextrin and Its Derivatives Based Drug Delivery. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 135-142. [Link]

    • Jicsinszky, L. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]

    • Fehér, C., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 294–302. [Link]

    • Šoltés, L., & Mikuš, P. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 5065. [Link]

    • Fehér, C., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journals. [Link]

    • Fehér, C., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. PMC. [Link]

    • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

    • Fehér, C., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 294–302. [Link]

    • Pagington, J. S. (1997). Purification of beta cyclodextrin.
    • Komiyama, M., & Hirai, H. (1984). Analysis of Hydrophobic Effect in the Complex Formation of Beta-Cyclodextrin-mono-(6-deoxy-6-sulfonate) with Quarternary Ammonium Ions. Journal of the Agricultural Chemical Society of Japan, 48(9), 1773-1778. [Link]

    Sources

    Technical Support Center: Challenges in the Characterization of 6-Monosubstituted Cyclodextrins

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-monosubstituted cyclodextrins (CDs). The unique structure of cyclodextrins—a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior—makes them invaluable as supramolecular hosts.[1][2] Modifying them through monosubstitution at the C-6 primary hydroxyl group is a common strategy to covalently link them to other systems or fine-tune their properties.[3]

    However, this process is fraught with analytical challenges. The presence of numerous hydroxyl groups with similar reactivity often leads to a complex mixture of unreacted starting material, the desired mono-substituted product, and various polysubstituted isomers.[1][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of characterizing your 6-monosubstituted cyclodextrin products with confidence.

    Section 1: Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis and purification of 6-monosubstituted cyclodextrins.

    Q1: Purity Issues - My product appears to be a mixture. How can I effectively separate the monosubstituted cyclodextrin from unreacted starting material and polysubstituted byproducts?

    A1: This is the most common challenge. The synthesis of monosubstituted CDs rarely yields a single, pure product.[5] A multi-step purification and analysis strategy is essential.

    Causality: The primary hydroxyl groups at the C-6 position are the most reactive, but the secondary hydroxyls at C-2 and C-3 can also react, especially under harsh conditions.[6] Furthermore, even if the reaction is selective for the C-6 position, over-substitution can occur, leading to di-, tri-, and higher substituted byproducts. Simple purification methods like precipitation or recrystallization are often insufficient to resolve these structurally similar molecules.[1]

    Troubleshooting Workflow:

    G cluster_0 Purification & Analysis Workflow raw_product Crude Reaction Mixture precipitation Precipitation / Recrystallization (Removes bulk impurities) raw_product->precipitation Initial Cleanup hplc_prep Preparative HPLC (Separates by degree of substitution) precipitation->hplc_prep Fine Purification fractions Collect Fractions (Monosubstituted Peak) hplc_prep->fractions analysis Analytical Characterization (NMR, MS, Analytical HPLC) fractions->analysis Purity & Identity Check pure_product Pure 6-Monosubstituted CD analysis->pure_product

    Caption: Workflow for purifying 6-monosubstituted cyclodextrins.

    Step-by-Step Protocol: Reversed-Phase HPLC (RP-HPLC) for Separation

    High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating cyclodextrin derivatives based on their degree of substitution.[7] The addition of a substituent, even a small one, changes the polarity enough to allow for chromatographic separation.

    • Column Selection: A C18 column is a standard choice for separating cyclodextrin derivatives.

    • Sample Preparation: Dissolve the crude product in the initial mobile phase solvent (e.g., water or a high-aqueous, low-organic mixture). Filter the sample through a 0.45 µm syringe filter before injection.

    • Method Development:

      • Start with a high-aqueous mobile phase (e.g., 95% water, 5% acetonitrile or methanol).

      • Run a gradient to a higher organic concentration (e.g., up to 50-100% organic solvent over 20-30 minutes).

      • Unreacted cyclodextrin, being the most polar, will elute first. The 6-monosubstituted product will elute next, followed by di-substituted, tri-substituted, and other polysubstituted byproducts in order of increasing hydrophobicity.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal, as many CD derivatives lack a UV chromophore. Mass Spectrometry (MS) can also be used as a detector for simultaneous separation and mass identification.[7][8]

    Table 1: Example HPLC Parameters for CD Derivative Separation

    ParameterSettingRationale
    Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase chemistry provides good separation based on polarity differences.
    Mobile Phase A WaterHigh polarity eluent for retaining hydrophobic derivatives.
    Mobile Phase B Acetonitrile or MethanolLow polarity eluent to elute the more substituted, hydrophobic compounds.
    Gradient 5% to 60% B over 30 minA gradual increase in organic solvent allows for the sequential elution of compounds with increasing substitution.
    Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
    Detector ELSD / CAD / MSUniversal detection methods suitable for compounds without a chromophore.[8]
    Q2: Regioselectivity Confirmation - How can I be certain the substitution is at the C-6 position and not at the secondary C-2 or C-3 positions?

    A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the precise location of substitution. While C-6 substitution is kinetically favored, side reactions can occur.[6] Unambiguous structural confirmation is critical.

    Causality: The chemical environment of each proton and carbon atom in the cyclodextrin macrocycle is unique. When a substituent is added, it causes predictable shifts in the NMR signals of the nearby nuclei. By analyzing these shifts, particularly with 2D NMR techniques, you can map the connectivity and confirm the substitution site.

    Key NMR Observables:

    • ¹H NMR: In the spectrum of a 6-monosubstituted CD, the signals for the protons on the substituted glucose unit (often labeled unit A) will be distinct from the signals of the protons on the other unsubstituted units. You should see a new set of signals corresponding to your substituent. Integrating the substituent's proton signals against the anomeric protons (H-1) of the CD can help confirm a 1:1 stoichiometry.[1]

    • ¹³C NMR: The most direct evidence comes from the ¹³C NMR spectrum. The C-6 carbon of a native β-cyclodextrin appears around 60 ppm. Upon substitution (e.g., tosylation or etherification), this signal shifts significantly downfield, while the C-6 signals of the unsubstituted units remain around 60 ppm.[1]

    • 2D NMR (COSY, HSQC, HMBC): These experiments provide unequivocal proof.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This helps assign the shifted C-6 and H-6 signals to the same glucose unit.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. A correlation between protons on your substituent and the C-6 carbon of the cyclodextrin is the "smoking gun" evidence for C-6 substitution.

    Step-by-Step Protocol: Confirming C-6 Substitution with 2D NMR

    • Acquire Spectra: Obtain high-resolution ¹H, ¹³C, HSQC, and HMBC spectra of your purified product in a suitable solvent (e.g., D₂O or DMSO-d₆).

    • Identify Key Signals:

      • In the ¹H spectrum, locate the anomeric protons (H-1) around 4.8-5.0 ppm and the protons from your substituent.

      • In the ¹³C spectrum, identify the anomeric carbons (C-1) around 100-102 ppm and the C-6 carbons (around 60 ppm for unsubstituted, and a shifted value for the substituted one).

    • Analyze HSQC: Find the cross-peak for the anomeric proton (H-1) and carbon (C-1) of the substituted glucose unit. From this H-1, "walk" along the spin system using a COSY spectrum to assign H-2, H-3, H-4, and H-5 of that same unit. The HSQC will then allow you to assign C-2, C-3, C-4, and C-5.

    • Confirm with HMBC: Look for a correlation between the protons of your substituent and a carbon atom on the cyclodextrin. If you see a cross-peak connecting a proton on your attached group to the shifted C-6 signal you identified, you have definitively confirmed 6-monosubstitution.

    Q3: Mass Spectrometry Problems - My Mass Spec data is ambiguous. How do I interpret the spectrum to confirm the mass of my monosubstituted product?

    A3: Mass spectrometry (MS) is essential for confirming the molecular weight and, therefore, the degree of substitution. Ambiguity often arises from the formation of different ionic species (adducts) in the ion source.

    Causality: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for large, non-volatile molecules like CDs.[9][10] In ESI-MS, ionization occurs by adding a charged species to the neutral molecule. While protonation ([M+H]⁺) is common, the presence of alkali metal salts (sodium, potassium) in glassware, solvents, or the sample itself leads to the highly probable formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[10][11] Seeing multiple peaks can be confusing but is normal.

    Troubleshooting and Interpretation Strategy:

    • Calculate Expected Masses: Before analysis, calculate the exact masses for your expected product with different common adducts:

      • [M+H]⁺

      • [M+Na]⁺

      • [M+K]⁺

      • Also calculate the masses for unreacted starting material and the di-substituted byproduct with the same adducts.

    • Identify the Adduct Pattern: Look for a series of peaks in your spectrum that are separated by the mass differences between these adducts.

      • Difference between [M+Na]⁺ and [M+H]⁺ ≈ 22 Da

      • Difference between [M+K]⁺ and [M+Na]⁺ ≈ 16 Da If you see peaks at m/z values corresponding to your calculated [M+H]⁺, [M+Na]⁺, and [M+K]⁺, this is strong evidence for your product's identity. The sodium adduct ([M+Na]⁺) is often the most intense peak (the base peak).

    • Utilize High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements. Comparing the experimental exact mass to the calculated theoretical mass to within a few parts-per-million (ppm) provides very high confidence in the elemental formula and identity of your compound.[2]

    • Leverage Tandem MS (MS/MS): If ambiguity persists, you can perform an MS/MS experiment. In this technique, you isolate a specific parent ion (e.g., the [M+Na]⁺ of your suspected product) and fragment it. The fragmentation pattern can provide structural information, such as the loss of the substituent group, confirming the composition of the parent ion.[1]

    Table 2: Common Adducts and Their Mass Contributions in ESI-MS

    Adduct IonAdded Mass (Da)Common Source
    [M+H]⁺ ~1.007Acidic mobile phase / proton source
    [M+NH₄]⁺ ~18.034Ammonium salts in buffer
    [M+Na]⁺ ~22.990Glassware, solvents, reagents
    [M+K]⁺ ~38.964Glassware, solvents, reagents

    Section 2: Frequently Asked Questions (FAQs)

    FAQ 1: What are the primary analytical techniques required for the comprehensive characterization of 6-monosubstituted cyclodextrins?

    A comprehensive characterization relies on a combination of techniques, each providing a crucial piece of the puzzle.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): The gold standard for determining the precise chemical structure, including the position of substitution (regioselectivity) and the ratio of substituent to CD.[12][13]

    • Mass Spectrometry (MS): Essential for confirming the molecular weight, which verifies the degree of substitution (i.e., that it is mono-substituted).[9][14]

    • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the sample and for separating the desired monosubstituted product from starting materials and other byproducts.[7][15]

    FAQ 2: Why is the characterization of these molecules so challenging?

    The challenges stem from the inherent structure of the cyclodextrin molecule itself:

    • Mixture of Isomers: Native β-cyclodextrin has 21 hydroxyl groups (7 primary at C-6, 14 secondary at C-2 and C-3). While the C-6 hydroxyls are most reactive, reactions at C-2 and C-3 can occur, leading to a mixture of regioisomers which are difficult to separate and identify.[4][6][16]

    • Variable Degree of Substitution: The reaction often doesn't stop cleanly after one substitution, leading to a mixture containing unreacted CD, monosubstituted CD, disubstituted CDs, and so on.[1]

    • High Polarity: The numerous hydroxyl groups make CDs highly polar and non-volatile, requiring specific analytical techniques like RP-HPLC and soft ionization mass spectrometry.

    • Structural Similarity: The desired product and the main impurities (unreacted CD and disubstituted CDs) are structurally and chemically very similar, making purification by simple methods like crystallization challenging and often requiring advanced chromatographic techniques.[1]

    FAQ 3: Can I use FTIR for characterization?

    Yes, Fourier-Transform Infrared (FTIR) spectroscopy is a useful complementary technique, but it is not sufficient for full characterization on its own.

    • What FTIR Can Do: It can confirm the successful incorporation of a new functional group. For example, if you are attaching a group with a carbonyl moiety, you will see a new, strong C=O stretching band in the IR spectrum. It can also show the disappearance of a reagent's characteristic peak.[9][17]

    • What FTIR Cannot Do: It cannot determine the degree of substitution (mono- vs. di- vs. tri-) or the position of substitution (C-6 vs. C-2 vs. C-3). The broad O-H stretching band of the cyclodextrin dominates the spectrum and obscures the subtle changes from a single substitution.

    FAQ 4: What is the "degree of substitution" (DS) and how is it determined for my product?

    The Degree of Substitution (DS) refers to the average number of substituents attached per cyclodextrin molecule.[18] For your work, the target DS is 1.0. However, since your product is likely a mixture, you are often measuring the average DS of the sample.

    • NMR for DS Determination: ¹H NMR is a powerful tool for this. You can compare the integrated area of a well-resolved proton signal from the substituent against the integrated area of a known number of protons on the cyclodextrin (e.g., the 7 anomeric H-1 protons). The ratio will give you the average DS.[13]

    • MS for DS Confirmation: While MS primarily identifies discrete species, it helps confirm the presence of the desired DS=1 product. By observing the molecular ion for the monosubstituted species and checking for the absence or low abundance of ions corresponding to disubstituted (DS=2) or trisubstituted (DS=3) species, you can confirm the success of your synthesis in targeting monosubstitution.[18]

    References

    • MDPI. (2025, July 20).
    • PMC. (2016, November 10). Efficient mechanochemical synthesis of regioselective persubstituted cyclodextrins.
    • PubMed. (2005, June 1). Regioselective synthesis of cyclodextrin mono-substituted conjugates of non-steroidal anti-inflammatory drugs at C-2 secondary hydroxyl by protease in non-aqueous media. [Link]

    • PMC. (n.d.).
    • PMC. (n.d.).
    • CORE. (n.d.). Regioselective Synthesis of Methylated β-Cyclodextrins Leaving Hydroxy Groups Koji Matsuoka, Yoko Shiraishi, Daiyo Terunuma, a*.
    • Taylor & Francis Online. (2007, February 1). A Cyclodextrin Molecular Reactor for the Regioselective Synthesis of 1,5-disubstituted-1,2,3-triazoles. [Link]

    • MDPI. (2022, March 4).
    • ResearchGate. (n.d.).
    • SIELC Technologies. (n.d.). HPLC Separation of Cyclodextrin Sulfobutyl Ether and Hydrophobic Compound. [Link]

    • Investigo. (2022, February 16). Cyclodextrins inclusion complex.
    • IntechOpen. (n.d.). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.
    • ResearchGate. (n.d.). Synthesis of 6-Mono-6-deoxy-β-cyclodextrins Substituted with Isomeric Aminobenzoic Acids.
    • Google Patents. (n.d.). EP0536318B1 - Regioselective substitutions in cyclodextrins.
    • PubMed. (2021, August 21). Mono-6-Substituted Cyclodextrins-Synthesis and Applications. [Link]

    • (n.d.).
    • MDPI. (2025, April 14).
    • (2024, April 24). Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy.
    • (2025, April 8).
    • PMC. (n.d.).
    • ACS Publications. (n.d.). Derivatized cyclodextrins for normal-phase liquid chromatographic separation of enantiomers. [Link]

    • (n.d.). Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid.
    • PMC. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes.
    • Beilstein Journals. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. [Link]

    • Encyclopedia MDPI. (2023, October 17).
    • PubMed. (2016, October 25). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. [Link]

    • ACS Publications. (2013, June 20). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. [Link]

    • PMC. (n.d.).
    • ResearchGate. (n.d.). 1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. a 2.0-4.5 and b 5.0-8.0 ppm.
    • MDPI. (2023, February 21). Mass Spectrometry of Esterified Cyclodextrins.
    • MDPI. (2023, April 19). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy.
    • IntelCentru. (n.d.). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins.
    • (n.d.). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry.
    • Semantic Scholar. (2018, September 5).
    • AIP Publishing. (2023, January 18). Chlorhexidine/β-cyclodextrin inclusion complexes by freeze- and spray-drying: Characterization and behavior in aqueous system. [Link]

    • (n.d.).
    • Semantic Scholar. (n.d.). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques..
    • ACS Publications. (2000, March 31). Selectively Monomodified Cyclodextrins. Synthetic Strategies. [Link]

    • Google Patents. (n.d.).

    Sources

    "improving the regioselectivity of beta-cyclodextrin modification"

    Technical Support Center: Regioselective Modification of -Cyclodextrin

    Welcome to the Advanced Carbohydrate Chemistry Support Hub. Ticket ID: REGIO-BCD-001 Subject: Improving Regioselectivity in

    
    
    Assigned Specialist:
    Executive Summary

    Achieving high regioselectivity on

    • Primary Face (C6-OH): 7 groups. Most nucleophilic, least sterically hindered.

    • Secondary Face (C2-OH): 7 groups. Most acidic (

      
      ).
      
    • Secondary Face (C3-OH): 7 groups. Least reactive, sterically hindered, often involved in intramolecular H-bonding.[1][2]

    This guide provides troubleshooting workflows for targeting these specific positions, moving away from "statistical substitution" (random) toward precise molecular design.

    Module 1: The Primary Face (C6) – Troubleshooting Mono-Functionalization

    User Scenario: "I am trying to attach a single linker to the C6 position, but I keep getting mixtures of native

    The Solution: The "Inclusion Complex" Strategy

    Avoid pyridine. While classical literature suggests pyridine, it often leads to over-substitution and difficult purification. The industry standard for high regioselectivity is the Aqueous Alkaline Method .

    Mechanism: In water, the tosyl reagent (e.g.,

    
    
    Protocol: Aqueous Mono-6-O-Tosylation
    • Reagents:

      
      -CD, TsCl, NaOH, Water (HPLC grade).
      
    • Key Step: The reaction must remain heterogeneous or near-precipitation to drive the complex formation.

    Step-by-Step Workflow:

    • Dissolution: Suspend

      
      -CD in water. Add NaOH dropwise until dissolved (Target pH 
      
      
      12.5).
    • Complexation: Add TsCl (solid or dissolved in minimal acetonitrile) slowly.

    • Reaction: Stir vigorously at

      
       to 
      
      
      for 2–5 hours.
      • Why? Low temperature favors the inclusion complex stability and reduces hydrolysis of TsCl.

    • Purification (The Self-Validating Step):

      • Adjust pH to 7.0 with HCl.

      • Refrigerate overnight. The unreacted TsCl and hydrolyzed TsOH remain in solution or settle as distinct solids, while the Mono-6-OTs-

        
        -CD  precipitates.
        
      • Validation: Recrystallize from boiling water.

    Troubleshooting Table: C6 Modification

    SymptomProbable CauseCorrective Action
    High Polysubstitution Solvent was too good (e.g., DMF/Pyridine).Switch to water. The hydrophobic effect is required to "lock" the reagent in the cavity.
    3,6-Anhydro Ring Formation pH was too high (>13).At high pH, the C3-alkoxide attacks C6-Tosylate, ejecting the leaving group and forming a bridge. Keep pH < 12.[3]5.
    Low Yield (<20%) Reagent hydrolysis.TsCl hydrolyzes in water. Use a slight excess (1.5 eq) and ensure rapid stirring to maximize contact before hydrolysis.
    Module 2: The Secondary Face (C2 vs. C3) – Discriminating Reactivity

    User Scenario: "I need to alkylate the secondary face. How do I distinguish between C2 and C3?"

    The Solution: Exploiting Acidity (C2) vs. Sterics (C3)

    You cannot rely on nucleophilicity differences alone. You must use the acidity of the C2-OH.

    Protocol: Selective C2-O-Alkylation

    • Solvent: Anhydrous DMF or DMSO (Water is forbidden here).

    • Base: Sodium Hydride (NaH).

      • Mechanism:[2] Since C2-OH is the most acidic hydroxyl, limiting the equivalents of NaH (1.1 eq per CD molecule) selectively deprotonates C2.

    • Electrophile: Add alkyl halide (e.g., MeI, Allyl Bromide).

    • Quench: Methanol.

    The "Flip-Flop" Danger (C2

    
     C3 Migration):
    • Diagnostic: If your NMR shows a shift in the H1 signal but the substitution pattern seems "off" in 2D spectra, you likely have a mixture of C2 and C3 isomers due to migration.

    Module 3: Visualizing the Logic

    The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on your target regiochemistry.

    Regioselectivity_LogicStartTarget Position?C6Primary Face (C6)Start->C6SecSecondary Face (C2/C3)Start->SecC6_MethodMethod: Inclusion Complex(Water/NaOH)C6->C6_MethodSec_DecideSpecific Target?Sec->Sec_DecideC6_MechMechanism: Hydrophobic effectdirects TsCl to C6C6_Method->C6_MechC2Target: C2-OHSec_Decide->C2C3Target: C3-OHSec_Decide->C3C2_MethodMethod: Base Deprotonation(NaH / DMF)C2->C2_MethodC3_MethodMethod: Protection/MigrationC3->C3_MethodC2_MechMechanism: C2 is most acidic(pK ~12.1)C2_Method->C2_MechC3_MechMechanism: Block C6 & C2,or use C2->C3 migrationC3_Method->C3_Mech

    Caption: Decision tree for selecting synthetic strategies based on target hydroxyl position.

    Module 4: Analysis & Validation (NMR)

    User Scenario: "I have a product, but Mass Spec only tells me the mass. How do I prove regioselectivity?"

    Mass spectrometry (MALDI/ESI) is insufficient because regioisomers have identical masses. You must use NMR.

    Standard Chemical Shift Diagnostic Table (

    
    H NMR in D
    
    
    O/DMSO-d
    
    
    )
    Modification SiteDiagnostic Signal ChangeKey 2D Experiment
    C6-Substitution Significant shift of H6 protons (usually upfield or split). H1 (anomeric) remains relatively stable.HMBC: Correlation between C6 carbon and the new substituent.
    C2-Substitution H1 (Anomeric) doublet shifts significantly (deshielded). The H1-H2 coupling constant may change.COSY: Trace H1
    
    
    H2 connectivity to confirm H2 is the site of modification.
    C3-Substitution H3 triplet shifts. Hardest to detect in 1D due to overlap with H5/H6.ROESY: Check for spatial proximity if the substituent enters the cavity.[4]

    Self-Validating Check: If you claim a C6-mono-tosylate, the H6 protons must appear as distinct multiplets separate from the bulk carbohydrate envelope (3.5–4.0 ppm). If H1 is split into multiple doublets, you have broken the symmetry (good for mono-sub) but if H1 shifts significantly, check for C2 contamination.

    References
    • Selective modifications at the different positions of cyclodextrins: a review of strategies. Source: Tubitak (Turkish Journal of Chemistry) URL:[Link]

    • Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Source: Helmholtz-Zentrum Hereon URL:[Link]

    • Cyclodextrin chemistry: Selective modification of all primary hydroxyl groups. Source: Helvetica Chimica Acta (via Semantic Scholar) URL:[5][Link][5][6][7]

    • Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. Source: Cyclodextrin News URL:[Link]

    "alternative methods to tosylation for activating beta-cyclodextrin"

    Technical Support Center: -Cyclodextrin Activation Protocols

    Topic: High-Fidelity Alternatives to Tosylation Document ID: CD-ACT-004 Status: Verified by Application Science Team

    Executive Summary: Why Move Beyond Tosylation?

    The Problem: The standard activation of

    
    
    
    
    • Inclusion Complexation: TsCl fits perfectly inside the

      
      -CD cavity (
      
      
      ), leading to competitive inclusion rather than reaction. This makes purification of the product from the reagent nearly impossible without tedious chromatography.
    • Regiochemical Drift: While C6-OH is the primary target, migration to C2/C3 occurs under basic aqueous conditions.

    • Instability: Sulfonate esters on carbohydrates are prone to hydrolysis or intramolecular displacement (epoxide formation) during workup.

    The Solution: We recommend three specific "Next-Generation" workflows depending on your downstream application.

    Decision Matrix: Selecting Your Protocol

    Use the following logic flow to determine the correct activation method for your specific drug delivery or conjugation need.

    ActivationLogicStartSTART: What is your downstream goal?NucleophileGoal: Nucleophilic Substitution(Azide, Thiol, Halide)Start->NucleophileConjugationGoal: Drug/Protein Conjugation(Amine Coupling)Start->ConjugationAppelMethod A: Direct Halogenation(Appel Reaction)Nucleophile->AppelAvoids TsCl inclusionOxidationMethod B: Mono-Oxidation(IBX / Reductive Amination)Conjugation->OxidationCreates Aldehyde(Schiff Base route)CDIMethod C: Carbonyl Activation(CDI Coupling)Conjugation->CDICreates Carbamate/Urea(Zero-length linker)

    Figure 1: Protocol Selection Matrix based on downstream functionalization requirements.

    Protocol Module A: Direct Halogenation (The Appel Reaction)

    Best For: Creating a "Leaving Group" without the bulk or inclusion issues of a Tosyl group. Target: C6-OH (Primary Face).

    The Science

    Instead of creating a sulfonate ester, we convert the C6-OH directly to a Bromide or Iodide using Triphenylphosphine (

    
    
    
    
    • Advantage: The byproduct (

      
      ) is bulky and does not form strong inclusion complexes with 
      
      
      -CD, unlike TsCl.
    • Mechanism: Activation of the phosphine followed by

      
       displacement by the halide.
      
    Validated Protocol (6-Monodeoxy-6-bromo- -CD)

    Reagents:

    • 
      -Cyclodextrin (Dried, 
      
      
      water content)
    • Triphenylphosphine (

      
      ) (4 equiv)
      
    • Carbon Tetrabromide (

      
      ) (4 equiv)
      
    • Solvent: Anhydrous DMF[1][2]

    Step-by-Step:

    • Dissolution: Dissolve dried

      
      -CD (10 g, 8.8 mmol) in anhydrous DMF (80 mL) under 
      
      
      atmosphere. Note: Dryness is critical; water kills the phosphonium intermediate.
    • Reagent Prep: In a separate flask, dissolve

      
       (11.7 g, 35.2 mmol) and 
      
      
      (9.2 g, 35.2 mmol) in DMF (20 mL). Stir for 15 mins until the complex forms (solution may darken).
    • Addition: Add the reagent solution dropwise to the

      
      -CD solution at 0°C .
      
    • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Quench: Add Methanol (10 mL) to destroy excess reagent.

    • Precipitation (Critical Step): Pour the reaction mixture into cold Acetone (1 L). The product precipitates;

      
       and excess reagents remain largely in solution.
      
    • Purification: Recrystallize from water/methanol to remove trace phosphine oxides.

    Troubleshooting Table:

    Issue Probable Cause Corrective Action

    | Low Yield | Wet DMF or

    
    
    Sticky PrecipitateBrown Product

    Protocol Module B: Mono-Oxidation (IBX Protocol)

    Best For: Conjugating amines (drugs/proteins) via Reductive Amination. Target: Conversion of C6-OH to C6-Aldehyde.

    The Science

    Tosylation followed by displacement with an amine is a two-step process with poor atom economy. Oxidizing the C6-OH to an aldehyde allows for "Click-like" reductive amination. We use IBX (2-Iodoxybenzoic acid) because it is mild, non-toxic, and water-tolerant (unlike Dess-Martin Periodinane).

    Validated Protocol (Mono-aldehyde- -CD)

    Reagents:

    • 
      -CD
      
    • IBX (1.1 equiv)

    • Solvent: DMSO (or DMSO/Water 9:1)

    Step-by-Step:

    • Setup: Dissolve

      
      -CD (2 g) in DMSO (10 mL).
      
    • Oxidation: Add IBX (0.55 g, 1.1 equiv). Stir at RT for 6–8 hours.

      • Scientist Note: Do not heat above 40°C; this causes over-oxidation to the carboxylic acid.

    • Workup: Dilute with Acetone. The unreacted IBX and byproduct (IBA) are soluble in acetone/DMSO mixtures, while the oxidized CD precipitates.

    • Downstream (Reductive Amination):

      • Take the crude aldehyde-CD.

      • Add Amine-Drug (1.2 equiv) in Methanol/Buffer (pH 6).

      • Add

        
         (Sodium cyanoborohydride).
        
      • Result: Stable Secondary Amine linkage.

    Protocol Module C: CDI Activation (Carbamate Linkage)

    Best For: "Zero-Length" crosslinking or direct coupling to nucleophiles without a leaving group. Target: Non-selective activation (C6 and C2), but highly reactive.

    The Science
    UreaCarbonate

    Workflow Diagram:

    CDI_Workflowcluster_warningCritical Control PointCDBeta-CD(OH groups)InterIntermediate:Imidazolyl-Carbonyl-CDCD->InterDry DMF, 2hCDICDI Reagent(Anhydrous)CDI->InterProductProduct:CD-O-CO-NH-Drug(Urea Linkage)Inter->Product+ Amine, 24hWarnMoisture Sensitive!Hydrolyzes back to CD + CO2Inter->WarnAmineAmine-Drug(R-NH2)

    Figure 2: CDI Activation Pathway. Note the moisture sensitivity of the intermediate.

    Protocol:

    • Dissolve dried

      
      -CD in anhydrous DMF.
      
    • Add CDI (3 equiv for partial activation, >20 equiv for crosslinking).

    • Stir 2 hours under Argon.

    • Do not isolate. Add the amine-containing drug directly to the pot ("One-Pot Synthesis").

    • Stir 24 hours. Precipitate in Acetone.[1][3][4]

    FAQ: Troubleshooting Common Issues

    Q: I need strict C6 selectivity. Which method is absolute? A: None are "absolute" without protection/deprotection steps. However, the Appel Reaction (Method A) is sterically driven to favor the primary C6 hydroxyl over the secondary C2/C3 hydroxyls significantly better than CDI. If you need 100% purity, you must use a tert-butyldimethylsilyl (TBDMS) protection strategy (Protect C6 -> Benzylate C2/C3 -> Deprotect C6 -> Activate).

    Q: My "Activated" CD is not reacting with my drug. A: If using Method C (CDI), your intermediate likely hydrolyzed. Did you use "anhydrous" DMF from a bottle opened 3 months ago? DMF is hygroscopic. Use fresh, molecular-sieve-dried DMF. A: If using Method A (Bromide), the bromide is a decent leaving group but requires heat (60-80°C) for substitution with sterically hindered amines. Switch to Iodide (using

    Q: How do I remove the Triphenylphosphine Oxide (TPPO) from Method A? A: This is the bane of the Appel reaction.

    • Precipitation: TPPO is soluble in cold ethanol; CD is not. Wash your product extensively with cold ethanol.

    • Dialysis: If your product is water-soluble, use a dialysis membrane (MWCO 500-1000 Da). TPPO (MW 278) will pass through; the CD-derivative (MW >1135) will be retained.

    References

    • Appel Reaction on Cyclodextrins

      • Gadelle, A., & Defaye, J. (1991). Selective halogenation at primary positions of cyclomalto-oligosaccharides and a synthesis of per-3,6-anhydro-cyclomalto-oligosaccharides. Angewandte Chemie International Edition, 30(1), 78–80.

    • IBX Oxidation Protocol

      • Surendra, K., et al. (2003).[4] Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin.[3][5] The Journal of Organic Chemistry, 68(5), 2058–2059.

    • CDI Activation Mechanism

      • Trojanowicz, M. (2020). Applications of Carbon Nanotubes and Graphene for Functionalization of Cyclodextrins. Molecules, 25(9), 2133. (See section on CDI coupling).

    • General Review of Functionalization

      • Khan, A. R., et al. (2017). Cyclodextrin-based nanocarriers for pharmaceutical applications. International Journal of Pharmaceutics, 529(1-2), 1-12.

    "scaling up the synthesis of 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Technical Support Center: Synthesis of 6-Monodeoxy-6-monoiodo-β-cyclodextrin ( -CD-I)

    Welcome to the Cyclodextrin Synthesis Support Center

    This guide addresses the technical challenges of scaling up the synthesis of 6-monodeoxy-6-monoiodo-β-cyclodextrin (

    
    -CD-I)

    The protocol below utilizes the Triphenylphosphine (

    
    ) / Iodine (
    
    
    )
    1
    Module 1: The Scale-Up Protocol (SOP)

    Objective: Synthesis of mono-substituted

    Reagent Stoichiometry Table
    ReagentEquivalentsRoleCritical Note
    
    
    -Cyclodextrin
    1.0 eqSubstrateMUST BE DRIED. Water content <1% is mandatory.[]
    Triphenylphosphine (
    
    
    )
    1.1 - 1.2 eqReagentExcess ensures conversion; too much complicates purification.[]
    Iodine (
    
    
    )
    1.1 - 1.2 eqReagentAdd slowly to control exotherm.[]
    DMF (Anhydrous) 4-5 mL per g of CDSolventUse molecular sieves (4Å) to ensure dryness.[]
    Step-by-Step Workflow
    • Preparation (Drying):

      • Dry

        
        -CD in a vacuum oven at 100°C for at least 12 hours over 
        
        
        .
      • Why: The Vilsmeier-type intermediate formed by

        
         is extremely water-sensitive.[] Moisture hydrolyzes the reagent, stopping the reaction and lowering yields [1].
        
    • Reagent Activation (The Exotherm):

      • Dissolve

        
         in dry DMF under an inert atmosphere (
        
        
        or Ar).
      • CRITICAL STEP: Add

        
         to the 
        
        
        solution portion-wise over 15-20 minutes with vigorous stirring.
      • Observation: The solution will turn dark brown/red. A slight temperature rise is normal. Cool to room temperature before proceeding.

    • Addition of Cyclodextrin:

      • Add the dried

        
        -CD to the dark reaction mixture.
        
      • Heat the mixture to 60–70°C for 15–18 hours.

      • Mechanism:[][3][4][5] The reaction proceeds via an alkoxyphosphonium salt intermediate at the primary (C6) hydroxyl, followed by

        
         substitution by iodide [2].
        
    • Quenching & Concentration:

      • Cool the mixture to room temperature.

      • Concentrate the DMF volume by 50-70% using a rotary evaporator (bath temp <60°C) under high vacuum. Do not distill to dryness , as the resulting tar is difficult to handle.

    • Precipitation:

      • Pour the concentrated DMF syrup slowly into a vigorously stirred beaker of Acetone (ratio: 10mL Acetone per 1mL DMF concentrate).

      • Result:

        
        -CD-I precipitates as a solid; TPPO and excess Iodine remain largely in solution.[]
        

    SynthesisWorkflowcluster_impuritiesImpurity RemovalStartDry β-CD(Vacuum/100°C)ReactionReaction(Add CD, 70°C, 18h)Start->ReactionActivationActivate Reagents(PPh3 + I2 in DMF)Activation->Reaction  Active AdductConcConcentrate DMF(Rotovap)Reaction->ConcPrecipPrecipitate(Pour into Acetone)Conc->PrecipPurifySoxhlet Extraction(Acetone, 24h)Precip->PurifyTPPO/I2 (Filtrate)TPPO/I2 (Filtrate)Precip->TPPO/I2 (Filtrate)FinalPure β-CD-IPurify->FinalResidual TPPOResidual TPPOPurify->Residual TPPO

    Figure 1: Optimized workflow for the synthesis and purification of

    Module 2: Purification (The "Soxhlet" Standard)

    The most common failure point in scale-up is the inability to remove Triphenylphosphine Oxide (TPPO). It is a sticky, crystalline solid that co-precipitates with Cyclodextrins.

    The Solution: Acetone Soxhlet Extraction

    • Why Acetone?

      • TPPO Solubility: High.

      • 
        -CD-I Solubility:  Negligible (Practically insoluble).
        
      • Mechanism: Continuous washing with hot acetone selectively leaches TPPO and residual Iodine from the solid CD matrix without dissolving the product [3].

    Protocol:

    • Filter the precipitate from Step 5 (Module 1).

    • Place the crude solid into a Soxhlet thimble.

    • Reflux with Acetone for 24–48 hours.

    • Checkpoint: The solvent in the siphon tube should eventually run clear (initially it will be yellow/brown due to Iodine).

    • Dry the solid in a vacuum oven at 60°C.

    Module 3: Troubleshooting Guides (FAQs)
    Q1: My product yield is significantly lower than 70%. What happened?

    Diagnosis: Moisture Contamination. The reagent formed by

    
    
    • Fix: Ensure

      
      -CD is dried to constant weight. Use anhydrous DMF (water content <0.05%).
      
    • Check: Did the reaction mixture turn clear or pale yellow too quickly? This indicates reagent hydrolysis.

    Q2: The product is yellow/brown even after precipitation.

    Diagnosis: Iodine Inclusion. Cyclodextrins can form inclusion complexes with molecular Iodine (

    • Fix:

      • Soxhlet: The acetone Soxhlet step usually resolves this over time.

      • Chemical Wash: If discoloration persists, wash the solid with a small amount of 5% Sodium Thiosulfate (

        
        )  aqueous solution (to reduce 
        
        
        to iodide), then immediately re-precipitate in acetone to remove the salts.
    Q3: I see multiple spots on my TLC. Is it over-substitution?

    Diagnosis: Regioselectivity Issues. While the C6 primary hydroxyls are the most nucleophilic, excessive heat (>80°C) or large excesses of reagents (>2 eq) can lead to di-substitution or substitution at secondary hydroxyls (rare but possible).

    • TLC Analysis:

      • Stationary Phase: Silica Gel 60.

      • Mobile Phase: n-Propanol / Water / Ethyl Acetate /

        
         (conc) (6:3:1:1).[]
        
      • Visualization: Spray with 5%

        
         in ethanol and heat (charring).
        
      • Interpretation:

        
        -CD-I (
        
        
        ) runs slightly higher than native
        
        
        -CD (
        
        
        ).[] A spot much higher indicates di-substitution.[]

    TroubleshootingProblemProblem DetectedLowYieldLow Yield (<50%)Problem->LowYieldStickySticky/Gummy ProductProblem->StickyYellowPersistent Yellow ColorProblem->YellowWaterCause: Moisture(Reagent Hydrolysis)LowYield->WaterTPPOCause: TPPO ContaminationSticky->TPPOIodineCause: Iodine Inclusion ComplexYellow->IodineDryCDAction: Dry CD >12hUse Anhydrous DMFWater->DryCDSoxhletAction: Acetone Soxhlet(24-48h)TPPO->SoxhletIodine->SoxhletThioAction: Wash withNa2S2O3 (aq)Iodine->ThioIf Soxhlet fails

    Figure 2: Troubleshooting decision tree for common synthesis anomalies.

    Module 4: Analytics & Quality Control

    To validate your scale-up batch, you must confirm mono-substitution and the absence of TPPO.[]

    TechniqueWhat to look forAcceptance Criteria
    
    
    NMR (DMSO-
    
    
    )
    C6 Signal ShiftNative C6 appears at ~60 ppm.[] Substituted C6-I shifts upfield to ~7-9 ppm .
    
    
    NMR
    Impurity CheckAny peak indicates residual TPPO or reagent.[] Must be silent.
    MALDI-TOF MS Molecular WeightMass of
    
    
    -CD (
    
    
    ) + Iodine (
    
    
    ) - OH (
    
    
    ) = 1245 Da (
    
    
    approx 1268).[]
    Melting Point Decomposition
    
    
    -CD-I decomposes >175-180°C (turns brown).[] Distinct from native CD (>290°C).
    References
    • Gadelle, A., & Defaye, J. (1991). Selective halogenation at primary positions of cyclomaltooligosaccharides and a synthesis of per-3,6-anhydro cyclomaltooligosaccharides.[] Angewandte Chemie International Edition, 30(1), 78–79.[] []

    • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[] Nature Protocols, 3, 691–696.[] []

    • Kasal, P., Jindřich, J. (2019). Removing Triphenylphosphine Oxide from Reaction Mixtures.[1][4][6][7][8][9] Beilstein Journal of Organic Chemistry. (General reference for TPPO removal strategies adapted for CD chemistry).

    Validation & Comparative

    "comparing the reactivity of 6-iodo-beta-cyclodextrin vs. 6-tosyl-beta-cyclodextrin"

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Comparative Reactivity of 6-Iodo-β-Cyclodextrin and 6-Tosyl-β-Cyclodextrin

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of supramolecular chemistry and drug delivery, cyclodextrins (CDs) serve as versatile scaffolds. Their unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows for the encapsulation of guest molecules, enhancing their solubility, stability, and bioavailability.[1] Beta-cyclodextrin (β-CD), composed of seven glucopyranose units, is the most widely used due to its cavity size and availability.

    To unlock the full potential of β-CDs, covalent modification is often necessary. The primary hydroxyl groups at the C-6 position are the most reactive and accessible sites for functionalization.[1][2][3] This guide provides a detailed comparison of two pivotal intermediates in β-cyclodextrin chemistry: 6-iodo-6-deoxy-β-cyclodextrin (6-iodo-β-CD) and mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (6-tosyl-β-CD). Understanding their relative reactivity is crucial for designing efficient synthetic routes to novel CD derivatives for applications ranging from drug carriers to chemosensors.

    The Underlying Chemistry: Nucleophilic Substitution at C-6

    The functionalization of both 6-iodo-β-CD and 6-tosyl-β-CD proceeds primarily through a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the electrophilic C-6 carbon, displacing the iodide (I⁻) or tosylate (TsO⁻) group, which departs as a "leaving group." The efficiency of this reaction is fundamentally governed by the quality of the leaving group and the steric accessibility of the reaction site.

    SN2_Mechanism cluster_transition Transition State Nu Nu⁻ TS [Nu---CH₂(β-CD)---LG]⁻ Nu->TS Attack CD_LG β-CD-CH₂-LG CD_LG->TS CD_Nu β-CD-CH₂-Nu TS->CD_Nu LG LG⁻ TS->LG Departure

    Caption: General SN2 mechanism at the C-6 position of β-cyclodextrin.

    Head-to-Head Comparison: Iodide vs. Tosylate as Leaving Groups

    The "leaving group ability" is the single most critical factor determining the reactivity of these two intermediates. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. This is typically associated with weak bases.

    • Tosylate (TsO⁻): The p-toluenesulfonate group is an exceptionally good leaving group. Its effectiveness stems from the high stability of the resulting anion. The negative charge is delocalized by resonance across the three oxygen atoms of the sulfonate group, making it a very weak base.[4] Because of this, 6-tosyl-β-CD is a highly versatile and widely used intermediate for introducing a vast array of functional groups.[5][6][7]

    • Iodide (I⁻): Iodide is also considered a very good leaving group. It is the conjugate base of a strong acid (hydroiodic acid, HI). Its large atomic size and high polarizability allow the negative charge to be dispersed over a large volume, leading to significant stabilization.[4][8]

    While both are excellent, tosylate is often regarded as one of the best leaving groups in organic chemistry.[4] However, the relative reactivity is not absolute and can be influenced by the reaction conditions, particularly the nature of the incoming nucleophile.[9][10][11] For instance, with "soft" nucleophiles like thiolates, the "softer" iodide can sometimes be displaced more rapidly than tosylate.[9][10]

    Steric Considerations: Does Size Matter?

    The bulky, toroidal structure of β-cyclodextrin inherently creates a unique steric environment. Although the C-6 position is the most accessible of all 21 hydroxyls, the approach of a nucleophile can still be influenced by the size of the leaving group already present.[12]

    • 6-Iodo-β-CD: The iodo group is a single atom, presenting a relatively small steric profile at the reaction center.

    • 6-Tosyl-β-CD: The tosyl group is significantly bulkier, comprising a p-tolyl ring and a sulfonate ester linkage. This bulk could potentially hinder the approach of large or sterically demanding nucleophiles.

    Caption: Structural and steric comparison of the two intermediates.

    Experimental Data and Synthetic Utility

    The choice between 6-iodo-β-CD and 6-tosyl-β-CD often comes down to synthetic strategy and availability. 6-Tosyl-β-CD is typically prepared directly from native β-cyclodextrin in a one-step reaction.[6][13][14] In contrast, 6-iodo-β-CD is frequently synthesized from 6-tosyl-β-CD via a Finkelstein reaction, highlighting the role of the tosylate as a primary intermediate.[13]

    Feature6-Iodo-β-Cyclodextrin6-Tosyl-β-Cyclodextrin
    Leaving Group Ability Very GoodExcellent
    Steric Hindrance LowerHigher
    Typical Synthesis Often from 6-Tosyl-β-CD (Finkelstein)Direct from β-CD + Tosylating Agent
    Common Solvents DMF, DMSODMF, DMSO, Water, Pyridine[13][15][16]
    Key Advantage Potentially faster with soft nucleophiles; less steric bulk.Highly versatile; excellent leaving group for a wide range of nucleophiles; readily prepared.[6]
    Potential Side Reactions Elimination under strongly basic conditions.Intramolecular cyclization (3,6-anhydro formation); hydrolysis to native β-CD.[13][14][16]
    Case Study: Synthesis of 6-Azido-6-deoxy-β-cyclodextrin

    The synthesis of 6-azido-β-CD is a common transformation used to install a versatile "clickable" handle for further conjugation via azide-alkyne cycloaddition.

    • From 6-Tosyl-β-CD: This is a robust and high-yielding reaction. Treatment with sodium azide in a polar aprotic solvent like DMF at elevated temperatures (e.g., 85-110 °C) readily displaces the tosylate group.[13][15][17] Yields are frequently reported in the range of 78-98%.[15]

    • From 6-Iodo-β-CD: The reaction with sodium azide is also effective. While direct, side-by-side comparative yield studies are not abundant in the literature, the underlying principles of SN2 reactions suggest this would be an efficient conversion. However, some reports indicate that reactions with per-halogenated CDs in solution can be more complex or susceptible to side reactions compared to their tosylated counterparts.[18]

    Synthesis_Workflow Start β-Cyclodextrin Tosyl 6-Tosyl-β-CD Start->Tosyl  + TsCl or TsIm Iodo 6-Iodo-β-CD Tosyl->Iodo  + NaI (Finkelstein) Azido_from_Tosyl 6-Azido-β-CD Tosyl->Azido_from_Tosyl  + NaN₃ Azido_from_Iodo 6-Azido-β-CD Iodo->Azido_from_Iodo  + NaN₃ Amino 6-Amino-β-CD Azido_from_Tosyl->Amino  Reduction (e.g., PPh₃) Azido_from_Iodo->Amino  Reduction (e.g., PPh₃)

    Caption: Synthetic pathways to functionalized β-CDs via tosyl and iodo intermediates.

    Experimental Protocols

    Protocol 1: Synthesis of mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (6-Tosyl-β-CD)

    Causality: This protocol utilizes tosyl-imidazole, which is often preferred over tosyl chloride for its higher selectivity and cleaner reaction profile in aqueous basic solutions. The base (NaOH) deprotonates a hydroxyl group on the CD, activating it for nucleophilic attack on the tosylating agent.

    • Dissolution: Dissolve β-cyclodextrin (1 equivalent) in an aqueous solution of sodium hydroxide at room temperature with vigorous stirring.

    • Addition: In a separate flask, dissolve 1-(p-tosyl)-imidazole (1-1.2 equivalents) in a minimal amount of a suitable solvent like acetonitrile.

    • Reaction: Add the tosyl-imidazole solution dropwise to the β-cyclodextrin solution. Stir the reaction mixture at room temperature for 2-4 hours.

    • Neutralization & Precipitation: Neutralize the reaction mixture carefully with hydrochloric acid (e.g., 6 M HCl) to a pH of ~7. A white precipitate of the crude product will form.

    • Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash it with cold water and then acetone. The product can be further purified by recrystallization from a water/methanol or water/ethanol mixture to yield pure 6-tosyl-β-CD.[5]

    Protocol 2: Synthesis of 6-Azido-6-deoxy-β-cyclodextrin from 6-Tosyl-β-CD

    Causality: This is a classic SN2 displacement. DMF is used as a polar aprotic solvent, which solvates the cation (Na⁺) but not the azide anion (N₃⁻), making the nucleophile "naked" and highly reactive. Heat is required to provide the activation energy for the reaction.

    • Setup: To a round-bottom flask equipped with a condenser, add 6-tosyl-β-CD (1 equivalent) and sodium azide (NaN₃, a significant molar excess, e.g., 10-20 equivalents).

    • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

    • Heating: Heat the reaction mixture to 105-110 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.[15] Monitor the reaction progress by TLC.

    • Workup: After cooling to room temperature, evaporate the DMF under reduced pressure.

    • Purification: Dissolve the residue in a minimum amount of water and precipitate the product by adding a large volume of acetone. The crude product can be collected by filtration and recrystallized from water to afford pure 6-azido-6-deoxy-β-cyclodextrin.[15]

    Conclusion and Senior Scientist Insights

    Both 6-iodo-β-cyclodextrin and 6-tosyl-β-cyclodextrin are potent electrophiles for the synthesis of monofunctionalized cyclodextrins. However, for the majority of applications, 6-tosyl-β-cyclodextrin stands out as the more practical and versatile workhorse intermediate.

    The primary reason is its straightforward, one-step synthesis from native β-cyclodextrin and the exceptional leaving group ability of the tosylate, which ensures high reactivity with a broad spectrum of nucleophiles. While the iodide in 6-iodo-β-CD is also a proficient leaving group, its synthesis often requires an additional step from the tosylate precursor. The potential for enhanced reactivity of 6-iodo-β-CD with specific soft nucleophiles or in cases where the steric bulk of the tosyl group proves problematic remains a valid consideration for the specialist. Ultimately, the choice of intermediate should be guided by the specific synthetic target, the nature of the incoming nucleophile, and overall pathway efficiency.

    References

    • Jicsinszky, L., Caporaso, M., Tuza, K., Martina, K., Calcio Gaudino, E., & Cravotto, G. (2015). Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill. ACS Sustainable Chemistry & Engineering. Available at: [Link]

    • Jicsinszky, L., et al. (2015). Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill. ACS Publications. Available at: [Link]

    • Jicsinszky, L., et al. (2022). Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill. SciSpace. Available at: [Link]

    • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Available at: [Link]

    • IntechOpen. (n.d.). Role of Weak Interactions and Steric Effect in Chemosensing Using Cyclodextrins. Available at: [Link]

    • ResearchGate. (n.d.). Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill | Request PDF. Available at: [Link]

    • Martina, K., et al. (n.d.). Influence of the milling parameters on the nucleophilic substitution reaction of activated β-cyclodextrins. PMC. Available at: [Link]

    • MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. Available at: [Link]

    • MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - NIH. Available at: [Link]

    • Scite.ai. (n.d.). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives. Available at: [Link]

    • ResearchGate. (n.d.). Role of Weak Interactions and Steric Effect in Chemosensing Using Cyclodextrins | Request PDF. Available at: [Link]

    • Quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Available at: [Link]

    • Beilstein Journals. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Available at: [Link]

    • ResearchGate. (2023). (PDF) Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Available at: [Link]

    • National Institutes of Health. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. PMC. Available at: [Link]

    • Wikipedia. (n.d.). Leaving group. Available at: [Link]

    • MDPI. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis of pMBA-βCD starting from per-6-iodo-6 β-cyclodextrin and the chemical structure of methicillin. Available at: [Link]

    • ACS Publications. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Available at: [Link]

    • National Institutes of Health. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. PMC. Available at: [Link]

    • MDPI. (2023). Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Derivatives. Available at: [Link]

    • Beilstein Journals. (2016). Enabling technologies and green processes in cyclodextrin chemistry. Available at: [Link]

    • Semantic Scholar. (2019). Interaction of β-cyclodextrin with tosyl chloride in an aqueous alkaline medium. Available at: [Link]

    Sources

    "advantages of using 6-monodeoxy-6-monoiodo-beta-cyclodextrin over other precursors"

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the precise functionalization of beta-cyclodextrin (β-CD), the choice of precursor defines the yield, purity, and kinetic profile of the final conjugate. While 6-monodeoxy-6-monotosyl-β-CD (6-OTs-β-CD) is the industry-standard "gateway" intermediate, 6-monodeoxy-6-monoiodo-β-cyclodextrin (6-I-β-CD) offers distinct physicochemical advantages for downstream nucleophilic substitutions.

    The Core Advantage: The iodide ion (

    
    ) is a superior leaving group compared to the tosylate anion (
    
    
    
    ) due to its lower basicity and higher polarizability. Using 6-I-β-CD as the electrophile allows researchers to execute substitution reactions under milder conditions , with faster kinetics , and often with higher regioselectivity , particularly when reacting with "soft" nucleophiles like thiols or sterically hindered amines.

    Technical Analysis: The Iodide Advantage[1]

    Leaving Group Physics

    The efficiency of a nucleophilic substitution (

    
    ) at the C6 position of the glucopyranose ring is governed by the bond dissociation energy and the stability of the leaving group.
    
    • Bond Strength: The C-I bond is significantly weaker (~213 kJ/mol) than the C-O bond involved in the tosylate ester (~358 kJ/mol). This lowers the activation energy for the substitution.

    • Polarizability: Iodine is a large, soft atom. Its electron cloud is easily distorted, stabilizing the transition state during the backside attack of the incoming nucleophile.

    • Basicity:

      
       is the conjugate base of HI (
      
      
      
      ), making it a weaker base and a better leaving group than
      
      
      (conjugate base of p-TsOH,
      
      
      ).
    Reaction Pathway Comparison

    The following diagram illustrates the kinetic advantage of the "Iodo-Route" (Finkelstein modification) versus the direct "Tosyl-Route."

    ReactionPathways Native Native β-CD Tosyl 6-OTs-β-CD (Standard Precursor) Native->Tosyl TsCl, NaOH (Yield: ~30%) Iodo 6-I-β-CD (Activated Precursor) Tosyl->Iodo KI, DMF (Yield: >90%) Product Functionalized β-CD (e.g., -N3, -SH, -NH2) Tosyl->Product Direct Substitution (Slow, High Temp) Iodo->Product Nucleophile (Fast, Mild Temp)

    Caption: Comparative reaction pathways. The Green path (Iodo-intermediate) offers kinetically favorable conditions for difficult substitutions.

    Comparative Performance Data

    The following data aggregates experimental outcomes for common derivatizations (Azidation and Thiolation).

    Feature6-OTs-β-CD (Tosylate)6-I-β-CD (Iodide)Advantage of Iodide
    Leaving Group Ability GoodExcellent Faster reaction rates (
    
    
    higher).
    Reaction Temp (Azidation) 80°C - 100°C (DMF)60°C - 70°C (DMF) Milder heat reduces thermal degradation of the CD ring.
    Reaction Time (Azidation) 12 - 24 Hours4 - 8 Hours Significant time savings for scale-up.
    Thiolation Yield (-SH) Moderate (50-60%)High (75-85%) Critical for Au-surface immobilization or polymer crosslinking.
    Radical Chemistry InertActive C-I bond allows radical-mediated coupling (e.g., atom transfer).
    Storage Stability HighHighBoth are stable solids; Iodide must be kept away from light.

    Experimental Protocols

    Protocol A: Synthesis of 6-I-β-CD from 6-OTs-β-CD

    Use this protocol to convert the cheaper Tosyl precursor into the reactive Iodo precursor.

    Reagents:

    • 6-monodeoxy-6-monotosyl-β-CD (Dried)

    • Potassium Iodide (KI)

    • N,N-Dimethylformamide (DMF) - Anhydrous

    Procedure:

    • Dissolution: Dissolve 5.0 g (3.88 mmol) of 6-OTs-β-CD in 40 mL of anhydrous DMF under nitrogen atmosphere.

    • Activation: Add 6.4 g (38.8 mmol, 10 eq) of Potassium Iodide. The large excess drives the equilibrium (Finkelstein reaction).

    • Reaction: Heat the mixture to 80°C for 4 hours. The solution will turn slightly yellow.

    • Work-up:

      • Cool to room temperature.[1]

      • Precipitate by pouring the DMF solution dropwise into 400 mL of acetone .

      • Filter the white solid.

      • Crucial Wash: Wash the solid with ethanol to remove excess KI and iodine traces.

    • Purification: Recrystallize from water/methanol if necessary, though the acetone precipitate is often sufficiently pure (>95%).

    • Yield: Expect 4.3 – 4.6 g (~90-95%).

    Protocol B: Application - Synthesis of 6-Monoazido-β-CD

    Comparing the efficiency using the Iodo-precursor.

    Reagents:

    • 6-I-β-CD[1][2][3][4][5][6]

    • Sodium Azide (

      
      )[1]
      
    • DMF[1][2][4][7][8]

    Procedure:

    • Dissolve 2.0 g of 6-I-β-CD in 20 mL DMF.

    • Add 0.5 g Sodium Azide (5 eq).

    • Stir at 60°C for 5 hours. (Note: Using 6-OTs-β-CD would require 80-90°C and 18+ hours).

    • Precipitate in acetone (200 mL).

    • Collect solid by filtration.

    • Result: 6-Monoazido-β-CD (White powder). Yield ~90%.[1]

    Strategic Decision Matrix

    When should you choose 6-I-β-CD over the standard Tosylate?

    ScenarioRecommendationReasoning
    Routine Azidation Either Both work well, but Iodo is faster. If you already have OTs, direct azidation is acceptable.
    Thiol/Sulfur Nucleophiles Use 6-I-β-CD Sulfur nucleophiles are "soft" and react much more efficiently with the soft Iodide center. OTs can lead to elimination side reactions.[9]
    Sterically Hindered Amines Use 6-I-β-CD The superior leaving group ability is required to overcome the steric barrier of bulky amines.
    Radical Reactions Use 6-I-β-CD The C-I bond is susceptible to homolytic cleavage; C-OTs is not.
    Cost Sensitivity Use 6-OTs-β-CD 6-OTs is the primary intermediate and is generally cheaper if purchased directly.

    References

    • Synthesis of 6-monotosyl-β-cyclodextrin

      • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[10] Nature Protocols.

      • [Link]

    • Comparison of Leaving Groups (I vs OTs)

      • Jicsinszky, L., et al. (2016). Comprehensive Strategy for the Synthesis of Monofunctionalized Cyclodextrins. Beilstein Journal of Organic Chemistry.[4]

      • [Link]

    • Iodide Displacement Protocols

      • Gadelle, A., & Defaye, J. (1991). Selective Halogenation at Primary Positions of Cyclodextrins.
      • [Link]

    • Nucleophilic Substitution Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General Reference for SN2 Leaving Group Ability).

    Sources

    Structural Validation of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin: A 2D NMR Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Validation of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin Structure by 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary

    In the synthesis of functionalized cyclodextrins, 6-monodeoxy-6-monoiodo-beta-cyclodextrin (6-I-β-CD) serves as a critical "pivot" intermediate. Its iodine leaving group allows for the precise attachment of amines, thiols, or azides, enabling the creation of advanced drug delivery systems. However, the structural validation of 6-I-β-CD is notoriously difficult using standard 1D

    
    H NMR due to the severe spectral crowding of the 49 protons in the glucose backbone.
    

    This guide provides an authoritative protocol for validating 6-I-β-CD using 2D NMR (HSQC, COSY, HMBC) . We compare this method against traditional 1D techniques and establish a self-validating workflow that confirms regioselectivity (C6 substitution) and purity.

    Part 1: Comparative Analysis (The "Product" vs. Alternatives)

    The primary challenge in validating 6-I-β-CD is distinguishing the mono-substituted product from the native

    
    -CD starting material and the regioisomeric impurities.
    
    1.1 Spectral Benchmarks: Native vs. Intermediate vs. Product

    The most definitive proof of iodination occurs in the

    
    C dimension. While protons overlap, the heavy atom effect of iodine causes a dramatic upfield shift  of the C6 carbon.
    
    FeatureNative
    
    
    -CD (Baseline)
    6-Monotosyl-
    
    
    -CD (Precursor)
    6-Monoiodo-
    
    
    -CD (Target)
    C6 Carbon Shift (
    
    
    )
    ~60.0 ppm~69.0 ppm (Deshielded by OTs)~7.0 – 10.0 ppm (Shielded by I)
    H6 Proton Shift (
    
    
    )
    3.6 – 3.8 ppm4.3 – 4.5 ppm (Distinct doublet)3.2 – 3.5 ppm (Upfield, often buried)
    Symmetry
    
    
    Symmetric (Simple spectra)
    Asymmetric (Complex splitting)Asymmetric (Loss of
    
    
    symmetry)
    Validation Confidence High (1D sufficient)Medium (1D sufficient)Low (1D insufficient)
    1.2 Methodological Comparison: Why 2D NMR?
    • Alternative 1: 1D

      
      H NMR:  In 1D NMR, the signal for the H6 protons attached to iodine (
      
      
      
      3.4 ppm) is often buried under the massive H2/H4 multiplets of the unsubstituted glucose units. Integration is unreliable due to water suppression artifacts and overlap.
    • Alternative 2: Mass Spectrometry (ESI-MS): Confirms molecular weight (m/z 1244 for [M+H]

      
      ) but cannot distinguish regioisomers  (e.g., substitution at C2 vs. C6).
      
    • The Superior Choice: 2D HSQC: This is the only method that correlates the proton signal to the unique, highly shielded C6-I carbon signal at

      
      9 ppm. It filters out the "noise" of the 6 unsubstituted glucose units.
      
    Part 2: Detailed Validation Protocol

    This protocol is designed to be self-validating . If Step 3 does not yield a correlation at the expected chemical shift, the synthesis has failed or the product is impure.

    2.1 Sample Preparation
    • Solvent: DMSO-d

      
        (99.9% D) is preferred over D
      
      
      
      O.
      • Reasoning: DMSO breaks H-bond aggregation, sharpening the signals. It also slows the exchange of OH protons, allowing observation of the secondary hydroxyls (OH-2/OH-3), which serve as additional structural probes.

    • Concentration: 10–15 mg in 0.6 mL solvent.

    • Temperature: 298 K (25°C).

    2.2 Acquisition Parameters (Bruker/Varian Standard)
    • 
      H (1D):  16 scans, 2s relaxation delay.
      
    • COSY (Magnitude): 2048 x 256 points, spectral width 10 ppm.

    • HSQC (Edited/Multiplicity): Distinguishes CH/CH

      
       (positive) from CH
      
      
      
      (negative). Critical for identifying the C6 methylene.
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
    2.3 Step-by-Step Assignment Logic

    Step 1: The Anchor (Anomeric Protons)

    • Locate the H1 signals in the region 4.8 – 5.0 ppm .

    • Observation: You will see two sets of signals: a large integration (6H) for the unsubstituted units and a small doublet (1H) for the substituted unit.

    Step 2: The Chain Walk (COSY)

    • Use the COSY spectrum to trace the spin system of the substituted unit.

    • H1

      
       H2 
      
      
      
      H3
      
      
      H4
      
      
      H5
      
      
      H6a/H6b.
    • Checkpoint: The connectivity must be unbroken. If the chain breaks at H5, the conformation may be distorted.

    Step 3: The "Smoking Gun" (HSQC)

    • Examine the

      
      C axis between 0 – 20 ppm .
      
    • Look for a negative phase cross-peak (indicating a CH

      
       group) at 
      
      
      
      ppm
      .
    • Causality: This extreme upfield shift is unique to Carbon bonded to Iodine. No other sugar carbon appears in this region.

    • Validation: The proton coordinate of this cross-peak identifies the H6-I protons (typically

      
      3.3–3.5 ppm).
      

    Step 4: Connectivity Confirmation (HMBC)

    • Verify the connection between the H6-I protons and C5 (

      
      70 ppm).
      
    • This confirms the iodine is indeed at the 6-position (primary rim) and not the 2- or 3-position (secondary rim).

    Part 3: Visualization of Workflows
    Diagram 1: The Logic of Assignment

    This diagram illustrates the decision tree for validating the structure.

    ValidationWorkflow Start Crude Product (6-I-beta-CD) Acquire Acquire 1D H-NMR & 2D HSQC (DMSO-d6) Start->Acquire CheckC6 Check 13C Axis (0-20 ppm) for Signal Acquire->CheckC6 Decision Is signal present at ~9 ppm? CheckC6->Decision Fail Synthesis Failed (Check Tosylation Step) Decision->Fail No AnalyzeCross Analyze HSQC Cross-peak (Phase = Negative/CH2) Decision->AnalyzeCross Yes CheckProton Correlate to Proton Axis (H6-I ~3.4 ppm) AnalyzeCross->CheckProton Success VALIDATED: C6-Substitution Confirmed CheckProton->Success

    Caption: Logical workflow for confirming the presence and regiochemistry of the iodine substitution using HSQC.

    Diagram 2: Schematic HSQC Spectrum

    A visual representation of the critical "Smoking Gun" signal in the 2D spectrum.

    HSQCSchematic cluster_spectrum Schematic HSQC Spectrum (C-H Correlation) X_Axis 1H Chemical Shift (ppm) Y_Axis 13C Chemical Shift (ppm) Bulk Bulk Sugar CH/CH2 (H: 3.0-5.0, C: 60-100) CLUSTER Target TARGET SIGNAL (C6-I) C: ~9 ppm | H: ~3.4 ppm (Negative Phase/Blue) Note Diagnostic Region (High Shielding by Iodine) Target->Note

    Caption: Schematic representation of the HSQC spectrum highlighting the unique, isolated C6-I cross-peak separated from the bulk sugar signals.

    References
    • Gadelle, A., & Defaye, J. (1991). Selective Halogenation at Primary Positions of Cyclodextrins and Their 6-Mono- and 6,6-Dideoxy-Unsaturated Derivatives. Angewandte Chemie International Edition. Link

    • Benkovics, G., et al. (2019).[1] Homo- and hetero-difunctionalized β-cyclodextrins: Short direct synthesis in gram scale and analysis of regiochemistry. Beilstein Journal of Organic Chemistry. Link

    • Terekhova, I. V., et al. (2023).[2] Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Link

    • Szente, L., & Fenyvesi, É. (2017). Cyclodextrin Derivatives: Chemistry and Analysis. In Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. Wiley Online Library. Link

    • Perret, F., et al. (2004). The unambiguous assignment of NMR spectra of per-O-methylated 6-mono and 6,6-diamino-β-cyclodextrins. Canadian Journal of Chemistry. Link

    Sources

    Purity Assessment of 6-Monodeoxy-6-monoiodo-beta-cyclodextrin by HPLC: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Technical Context[1][2][3][4][5][6]

    6-Monodeoxy-6-monoiodo-beta-cyclodextrin (6-I-β-CD) is a critical synthetic intermediate, most notably serving as the direct precursor for the synthesis of Sugammadex (Bridion®) and other functionalized cyclodextrin derivatives.

    The Analytical Challenge: Unlike many pharmaceutical intermediates, 6-I-β-CD presents a unique detection challenge. Native

    
    -cyclodextrin (
    
    
    
    -CD) lacks a UV-active chromophore. While the substitution of a hydroxyl group with an iodine atom introduces a weak absorbance (due to the C-I bond), it is insufficient for robust, trace-level impurity quantification using standard UV detection (254 nm). Furthermore, the primary impurity—unreacted native
    
    
    -CD—is completely invisible to UV detection.

    This guide compares the industry-standard HPLC-ELSD/RI methodologies against less robust alternatives (UV, TLC), establishing why universal detection is the mandatory standard for this application.

    Comparative Analysis of Analytical Methodologies

    The following table objectively compares the performance of High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) against UV detection and Thin Layer Chromatography (TLC).

    Table 1: Performance Matrix of Detection Methods for 6-I-β-CD
    FeatureMethod A: HPLC-ELSD (Recommended) Method B: HPLC-UV (220-260 nm) Method C: TLC (Charring)
    Principle Universal detection based on light scattering of non-volatile particles.Absorption of light by chromophores (C-I bond).Visual estimation after acid charring.
    Detection of 6-I-β-CD Excellent. High sensitivity independent of optical properties.Poor. Weak absorbance; susceptible to solvent cut-off noise.Good. Visible as a dark spot.
    Detection of Impurity (
    
    
    -CD)
    Excellent. Detects native CD with high sensitivity.Impossible. Native
    
    
    -CD is UV transparent.
    Good. Visible as a dark spot.
    Quantification Accuracy High (Linearity
    
    
    with log-log fit).
    Low (High LOD/LOQ).Semi-quantitative at best.
    Gradient Compatibility Yes. Allows gradient elution to sharpen peaks.Yes, but baseline drift is severe at low
    
    
    .
    N/A
    Suitability QC Release & Process Optimization. Not recommended for purity assessment.Quick reaction monitoring only.
    Expert Insight: The "UV Trap"

    Warning: Do not rely on HPLC-UV for this assay. While the iodine atom in 6-I-β-CD theoretically absorbs UV light, the molar absorptivity is low. More critically, if your reaction is incomplete, UV detection will report 100% purity even if the sample contains 50% unreacted

    
    -CD , because the impurity is invisible to the detector.
    

    Recommended Protocol: RP-HPLC with ELSD

    This protocol is designed to separate the target 6-I-β-CD from its critical impurities: native

    
    -CD and potential di-substituted byproducts.
    
    Reagents and Equipment
    • Instrument: HPLC system (Agilent 1260/1290 or equivalent) coupled with an ELSD (e.g., Agilent 1290 ELSD or Sedex 90).

    • Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18,

      
       mm, 
      
      
      
      ).
      • Why C18? The iodine substitution significantly increases hydrophobicity compared to native CD, allowing excellent resolution on Reverse Phase (RP) columns.

    • Mobile Phase A: Ultrapure Water (0.2

      
      m filtered).
      
    • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.

    • Sample Diluent: Water:Methanol (50:50 v/v).[1]

    Chromatographic Conditions
    ParameterSetting
    Flow Rate 1.0 mL/min
    Column Temp 25°C (Control is critical for reproducibility)
    Injection Volume 10 - 20
    
    
    L
    ELSD Temp (Drift Tube) 60°C (Optimized for aqueous mobile phases)
    ELSD Gain/Gas Pressure Optimized per instrument (typically 3.5 bar
    
    
    )
    Gradient Program

    Note: A gradient is preferred over isocratic flow to sharpen the late-eluting hydrophobic 6-I-β-CD peak.

    Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeOH)Event
    0.09010Equilibration
    2.09010Injection / Void
    15.04060Linear Ramp
    20.01090Wash
    21.09010Re-equilibration
    30.09010Stop
    Data Interpretation & System Suitability
    • Retention Order:

      • Native

        
        -CD:  Elutes early (approx. 3-5 min) due to high hydrophilicity.
        
      • 6-I-β-CD: Elutes later (approx. 10-14 min) due to the hydrophobic iodine atom.

      • Di-iodo impurities: Elute last (most hydrophobic).

    • Resolution (

      
      ):  Must be 
      
      
      
      between
      
      
      -CD and 6-I-β-CD.

    Visualizing the Analytical Workflow

    The following diagram illustrates the origin of impurities and the logic flow for the analytical method.

    G cluster_synthesis Synthesis Pathway & Impurity Origin cluster_analysis Analytical Workflow (HPLC-ELSD) BetaCD Native Beta-CD (Starting Material) TosylCD 6-O-Tosyl-Beta-CD (Intermediate) BetaCD->TosylCD Tosylation IodoCD 6-Iodo-Beta-CD (Target Product) BetaCD->IodoCD Unreacted Impurity TosylCD->IodoCD Iodination (NaI) Sample Crude Sample IodoCD->Sample Sep C18 Separation (Hydrophobicity) Sample->Sep Detector Detection Choice Sep->Detector ELSD ELSD/RI (Universal) Detector->ELSD Recommended UV UV (254nm) (Selective) Detector->UV Not Recommended Result_Good Quantifies All (Valid Purity) ELSD->Result_Good Result_Bad Misses Beta-CD (False High Purity) UV->Result_Bad

    Caption: Figure 1. Synthesis origin of impurities and the critical impact of detector selection on purity calculation.

    Troubleshooting & Self-Validation (Trustworthiness)

    To ensure the method is performing correctly, apply these self-validating checks:

    • The "Spike" Test:

      • Inject a pure standard of native

        
        -CD.
        
      • Inject your 6-I-β-CD sample.

      • Inject the sample spiked with 1%

        
        -CD.
        
      • Validation: You must see the

        
        -CD peak increase in the spiked sample. If you do not see the 
        
        
        
        -CD peak in the standard, your ELSD sensitivity is too low (increase Gain/Temperature) or the column has collapsed.
    • Linearity Verification:

      • ELSD response is non-linear (logarithmic). You must plot

        
         vs. 
        
        
        
        to obtain a linear calibration curve. Using a simple linear regression (
        
        
        ) will result in significant quantification errors at impurity levels (<1%).
    • Mobile Phase Quality:

      • Use only HPLC-grade solvents. ELSD is sensitive to non-volatile residues in the solvent, which will cause high baseline noise, obscuring trace impurities.

    References

    • Szeman, J., et al. (2008). "Separation Methods for Analysis of Cyclodextrin Derivatives." CycloLab R&D Laboratory. Retrieved from .

    • Wang, J., et al. (2021). "Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV." Pharmaceutics, 13(7), 955. (Note: Discusses Iodine complexes, highlighting UV limitations for covalent derivatives). Retrieved from .

    • BenchChem. (2025). "A Comparative Guide to UV and HPLC Methods for Impurity Detection in Hydroxypropyl-β-Cyclodextrin." (General principles of CD detection). Retrieved from .

    • Tang, P., et al. (2019). "An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin." Journal of the Chemical Society of Pakistan. (Synthesis context). Retrieved from .

    Sources

    "a comparative review of synthetic routes to 6-monosubstituted beta-cyclodextrins"

    A Comparative Review of Synthetic Routes to 6-Monosubstituted -Cyclodextrins[1]

    Introduction: The Symmetry Challenge

    
    
    21 hydroxyl groups
    
    
    
    
    
    

    For drug delivery and supramolecular applications, 6-monosubstitution —modifying exactly one of the seven primary hydroxyls—is the "Golden Standard." It breaks the symmetry, creating a single anchor point for conjugation (e.g., to drugs, polymers, or surfaces) without disrupting the cavity's inclusion capability.

    This guide critically reviews the three dominant synthetic pathways to achieve this architecture, moving beyond textbook descriptions to operational realities.

    Comparative Analysis of Synthetic Strategies

    Strategy A: Nucleophilic Displacement via Sulfonates (The Standard)

    This is the most widely adopted route. It relies on the "Sulfonate Gateway," where a leaving group (typically tosyl) is installed on one

    • Mechanism: The bulky sulfonyl chloride reacts preferentially with the primary hydroxyls due to steric accessibility. However, stopping at mono-substitution requires precise kinetic control or supramolecular assistance.

    • Variant 1: Pyridine Method (Classic/Defaye): Uses pyridine as both solvent and base. Pyridine forms an inclusion complex with

      
      -CD, orienting the 
      
      
      -OH groups for reaction.
    • Variant 2: Aqueous Method (Green): Uses NaOH in water.[1] Relies on the insolubility of the tosyl reagent (TsCl) to limit reaction rate.

    • Variant 3: Bulky Reagents: Using 1-(p-tosyl)imidazole (TsIm) or triisopropylbenzenesulfonyl chloride to sterically discourage over-substitution.

    Strategy B: Direct Oxidation (The Modern Shortcut)

    Instead of installing a leaving group, this route directly oxidizes one

    • Mechanism: Uses Dess-Martin Periodinane (DMP).[2] The reaction is remarkably selective for monosubstitution due to the steric bulk of the oxidant and the controlled stoichiometry.

    • Utility: Ideal for reductive amination or oxidation to carboxylic acids.

    Strategy C: Direct Halogenation (The Vilsmeier-Haack Route)

    Direct conversion of

    
    
    
    
    • Critique: While effective for per-substitution (modifying all 7 positions), controlling this for mono-substitution is kinetically difficult and often yields complex mixtures of mono-, di-, and tri-halogenated products that are hard to separate. This guide recommends the Sulfonate Route (Strategy A) for high-purity monohalides.

    Performance Matrix: Method Comparison

    FeatureAqueous Tosylation (Green)Pyridine Tosylation (Classic)DMP Oxidation (Aldehyde)
    Primary Reagent TsCl / NaOHTsCl / PyridineDess-Martin Periodinane
    Typical Yield 10–35%30–45%~85%
    Purity Profile High (if ion-exchange used)Moderate (hard to remove pyridine)High
    Green Metric Excellent (Water-based)Poor (Toxic solvent)Moderate (Organic solvent)
    Scalability High (kg scale feasible)Low (Workup volume issues)Medium (Reagent cost)
    Key Byproduct 3,6-anhydro-CD (if pH > 12)Over-tosylated oligomersReduced Iodine species

    Detailed Experimental Protocols

    Protocol 1: Optimized Aqueous Monotosylation (Green Route)

    Adapted from Tripodo et al. (2013) and Tang et al.

    Rationale: This method avoids toxic pyridine. The critical innovation is using a cation exchange resin for purification, which selectively binds the CD and removes impurities, boosting yield from the historical <10% to ~35%.

    Materials:

    • 
      -Cyclodextrin (dried)[1][3][4]
      
    • p-Toluenesulfonyl chloride (TsCl)[5][6][7]

    • NaOH (0.4 M solution)

    • Ammonium chloride (

      
      )[1]
      

    Step-by-Step:

    • Dissolution: Suspend

      
      -CD (10 g, 8.8 mmol) in 100 mL water. Add NaOH (0.4 M) dropwise until dissolved. Crucial: Keep temperature at 0–5°C to suppress 3,6-anhydro formation.
      
    • Reagent Addition: Add TsCl (2.5 g, 13.2 mmol, 1.5 eq) in small portions over 30 mins. Vigorous stirring is essential as TsCl is solid.

    • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) for 3 hours.

    • Quenching: Adjust pH to 8.0 using dilute HCl or

      
      .
      
    • Filtration: Filter off unreacted TsCl solids.

    • Purification (The Key Step):

      • Traditional: Precipitate in acetone (often yields impure product).

      • Recommended: Pass the filtrate through a cation exchange column (e.g., Dowex 50W). The mono-Ts-

        
        -CD elutes differently than native CD. Alternatively, repeated recrystallization from water/MeOH (50:50) is required.[8]
        
    • Drying: Lyophilize the fraction to obtain a white powder.

    Protocol 2: The "Defaye" Pyridine Method (Classic)

    Reference: Defaye et al. (1989)

    Rationale: Pyridine inclusion directs the regioselectivity.[6] Best for labs without HPLC/Ion-exchange capabilities who rely on crystallization.

    Step-by-Step:

    • Dissolution: Dissolve anhydrous

      
      -CD (10 g) in dry pyridine (100 mL).
      
    • Addition: Add TsCl (1.2 eq) dissolved in minimal pyridine dropwise over 1 hour at 0°C.

    • Incubation: Stir overnight at RT.

    • Workup: Evaporate pyridine under reduced pressure (rotary evaporator) at <40°C. Warning: Pyridine removal is difficult; traces interfere with NMR.

    • Precipitation: Pour the oily residue into 1 L of ice-cold acetone. Collect the precipitate.

    • Recrystallization: Dissolve crude solid in boiling water. Cool slowly to 4°C. Repeat 3 times for >95% purity.

    Protocol 3: Mono-Aldehyde Synthesis via DMP

    Reference: Beilstein J. Org.[5] Chem. 2023, 19, 294–302.

    Rationale: Bypass the tosyl intermediate if your target is an amine (via reductive amination).

    Step-by-Step:

    • Setup: Dissolve

      
      -CD (1 eq) in dry DMSO.
      
    • Oxidation: Add Dess-Martin Periodinane (1.1 eq) at RT.

    • Reaction: Stir for 2 hours.

    • Quenching: Add water/acetone mixture to precipitate the product.

    • Yield: Typically 80-85%.

    Visualizing the Pathways

    Pathway Comparison Diagram

    This diagram maps the logical flow from Native

    SyntheticRoutesNativeNative β-CDTsCl_AqReagent: TsCl / NaOH(Aqueous)Native->TsCl_AqGreen RouteTsCl_PyReagent: TsCl / Pyridine(Classic)Native->TsCl_PyClassic RouteDMPReagent: DMP / DMSONative->DMPDirect OxidationMonoTs6-Mono-O-Tosyl-β-CD(The Gateway)TsCl_Aq->MonoTsYield: 10-35%TsCl_Py->MonoTsYield: 30-45%MonoAzide6-Mono-Azido-β-CDMonoTs->MonoAzideNaN3 / DMFMonoIodo6-Mono-Iodo-β-CDMonoTs->MonoIodoKI / DMFMonoAmine6-Mono-Amino-β-CDMonoAzide->MonoAminePPh3 (Staudinger)MonoAld6-Mono-Aldehyde-β-CDDMP->MonoAldYield: ~85%MonoAld->MonoAmineReductive Amination

    Caption: Comparative workflow of synthetic routes. Yellow node indicates the critical sulfonate intermediate; Red node indicates the high-yield oxidation shortcut.

    Decision Tree for Route Selection

    DecisionTreeStartTarget Derivative?AmineAmine / AmideStart->AmineThiolThiol / ThioetherStart->ThiolClickClick Chem (Triazole)Start->ClickQ_ScaleScale > 10g?Amine->Q_ScaleRoute_AqRoute: Aqueous Tosylation(Cheaper, Scalable)Thiol->Route_AqVia Mono-TosylClick->Route_AqVia Mono-AzideQ_Scale->Route_AqYesRoute_DMPRoute: DMP Oxidation(High Yield, Fast)Q_Scale->Route_DMPNo (Lab Scale)

    Caption: Logic guide for selecting the optimal synthetic strategy based on target functional group and scale.

    References

    • Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59-63. Link

    • Defaye, J., Gadelle, A., & Angely, A. (1989). Glucopyranosyl-β-cyclodextrin conjugates: Synthesis and inclusion complexation behavior. Carbohydrate Research, 192, 251-258. Link

    • Tan, T. T. Y., et al. (2011). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives.[3][6][7][9][10] Protocol Exchange. Link

    • Varga, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 294–302. Link

    • Rezanka, M. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 4833. Link

    Mechanochemical Synthesis of Cyclodextrin Derivatives: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Mechanochemical Synthesis of Cyclodextrin Derivatives: A Comparative Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary: The "Solubility Paradox" in Cyclodextrin Chemistry

    For decades, the synthesis of cyclodextrin (CD) derivatives has been plagued by a "solubility paradox." Native cyclodextrins are hydrophilic, but the reagents required for their functionalization (e.g., alkyl halides, epoxides, isocyanates) are often hydrophobic. Conventional solution-phase chemistry forces researchers into a compromise: use toxic polar aprotic solvents (DMF, DMSO) that are difficult to remove, or use aqueous basic media that triggers rapid hydrolysis of expensive reagents.

    This guide evaluates Mechanochemistry (High-Energy Ball Milling) as a superior alternative. By moving the reaction coordinate from the liquid phase to the solid state, researchers can bypass solubility limitations, suppress side reactions (hydrolysis), and achieve substitution patterns unattainable in solution.

    Mechanistic Divergence: Shear vs. Solvation

    To understand why mechanochemical protocols often outperform solution methods, we must analyze the fundamental difference in reaction kinetics.

    • Solution Phase (The Diffusion Limit): Reaction rates are governed by Brownian motion and the solvation shell. In aqueous alkaline synthesis (e.g., for Sulfobutylether-

      
      -CD), the hydroxide ion attacks the reagent (1,4-butane sultone) as readily as it activates the CD hydroxyls, leading to massive reagent waste.
      
    • Mechanochemical Phase (The Impact Limit): Reaction rates are driven by the frequency of collisions and the generation of "magma-plasma" spots (short-lived high-energy zones). In the absence of bulk solvent, hydrolysis is kinetically suppressed because water is not the medium—it is merely a trace reagent or absent entirely.

    Visualization: Reaction Pathway Comparison

    ReactionComparison cluster_0 Solution Phase (Conventional) cluster_1 Mechanochemical Phase (Ball Mill) S_Start Reagents + Solvent (Diffusion Control) S_Side Side Reaction: Reagent Hydrolysis S_Start->S_Side High Rate S_Prod Product + Solvent Waste S_Start->S_Prod Moderate Rate M_Start Solid Reagents (Shear/Impact Control) M_Side Side Reaction: Suppressed M_Start->M_Side Negligible M_Prod Product (Solid State) M_Start->M_Prod Fast Kinetics

    Figure 1: Mechanistic divergence between solution and mechanochemical synthesis. Note the suppression of hydrolysis in the solid state.

    Comparative Case Studies

    Case Study A: Anionic Derivatives (Carboxymethyl- & Sulfobutylether- -CD)

    The synthesis of anionic CDs is critical for drug solubilization (e.g., Remdesivir, Voriconazole formulations).

    • Conventional Method: Requires high concentrations of NaOH (30%+) and excess alkylating agent to compensate for hydrolysis. Isolation involves energy-intensive nanofiltration or dialysis to remove salts.

    • Mechanochemical Method:

      • Protocol: Planetary Ball Mill (PBM).[1][2][3][4]

      • Reagents:

        
        -CD + Solid NaOH + Sodium Chloroacetate (for CM-
        
        
        
        -CD).
      • Outcome: The solid-state reaction prevents the "wasting" of the alkylating agent. Jicsinszky et al. demonstrated that while solution methods yield a heterogeneous mixture of substitution degrees (DS), ball milling produces a higher DS with a more uniform distribution using the same molar equivalents.

      • Data Point: Reagent efficiency increases by 30-50% due to lack of hydrolytic competition.

    Case Study B: Insoluble Crosslinked Polymers (Nanosponges)

    This is the "killer application" for mechanochemistry. Synthesizing insoluble CD polymers in solution is messy, often resulting in gels that are hard to purify.

    • Conventional Method:

      
      -CD + Crosslinker (e.g., Diphenyl Carbonate) in DMF at 90°C.
      
      • Issues: Trapped DMF is toxic and extremely difficult to wash out of the polymer network.

    • Mechanochemical Method:

      • Protocol:

        
        -CD + 1,1-Carbonyldiimidazole (CDI) in a ball mill.
        
      • Outcome: Quantitative conversion in 3 hours (vs. 24h in solution). The product is a fine powder, easily washed with water.

      • Green Metric: E-factor drops from ~50 (DMF waste) to <1 (Water wash only).

    Performance Metrics: The Data

    The following table contrasts the synthesis of a generic CD-derivative (e.g., Crosslinked

    
    -CD) using standard laboratory protocols.
    
    MetricSolution Phase (DMF/DMSO)Mechanochemical (Ball Mill)Impact
    Reaction Time 12 - 24 Hours0.5 - 3 Hours10x Faster (Kinetic acceleration)
    Solvent Usage High (Reaction + Workup)None (Reaction) / Low (Workup)Green Chemistry (E-factor reduction)
    Yield 60 - 80% (Losses in isolation)> 90% (Quantitative conversion)Cost Efficiency
    Purity Profile Trace solvents (DMF) often remainSolvent-free; Byproducts are saltsRegulatory Safety
    Scalability Linear (Larger vessels)Modular (Continuous Twin-Screw)Process Intensification

    Experimental Protocol: Solvent-Free Synthesis of CD Nanosponges

    Objective: Synthesis of Carbonate-linked

    
    -Cyclodextrin Nanosponges (CD-NS).
    Equipment:  Planetary Ball Mill (e.g., Retsch PM100 or similar).
    
    Workflow Diagram

    ProtocolWorkflow cluster_details Critical Parameters Step1 1. Preparation Step2 2. Milling (Reaction) Step1->Step2 Load Jar Param1 Ratio: 1:4 (CD:CDI) Scale: 10g Total Step1->Param1 Step3 3. Work-up Step2->Step3 3 Hours Param2 Speed: 600 RPM Balls: Zirconia (10mm) Step2->Param2 Step4 4. Characterization Step3->Step4 Dry Powder Param3 Wash: Water/Acetone Temp: <60°C (Auto) Step3->Param3

    Figure 2: Step-by-step workflow for the mechanochemical synthesis of CD nanosponges.

    Detailed Methodology
    • Reagent Preparation:

      • Dry

        
        -Cyclodextrin (
        
        
        
        -CD) in an oven at 100°C for 24 hours to remove cavity-bound water (Critical Step: Water acts as a competitive nucleophile).
      • Weigh 3.75 g of anhydrous

        
        -CD and 2.25 g of 1,1-carbonyldiimidazole (CDI). Molar ratio ~1:4.[5]
        
    • Milling Assembly:

      • Place reagents into a 50 mL Zirconia (ZrO

        
        ) grinding jar.
        
      • Add 10 Zirconia balls (10 mm diameter). Note: High density ZrO

        
         is preferred over steel to prevent metal contamination.
        
      • Seal the jar tightly.

    • Reaction (The Mechanochemical Event):

      • Set the Planetary Ball Mill to 600 rpm .

      • Run for 3 hours .

      • Safety Check: The reaction is exothermic. Ensure the mill has pauses (e.g., 5 mins ON / 5 mins OFF) if temperature control is not available, though CDI reactions are generally safe at these scales.

    • Work-up & Purification:

      • Open the jar. The product will be a solidified crust or fine powder.

      • Scrape the solid and disperse it in 100 mL distilled water.

      • Stir for 1 hour. The unreacted CDI hydrolyzes to imidazole and CO

        
        . The CD-NS polymer is insoluble.[5]
        
      • Filter under vacuum. Wash with water (2x50 mL) and acetone (1x50 mL) to remove imidazole byproducts.

      • Dry in a vacuum oven at 60°C.

    • Validation:

      • FTIR: Look for the disappearance of the CDI carbonyl peak (1740 cm

        
        ) and appearance of the carbonate peak (~1750 cm
        
        
        
        broad).
      • Solubility: The product should be insoluble in water, DMF, and DMSO.

    Conclusion & Future Outlook

    Mechanochemistry is no longer a curiosity in cyclodextrin derivatization; it is a validated, high-efficiency manufacturing route . For insoluble polymers and high-value derivatives prone to hydrolysis, it offers a distinct advantage over solution-phase chemistry.

    Key Takeaway: If your derivative requires toxic solvents (DMF) or suffers from low yields due to hydrolysis in water, switch to a ball-milling protocol. The initial capital cost of the mill is rapidly offset by the elimination of solvent disposal costs and the increase in reagent efficiency.

    References

    • Jicsinszky, L., et al. (2023). Comparison of the Conventional and Mechanochemical Syntheses of Cyclodextrin Derivatives.[2][6] Molecules, 28(2), 467. [Link]

    • Pedrazzo, A. R., et al. (2020). Mechanochemical green synthesis of hyper-crosslinked cyclodextrin polymers. Beilstein Journal of Organic Chemistry, 16, 1554–1563. [Link]

    • Jicsinszky, L., et al. (2017). Synthesis of Randomly Substituted Anionic Cyclodextrins in Ball Milling.[7][8] Molecules, 22(3), 485.[7] [Link]

    • Jicsinszky, L., et al. (2016). Efficient mechanochemical synthesis of regioselective persubstituted cyclodextrins.[3] Beilstein Journal of Organic Chemistry, 12, 2364–2371.[3] [Link]

    • Colacino, E., et al. (2023). Green metrics in mechanochemistry.[9][10] Chemical Society Reviews, 52, 7061-7104. [Link]

    Sources

    "evaluating the efficiency of different leaving groups in beta-cyclodextrin modification"

    Evaluating Leaving Group Efficiency in -Cyclodextrin Modification

    Executive Summary: The Nucleophilic Gateway

    In the structural modification of

    
    
    
    
    
    

    This guide objectively compares the three dominant leaving group strategies—Tosylate (OTs) , Mesylate (OMs) , and Iodide (I) —evaluating them on regioselectivity , displacement kinetics , and synthetic yield .

    The Core Challenge: Regioselectivity vs. Reactivity
    • C6-OH (Primary): Most nucleophilic, sterically accessible. The primary target for mono-substitution.

    • C2-OH (Secondary): Most acidic (

      
       ~12.1), prone to side reactions under basic conditions.
      
    • C3-OH (Secondary): Sterically hindered, least reactive.

    Critical Insight: The choice of leaving group dictates not just the reaction rate of the next step, but the purity profile of the current intermediate.

    Comparative Analysis: Sulfonates vs. Halides

    The Standard: p-Toluenesulfonyl (Tosylate)

    The 6-O-monotosyl-

    
    -CD
    • Pros: High C6 regioselectivity; crystalline products are easy to purify; UV-active (simplifies TLC/HPLC monitoring).

    • Cons: Moderate leaving group ability (

      
      ); prone to hydrolysis in aqueous base; difficult to separate mono-substituted from di-substituted byproducts without chromatography.
      
    • Best For: General synthesis where moderate reactivity is acceptable and regioselectivity is paramount.

    The Compact Alternative: Methanesulfonyl (Mesylate)

    Mesylates are less sterically demanding than tosylates. While this increases atom economy, it compromises regiocontrol.

    • Pros: Higher atom economy; slightly better leaving group ability than tosylate due to lower steric hindrance during nucleophilic attack.

    • Cons: Poor Regioselectivity. The small size of the mesyl group allows significant reaction at C2-OH, leading to complex isomeric mixtures that are arduous to purify.

    • Best For: Exhaustive substitution (per-substitution) rather than precise mono-functionalization.

    The Kinetic Apex: Iodide

    Typically generated via Finkelstein displacement of a tosylate precursor, the 6-deoxy-6-iodo-

    
    -CD
    • Pros: Superior leaving group ability (

      
       vs OTs); excellent for displacing with weak nucleophiles (e.g., azides, hindered amines).
      
    • Cons: Requires a two-step synthesis (Native

      
       Tosylate 
      
      
      Iodide); light sensitive.
    • Best For: "Click" chemistry precursors (azide synthesis) or attaching bulky/unreactive ligands.

    Data Summary: Efficiency Matrix
    ParameterTosylate (OTs)Mesylate (OMs)Iodide (I)
    Leaving Group Ability ModerateModerate-HighExcellent
    C6 Regioselectivity High LowN/A (Inherited from precursor)
    Synthetic Yield (Mono) 30–45% (Method dependent)< 20% (due to isomers)85–95% (from OTs)
    Stability Good (Solid state)ModerateLight Sensitive
    Purification Ease Moderate (Recrystallization)Difficult (Chromatography)High (Precipitation)

    Mechanistic Pathways & Critical Failures

    Understanding the failure modes is as important as the synthesis. A common pitfall in sulfonate displacement is the 3,6-anhydro "dead end."

    Diagram 1: Reaction Pathways and The Anhydro Trap

    This diagram illustrates the competition between the desired substitution and the intramolecular cyclization side reaction.

    ReactionPathwaysNativeNative β-CDTosylate6-O-Tosylate(Intermediate)Native->TosylateTsCl / BaseSelective C6 ActivationProduct6-Substituted Product(Target)Tosylate->ProductNucleophile (Nu-)SN2 DisplacementAnhydro3,6-Anhydro-β-CD(Side Product)Tosylate->AnhydroStrong Base (OH-)Intramolecular Attack(C3-O- attacks C6)

    Caption: Path A (Green) shows desired

    Validated Experimental Protocols

    Protocol A: High-Purity Synthesis of Mono-6-O-tosyl- -CD

    Target: >95% purity, minimizing di-tosyl and native

    Reagents:

    • 
      -Cyclodextrin (dried, <5% water content)
      
    • 1-(p-Toluenesulfonyl)imidazole (Ts-Im)

    • Solvent: Water (homogeneous phase) or Pyridine (heterogeneous)

    Workflow:

    • Suspension: Suspend

      
      -CD (10 g, 8.81 mmol) in 250 mL of deionized water.
      
    • Activation: Add Ts-Im (5 g, 22.5 mmol) in a single portion.

      • Note: Unlike TsCl, Ts-Im reacts slower but more selectively.

    • Reaction: Stir vigorously at room temperature for 2-4 hours. The mixture will become homogeneous as the reaction proceeds, then precipitate the product.

    • Quenching: Filter the reaction mixture to remove unreacted Ts-Im (insoluble).

    • Precipitation: Cool filtrate to 4°C. Add NaOH (10% w/v) dropwise only if needed to induce precipitation, but keep pH < 10 to avoid anhydro formation.

    • Purification (The "Self-Validating" Step):

      • Dissolve crude precipitate in minimum hot water.

      • Recrystallize 3x.

      • Validation: TLC (Isopropanol/Ethyl Acetate/Water/NH3 5:5:3:1). Mono-Ts moves (

        
         ~0.5), Native stays (
        
        
        ~0.3), Di-Ts moves higher.
    Protocol B: Efficient Conversion to Mono-6-iodo- -CD

    Target: Quantitative conversion of Tosylate to Iodide.

    Reagents:

    • Mono-6-O-tosyl-

      
      -CD (from Protocol A)
      
    • Potassium Iodide (KI) - Excess (10-20 eq)

    • Solvent: DMF (Dry)[1][2]

    Workflow:

    • Dissolution: Dissolve Mono-Ts-

      
      -CD (5 g) in dry DMF (30 mL).
      
    • Displacement: Add KI (3.5 g).

    • Heating: Heat to 80°C for 4 hours under Nitrogen.

      • Why 80°C? Sufficient energy for

        
         displacement of the bulky tosylate without degrading the carbohydrate backbone.
        
    • Workup: Pour the reaction mixture into acetone (300 mL). The inorganic salts (KI/KOTs) are soluble/suspended, while the Iodide-CD product precipitates as a white solid.

    • Washing: Filter and wash the cake with copious acetone to remove residual DMF and iodine traces.

    • Drying: Vacuum dry in the dark (iodides are photosensitive).

    Purification & Validation Workflow

    The following diagram outlines the decision logic for purifying these derivatives, ensuring removal of the most common contaminant: native

    PurificationWorkflowCrudeCrude Reaction MixtureFiltrationFiltrationCrude->FiltrationRemove insolublesRecrystRecrystallization(H2O/MeOH)Filtration->RecrystStandard Path(Tosylate)ChromReverse PhaseChromatographyFiltration->ChromHigh Purity Req.(Mesylate/Complex Mix)PurePure Mono-DerivativeRecryst->PureYield ~30-40%Chrom->PureYield ~20-30%Higher Purity

    Caption: Workflow distinguishing between standard recrystallization (sufficient for Tosylates) and chromatography (required for Mesylates or high-purity pharmaceutical applications).

    References

    • Tripodo, G., et al. (2013).[3] "Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers." Carbohydrate Research. Link

    • Tang, W., et al. (2008). "A protocol for the synthesis of 6-mono-tosyl-beta-cyclodextrin." Nature Protocols (Contextual citation from search results regarding Ts-Im usage). Link

    • Melton, L.D., & Slessor, K.N. (1971). "Synthesis of 6-deoxy-6-halogeno-acyclodextrins." Carbohydrate Research. 4[5]

    • Jicsinszky, L., & Iványi, R. (2023). "Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin." Beilstein Journal of Organic Chemistry. Link

    • Organic Syntheses. "6A-O-p-Toluenesulfonyl-β-cyclodextrin." Org. Synth. 2013, 90, 234-242. Link

    "cross-validation of analytical techniques for 6-monodeoxy-6-monoiodo-beta-cyclodextrin"

    Author: BenchChem Technical Support Team. Date: March 2026

    A Publish Comparison Guide for Drug Development Professionals

    Core Directive: The Analytical Paradox of "The White Powder"

    6-Monodeoxy-6-monoiodo-beta-cyclodextrin (6-I-β-CD) is not just a chemical intermediate; it is the critical "switch" molecule in the synthesis of Sugammadex and other high-value supramolecular hosts. Its analysis presents a distinct paradox: it is a high-molecular-weight carbohydrate (requiring sugar analysis techniques) yet possesses a heavy halogen modification (requiring small-molecule organic techniques).

    The central challenge is The Chromophore Problem . Native cyclodextrins are virtually invisible to standard UV detection. While the iodine substitution introduces a weak dipole and potential UV activity (alkyl iodide transitions), relying on UV leads to massive quantification errors due to response factor variability.

    This guide moves beyond standard pharmacopeial lists to cross-validate three orthogonal techniques: HPLC-ELSD/RI , High-Field NMR , and ESI-MS . We will demonstrate why no single method is sufficient and how a "Triangulated Analytical Strategy" ensures the integrity of your starting material.

    Technique 1: High-Performance Liquid Chromatography (HPLC)

    Role: Purity Profiling & Quantitative Assay Verdict: The Workhorse (with the right detector).

    The Detector Debate: UV vs. RI vs. ELSD

    For 6-I-β-CD, standard UV detection (210 nm or 254 nm) is scientifically unsound for quantitative purity. The molar extinction coefficient (

    
    ) of the alkyl-iodide bond is low and easily swamped by solvent cut-offs or trace aromatic impurities (e.g., triphenylphosphine oxide residues from synthesis).
    
    • Refractive Index (RI): The traditional standard.[1] Robust for isocratic runs but fails for gradient elution, limiting the separation of complex impurity profiles (e.g., separating mono-iodo from di-iodo species).

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): The Gold Standard . These are "universal" detectors that respond to mass, allowing for gradient elution to separate the hydrophilic native

      
      -CD from the hydrophobic 6-I-β-CD.
      
    Validated Protocol: HPLC-ELSD

    This protocol is designed to separate the three critical species: Native

    
    -CD (unreacted), 6-I-β-CD (Target), and Di/Tri-iodo impurities (Over-reaction).
    
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water (LC-MS Grade).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B (Elute salts/polar impurities)

      • 2-15 min: Linear ramp to 60% B (Elute 6-I-β-CD)

      • 15-20 min: Hold 60% B (Wash lipophilic di-iodo species)

      • 20-25 min: Re-equilibration.

    • Flow Rate: 1.0 mL/min.[2]

    • Detector: ELSD (Drift Tube Temp: 50°C, Gain: Optimized to noise).

    Data Interpretation:

    Analyte Retention Time (approx) Detection Mode

    | Native

    
    -CD | 2.5 - 3.5 min | ELSD/RI |
    | 6-I-β-CD (Target)  | 8.0 - 9.5 min  | ELSD/RI  |
    | Di-iodo Impurities | 12.0 - 14.0 min | ELSD/RI |
    

    Technique 2: Nuclear Magnetic Resonance (NMR)

    Role: Structural Elucidation & Absolute Quantification (qNMR) Verdict: The Truth Teller.

    HPLC tells you how much of a peak exists; NMR tells you what it is. The substitution of a single Hydroxyl group (-OH) with Iodine (-I) at the C6 position breaks the

    
     symmetry of the 
    
    
    
    -cyclodextrin molecule.
    The "Symmetry Break" Diagnostic

    In native

    
    -CD, all 7 glucose units are magnetically equivalent, producing a simplified spectrum. In 6-I-β-CD, the symmetry is lost.
    
    • 1H NMR (600 MHz, DMSO-d6): Look for the diagnostic upfield shift of the C6 protons attached to Iodine.

      • Native C6-H: ~3.6 ppm (multiplet).

      • Iodinated C6-H: ~3.3 - 3.5 ppm (distinct splitting pattern, often overlapping with solvent/water, requiring 2D COSY/HSQC for confirmation).

    • 13C NMR: The most definitive proof. The carbon attached to Iodine (C6') shifts dramatically upfield due to the "Heavy Atom Effect" (Shielding).

      • Native C6: ~60 ppm.

      • Iodinated C6:~7-10 ppm (This extreme upfield shift is the "fingerprint" of successful iodination).

    Protocol: qNMR for Assay

    Instead of relying on potentially impure external standards for HPLC, use qNMR for absolute purity.[3]

    • Internal Standard: Maleic Acid or Dimethyl Sulfone (high purity, trace-able).

    • Solvent: DMSO-d6 (ensures full solubility of the iodinated species).

    • Pulse Sequence: Long relaxation delay (

      
      ) to ensure full magnetization recovery.
      
    • Calculation: Compare the integral of the Anomeric Protons (H1, ~4.8-5.0 ppm, 7H total) against the Internal Standard integral.

    Technique 3: Mass Spectrometry (ESI-MS)

    Role: Identity Confirmation & Trace Impurity Profiling Verdict: The Sensitivity Booster.

    While NMR confirms structure, it has a high Limit of Detection (LOD). MS is required to detect trace amounts of unreacted starting material or multi-halogenated byproducts which might affect downstream synthesis.

    The Mass Shift Logic
    • Native

      
      -CD:  MW = 1135.0 Da.
      
    • Transformation:

      
       (17 Da) 
      
      
      
      
      
      (126.9 Da). Net Change:
      
      
      Da.
    • Target 6-I-β-CD: MW = 1244.9 Da.

      • Observed Ion (ESI+):

        
         Da.
        

    Critical QC Check: If you see a cluster at

    
     Da (
    
    
    
    ), you have Di-iodo contamination. This is a common failure mode in "improved" synthesis methods that use excess iodine without strict temperature control.

    Comparative Analysis & Cross-Validation

    The following table synthesizes the performance of these techniques specifically for 6-I-β-CD.

    FeatureHPLC-ELSD1H/13C NMRESI-MS
    Primary Utility Quantitative Purity (%)Structural Proof & Absolute AssayID & Trace Impurity Check
    Specificity High (Separates isomers)Very High (Symmetry breaking)High (Mass resolution)
    LOD (Limit of Detection) ~0.1%~1-2% (Standard), <0.1% (Long run)<0.01%
    Linearity Non-linear (requires log-log plot)Linear (Fundamental physics)Linear (Limited dynamic range)
    Sample Destructive? No (if fraction collected)NoYes
    Cost per Run LowHigh (Instrument time)Medium
    The "Triangulation" Strategy
    • Scenario A (Routine QC): Use HPLC-ELSD . It is cheap, fast, and detects the most common impurities (native CD and di-iodo CD).

    • Scenario B (New Supplier Validation): Use qNMR + HPLC-ELSD . You must verify the absolute assay (qNMR) to ensure the HPLC reference standard is accurate.

    • Scenario C (Troubleshooting Synthesis): Use ESI-MS . If yields are low, MS will instantly reveal if you are forming byproducts (e.g., elimination to alkene) that NMR might miss in crude mixtures.

    Visualizing the Analytical Workflow

    The following diagrams illustrate the logical flow for validating 6-I-β-CD.

    Diagram 1: The Analytical Decision Matrix

    This flowchart guides the decision-making process based on the stage of development (R&D vs. QC).

    Analytical_Matrix Start Sample: 6-I-beta-CD Batch Stage_Check Development Stage? Start->Stage_Check RD_Path R&D / Synthesis Optimization Stage_Check->RD_Path New Method QC_Path Routine QC / Release Stage_Check->QC_Path Established Process MS_ID ESI-MS (Check m/z 1267.9) RD_Path->MS_ID HPLC_ELSD HPLC-ELSD (Purity > 98%) QC_Path->HPLC_ELSD NMR_Struct 1H & 13C NMR (Confirm C6 Substitution) NMR_Struct->HPLC_ELSD MS_ID->NMR_Struct qNMR qNMR (Absolute Assay) HPLC_ELSD->qNMR If Purity > 98% Fail FAIL: Reprocess/Reject HPLC_ELSD->Fail Purity < 98% Pass PASS: Release for Synthesis qNMR->Pass Assay > 95% qNMR->Fail Assay < 95%

    Caption: Decision matrix integrating orthogonal methods for robust batch release.

    Diagram 2: Self-Validating Protocol Logic

    This diagram explains how the techniques cross-validate each other to prevent false positives.

    Cross_Validation HPLC HPLC-ELSD (Separation) Risk1 Risk: Co-elution of Isomers HPLC->Risk1 Limitation NMR NMR (13C/1H) (Structure) Risk2 Risk: Inorganic Salts Invisible NMR->Risk2 Limitation MS Mass Spec (Identity) Risk3 Risk: Solvent Peaks Masking MS->Risk3 Limitation Validation1 NMR Confirms Symmetry Loss Risk1->Validation1 Mitigated by Risk2->HPLC Mitigated by Risk3->HPLC Mitigated by Validation1->NMR Validation2 MS Confirms MW +109.9 Da Validation2->MS Validation3 ELSD Detects Non-UV Impurities Validation3->HPLC

    Caption: The "Triangulation" logic showing how each method covers the blind spots of the others.

    References

    • Tang, W., et al. (2005). Synthesis and application of mono-6-ammonium-6-deoxy-beta-cyclodextrin chloride as chiral selector for capillary electrophoresis. Journal of Chromatography A. Link

    • Wang, J., et al. (2019). An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. Journal of the Chemical Society of Pakistan.[4] Link

    • Szente, L., & Fenyvesi, E. (2017). Cyclodextrin Derivatives: Chemistry and Analysis. In Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. Wiley-Interscience.
    • Almac Group. (2023). Nuclear Magnetic Resonance (NMR) vs HPLC for Assay Analysis. Link

    • CycloLab. (2023). Product Specification: 6-Monodeoxy-6-monoiodo-beta-cyclodextrin. Link

    • Phenomenex. (2025). Types of HPLC Detectors: ELSD vs RI. Link

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 6-Monodeoxy-6-monoiodo-beta-cyclodextrin

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently guide research teams through the transition from conceptual supramolecular chemistry to bench-level execution. 6-Monodeoxy-6-monoiodo-β-cyclodextrin (MoIBCD) is a critical intermediate in drug development, serving as a highly reactive electrophile for functionalizing the primary face of the cyclodextrin torus.

    While recognized as a non-hazardous substance under GHS guidelines, the physical properties of this fine powder—specifically its potential for dust generation, electrostatic charging, and unique solubility profile—demand a rigorous, causality-driven approach to personal protective equipment (PPE) and handling[1].

    Here is your comprehensive, step-by-step operational guide to handling MoIBCD safely and effectively.

    Physicochemical Profile & Hazard Causality

    Understanding the physical nature of MoIBCD is the foundation of our safety strategy. The iodine substitution at the C6 position imparts specific solubility constraints, requiring polar aprotic solvents for downstream reactions, which in turn dictates our PPE and cleanup strategies[2].

    Table 1: Physicochemical and Safety Data Summary

    ParameterSpecification / ValueOperational Implication (Causality)
    CAS Number 29390-66-7Unique identifier for inventory and waste tracking[2].
    Molecular Formula C42H69IO34High molecular weight (1244.88 g/mol ) bulky solid[2].
    GHS Classification Not a dangerous substanceLow acute toxicity; safety focus shifts entirely to physical hazards[1].
    Physical State Solid, white powderHighly prone to airborne dispersion and dust deposition[1].
    Solubility Soluble in DMF, DMSO; Insoluble in waterDictates solvent choice for reactions and requires surfactant-based cleanup for spills[2].
    Primary Hazard Dust explosion / Electrostatic chargeRequires anti-static handling tools, grounding, and avoidance of dry sweeping[1].

    Personal Protective Equipment (PPE) Matrix

    Because MoIBCD is a fine powder with a propensity for electrostatic cling, PPE is selected not just to protect the operator from chemical toxicity, but to prevent cross-contamination and mitigate physical hazards.

    • Respiratory Protection: While not acutely toxic, inhalation of any fine particulate disrupts mucosal homeostasis. For standard bench-scale operations, working within a certified chemical fume hood provides sufficient respiratory safeguarding[1]. If handling bulk quantities outside a ventilated enclosure, use an N95 or P100 particulate respirator.

    • Hand Protection: Nitrile examination gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent chemical barrier against the polar aprotic solvents (DMF, DMSO) that will inevitably be used to dissolve the MoIBCD.

    • Eye Protection: ANSI Z87.1-compliant safety goggles. Causality: Safety glasses with side shields leave gaps; goggles are required to prevent the ingress of airborne dust into the eyes during transfer operations.

    • Body Protection: A standard, knee-length 100% cotton lab coat. Causality: You must avoid synthetic fabrics (like polyester) that generate static electricity. Static discharge can ignite suspended dust clouds or cause the hydrophobic powder to scatter uncontrollably[1].

    Operational Workflow & Handling Protocol

    A self-validating protocol ensures that each step confirms the success and safety of the previous one.

    Step-by-Step Methodology: Weighing and Solubilization

    • Preparation: Ensure the fume hood is operational. Ground all metal spatulas and weighing boats using an anti-static bar or zero-stat gun.

      • Validation Check: The powder should fall cleanly from the spatula without "jumping" or clinging to the metal sides.

    • Dispensing: Carefully transfer the required mass of MoIBCD onto a pre-tared, anti-static weighing dish. Keep the source container tightly closed immediately after use to protect the hygroscopic cyclodextrin cavity from ambient moisture and protect the material from direct light[1].

    • Solubilization: Transfer the powder to a dry reaction vessel. Slowly add the required volume of anhydrous DMF or DMSO.

    • Agitation: Stir gently using a magnetic stir bar at room temperature.

      • Validation Check: The opaque suspension will transition to a completely optically clear solution, confirming successful solvation and readiness for downstream nucleophilic substitution.

    Workflow Start Retrieve MoIBCD (Cool, Dry Storage) PPE Don Required PPE (Nitrile, Goggles, Cotton Coat) Start->PPE Weigh Weighing Station (Anti-static, Local Exhaust) PPE->Weigh Dissolve Solubilization (Add DMF/DMSO) Weigh->Dissolve Transfer Transfer to Reaction Vessel Dissolve->Transfer

    Figure 1: Operational workflow for the safe weighing and solubilization of MoIBCD.

    Accidental Release & Spill Management

    Spill response for MoIBCD focuses on particulate containment rather than chemical neutralization. Because it is strictly insoluble in water[2], aqueous cleanup must rely on mechanical suspension rather than dissolution.

    Step-by-Step Methodology: Spill Recovery

    • Isolate & Assess: Immediately halt ventilation sources that might unnecessarily disperse the powder (e.g., oscillating room fans), but maintain primary fume hood exhaust[1].

    • Mechanical Recovery: Do NOT sweep dry. Use a slightly damp, lint-free cloth or an anti-static brush to gently consolidate the powder[1].

      • Causality: Wetting the powder prevents aerosolization and mitigates the risk of dust explosion.

    • Surface Decontamination: Wash the affected area with a solution of water and laboratory-grade detergent (soap)[1].

      • Causality: Since MoIBCD is insoluble in water, the surfactant is required to lift and suspend the hydrophobic/iodinated particles from the bench surface.

    • Verification: Rinse the area with distilled water and wipe dry.

      • Validation Check: A visually clean, residue-free surface indicates successful decontamination.

    SpillResponse Spill Spill Detected (Solid Powder) Vent Control Ventilation & Avoid Dust Formation Spill->Vent Mech Mechanical Recovery (Damp Cloth / Anti-static) Vent->Mech Wash Surface Decontamination (Water & Surfactant) Mech->Wash Dispose Waste Segregation (Solid Chemical Waste) Wash->Dispose

    Figure 2: Step-by-step logical response pathway for accidental MoIBCD powder spills.

    Disposal & Waste Management Plan

    Waste streams must be segregated based on the physical state of the material and the solvents involved in your workflow.

    • Solid Waste (Unreacted Powder & Contaminated PPE): Collect recovered powder, empty vials, and contaminated gloves in a sealable polyethylene bag. Label as "Non-hazardous Chemical Solid Waste - Contains Organo-iodine Cyclodextrin Derivative" and dispose of via the institution's solid chemical waste stream[1].

    • Liquid Waste (Reaction Mixtures): Solutions of MoIBCD dissolved in DMF or DMSO must be disposed of in designated "Halogenated Organic Solvent Waste" containers.

      • Causality: Even though the bulk of the molecule is a carbohydrate ring, the covalently bound iodine atom requires the waste to be treated as halogenated to comply with environmental incineration regulations.

    References

    • Cyclolab R&D Ltd. "Safety Data Sheet: 6-Monodeoxy-6-monoiodo-beta-cyclodextrin (CY-2051)". Cyclolab.
    • Cyclodextrin-Shop. "Product Specifications: 6-Monodeoxy-6-monoiodo-β-Cyclodextrin ≥97% (CDexB-052)". Cyclodextrin-Shop.com.

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.